Product packaging for Boc-NH-PEG2-C2-amido-C4-acid(Cat. No.:)

Boc-NH-PEG2-C2-amido-C4-acid

Cat. No.: B11825614
M. Wt: 376.4 g/mol
InChI Key: DNAOLRLMHJNXKE-UHFFFAOYSA-N
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Description

Boc-NH-PEG2-C2-amido-C4-acid is a useful research compound. Its molecular formula is C17H32N2O7 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32N2O7 B11825614 Boc-NH-PEG2-C2-amido-C4-acid

Properties

Molecular Formula

C17H32N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

6-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]-6-oxohexanoic acid

InChI

InChI=1S/C17H32N2O7/c1-17(2,3)26-16(23)19-9-11-25-13-12-24-10-8-18-14(20)6-4-5-7-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)

InChI Key

DNAOLRLMHJNXKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG2-C2-amido-C4-acid is a bifunctional linker molecule integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of next-generation therapeutics.

Core Concepts: The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1]

Polyethylene (B3416737) glycol (PEG) linkers, such as this compound, are frequently utilized in PROTAC design due to their ability to enhance the solubility and bioavailability of the resulting PROTAC molecule.[1] The defined length and flexibility of PEG chains allow for precise spatial positioning of the two ligands, which is crucial for optimal ternary complex formation and potent protein degradation.[1]

Chemical Structure and Properties of this compound

This compound, also known as PROTAC Linker 30, is a meticulously designed molecule featuring a Boc-protected amine, a short polyethylene glycol (PEG2) spacer, an amide bond, and a terminal carboxylic acid. This specific arrangement of functional groups provides the necessary handles for sequential and controlled conjugation to both the target protein ligand and the E3 ligase ligand.

Chemical Name: 5-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid[2]

Molecular Formula: C₁₇H₃₂N₂O₇[2]

Molecular Weight: 376.45 g/mol [2]

CAS Number: 1310327-20-8[2]

The key structural features of this linker are:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for selective reaction at the other end of the molecule. The Boc group can be easily removed under acidic conditions to reveal the free amine for subsequent conjugation.

  • PEG2 Spacer: The two ethylene (B1197577) glycol units enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the final PROTAC.

  • Amide Bond: The central amide bond provides structural stability.

  • Terminal Carboxylic Acid: The carboxylic acid provides a reactive handle for conjugation to an amine-containing molecule, typically through the formation of an amide bond using standard coupling reagents.

Physicochemical and Characterization Data

Below is a summary of the key physicochemical and characterization data for this compound.

PropertyValueReference
Appearance Solid Powder[2]
Purity ≥98%[2]
Storage Condition Dry, dark, and at -20°C for 1 year[2]
Shipping Condition Shipped under ambient temperature[2]

Note: Specific characterization data such as NMR and mass spectrometry are typically provided by the supplier on the certificate of analysis.

Experimental Protocols

The synthesis of PROTACs using this compound involves standard organic chemistry techniques, primarily focused on amide bond formation.

General Protocol for Amide Coupling

This protocol describes a general procedure for coupling the carboxylic acid end of this compound to an amine-containing molecule (e.g., a ligand for the target protein or E3 ligase).

Materials:

  • This compound

  • Amine-containing molecule

  • Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Non-nucleophilic base: e.g., DIPEA (N,N-Diisopropylethylamine) or triethylamine

  • Anhydrous solvent: e.g., DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in the anhydrous solvent of choice.

  • Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.

  • In a separate vessel, dissolve the coupling agent (1.1-1.5 equivalents) in the anhydrous solvent and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.

Boc-Deprotection Protocol

This protocol describes the removal of the Boc protecting group to liberate the primary amine for further conjugation.

Materials:

  • Boc-protected compound

  • Acidic solution: e.g., 20-50% Trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane

  • Anhydrous DCM

  • Reagents for work-up (e.g., saturated sodium bicarbonate solution for neutralization)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add the acidic solution to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Application in PROTAC Synthesis: A Logical Workflow

The bifunctional nature of this compound allows for a logical and stepwise synthesis of a PROTAC molecule. The following diagram illustrates a typical workflow.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling Linker This compound Intermediate1 Boc-Protected Intermediate Linker->Intermediate1 Amide Coupling (e.g., HATU, DIPEA) Ligand1 Amine-containing Target Protein Ligand Ligand1->Intermediate1 Intermediate2 Amine-Terminated Intermediate Intermediate1->Intermediate2 Acidic Conditions (e.g., TFA in DCM) Final_PROTAC Final PROTAC Molecule Intermediate2->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) Ligand2 Carboxylic Acid-containing E3 Ligase Ligand Ligand2->Final_PROTAC

A logical workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action and Signaling Pathway

Once synthesized, a PROTAC utilizing the this compound linker (after incorporation into the final molecule) can be introduced to a biological system to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition and Degradation Proteasome->PROTAC Recycling Degraded_Peptides Proteasome->Degraded_Peptides

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and essential building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides researchers with the necessary tools for the rational design and efficient synthesis of potent PROTAC molecules. The ability to modulate the linker component of a PROTAC is a key strategy for optimizing its biological activity, and this compound offers a reliable and effective solution for this purpose. As the development of PROTAC-based therapeutics continues to accelerate, the demand for high-quality and well-characterized linkers like this compound will undoubtedly increase, solidifying its importance in the future of medicine.

References

An In-depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Key Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of Boc-NH-PEG2-C2-amido-C4-acid, a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular characteristics, provides a representative experimental protocol for its use in PROTAC synthesis, and outlines methods for the characterization of the resulting conjugates. Furthermore, it visualizes the fundamental signaling pathway exploited by these novel therapeutic agents.

Core Molecular Data

This compound is a heterobifunctional linker that incorporates a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This architecture allows for the sequential conjugation of two different molecular entities, a crucial feature in the construction of PROTACs.

PropertyValue
Molecular Weight 376.45 g/mol
Chemical Formula C17H32N2O7
Chemical Name 5-({2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxy]ethyl}carbamoyl)pentanoic acid
CAS Number 1310327-20-8

Application in PROTAC Synthesis: A Step-by-Step Protocol

This compound serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The following is a representative experimental protocol for the amide coupling of this linker to an amine-containing ligand, a common step in PROTAC synthesis.

Objective: To conjugate this compound to an amine-containing ligand (e.g., a ligand for the protein of interest or an E3 ligase ligand) via amide bond formation.

Materials:

  • This compound

  • Amine-containing ligand of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Protocol:

  • Activation of Carboxylic Acid:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) to the solution.

    • Add DIPEA (3.0 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the linker.

  • Amide Coupling:

    • Dissolve the amine-containing ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of the amine-containing ligand to the activated linker solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by a suitable analytical technique such as LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the Boc-protected conjugate.

  • Boc Deprotection (if required for subsequent steps):

    • Dissolve the purified Boc-protected conjugate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA, yielding the deprotected amine which can be used for further conjugation.

Characterization of PEGylated Conjugates

The successful synthesis and purity of the resulting PEGylated PROTAC molecule must be confirmed through various analytical techniques.

Analytical TechniquePurpose
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the final product and to monitor the progress of the reaction.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the final product by analyzing the chemical shifts and coupling constants of the protons and carbons.

The Ubiquitin-Proteasome Signaling Pathway

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

Ubiquitin_Proteasome_Pathway PROTAC-Mediated Ubiquitin-Proteasome Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (Protein of Interest) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ub Ub E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->E3_Ligase Ub_Target_Protein Polyubiquitinated Target Protein Polyubiquitination->Ub_Target_Protein K48-linked poly-Ub chain Proteasome 26S Proteasome Ub_Target_Protein->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides Recycled_Ub Ub Degradation->Recycled_Ub Recycled_Ub->Ub

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC molecule using a linker like this compound is a multi-step process. The following diagram outlines a general experimental workflow.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis Start Start Ligand1_Amine Ligand 1 (with amine) Start->Ligand1_Amine Linker_Acid Boc-NH-PEG-Acid Linker Start->Linker_Acid Couple_Ligand1 Amide Coupling Ligand1_Amine->Couple_Ligand1 Activate_Linker Activate Carboxylic Acid (e.g., HATU, DIPEA) Linker_Acid->Activate_Linker Activate_Linker->Couple_Ligand1 Purify1 Purification 1 (Chromatography) Couple_Ligand1->Purify1 Boc_Deprotection Boc Deprotection (TFA/DCM) Purify1->Boc_Deprotection Couple_Ligand2 Amide Coupling Boc_Deprotection->Couple_Ligand2 Ligand2_Acid Ligand 2 (with carboxylic acid) Activate_Ligand2 Activate Carboxylic Acid (e.g., HATU, DIPEA) Ligand2_Acid->Activate_Ligand2 Activate_Ligand2->Couple_Ligand2 Purify2 Final Purification (Chromatography) Couple_Ligand2->Purify2 Characterization Characterization (LC-MS, HPLC, NMR) Purify2->Characterization End Final PROTAC Characterization->End

Caption: A representative workflow for the synthesis of a PROTAC molecule.

In-Depth Technical Guide: Physical Properties of Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Boc-NH-PEG2-C2-amido-C4-acid, a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, molecular characteristics, and typical physical state, alongside standardized experimental protocols for determining key physical properties.

Core Physical and Chemical Data

This compound is a valuable tool in chemical biology and drug discovery, particularly for its role as a flexible linker in the synthesis of PROTACs.[1] Its structure incorporates a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offering versatile conjugation chemistry.[2][3] The PEG spacer notably enhances the solubility of the molecule in aqueous media, a desirable characteristic for biological applications.[4]

PropertyValueSource(s)
Chemical Name 5-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid[2]
Molecular Formula C17H32N2O7[2][5]
Molecular Weight 376.45 g/mol [2][5]
CAS Number 1310327-20-8[2][5]
Appearance White to off-white solid powder[2]
Purity Typically ≥95% or ≥98%[2][6]
Storage Conditions -20°C, dry, and protected from light[2][5]

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity. The capillary method is a widely used and reliable technique for this measurement.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting range.

  • Replicate Measurements: The measurement should be repeated at least twice to ensure accuracy and reproducibility.

Solubility Assessment

The solubility of a compound in various solvents is a critical parameter for its application in synthesis, formulation, and biological assays. Both kinetic and thermodynamic solubility are important to determine.

Methodology for Thermodynamic Solubility (Shake-Flask Method):

  • Solvent Selection: A range of relevant solvents should be tested, including aqueous buffers (e.g., PBS at various pH values), polar organic solvents (e.g., DMSO, DMF, ethanol), and non-polar organic solvents.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound is used for quantification.

Visualizations

The following diagrams illustrate the chemical structure of this compound, its role in the synthesis of PROTACs, and the biological pathway it hijacks.

Boc-NH-PEG2-C2-amido-C4-acid_Structure C1 C C2 C C3 C O1 O C4 C O1->C4 O2 O C4->O2 N1 N C4->N1 H1 H N1->H1 C5 C N1->C5 C6 C C5->C6 O3 O C6->O3 C7 C O3->C7 C8 C C7->C8 O4 O C8->O4 C9 C O4->C9 C10 C C9->C10 N2 N C10->N2 H2 H N2->H2 C11 C N2->C11 O5 O C11->O5 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 O6 O C16->O6 O7 O C16->O7 H3 H O7->H3 C17 C(CH3)3 C17->O1

Caption: Chemical structure of this compound.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Coupling Reactions cluster_2 Final Product POI_Ligand Protein of Interest (POI) Ligand (with reactive group) Coupling2 Amide bond formation POI_Ligand->Coupling2 Linker This compound Coupling1 Amide bond formation Linker->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) E3_Ligase_Ligand->Coupling1 Deprotection Boc deprotection (acidic conditions) Coupling1->Deprotection Deprotection->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification

Caption: General workflow for the synthesis of a PROTAC molecule.

Ubiquitin_Proteasome_Pathway PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP -> AMP+PPi E2->Ternary_Complex Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

References

Solubility Profile of Boc-NH-PEG2-C2-amido-C4-acid in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Boc-NH-PEG2-C2-amido-C4-acid in dimethyl sulfoxide (B87167) (DMSO). As a bifunctional linker widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), understanding its solubility is critical for the successful design and execution of experiments in drug discovery and development. While specific quantitative public data for this exact molecule is limited, this document extrapolates expected solubility based on its chemical structure and available data for analogous compounds. Furthermore, it offers detailed, standard experimental protocols for the precise determination of both kinetic and thermodynamic solubility in a laboratory setting.

Introduction to this compound and DMSO

This compound is a key building block in the field of targeted protein degradation.[1] Its structure comprises several key functional groups that dictate its physicochemical properties:

  • Boc (tert-Butoxycarbonyl) Group: A common protecting group for amines, which is generally lipophilic.

  • PEG2 (Polyethylene Glycol) Linker: A short, two-unit ethylene (B1197577) glycol spacer known to enhance the hydrophilicity and aqueous solubility of molecules.[2]

  • Amide Bond: A polar functional group capable of hydrogen bonding.

  • Carboxylic Acid: A terminal acidic group that can be ionized and contributes to polarity.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[3][4] Its ability to form strong hydrogen bonds with carboxylic acid and amide groups, combined with its capacity to solvate a wide range of chemical species, makes it an indispensable solvent in early drug discovery for creating high-concentration stock solutions.[3][5][6]

Expected Solubility in DMSO

Direct, publicly available quantitative solubility data for this compound (CAS: 1310327-20-8) is not consistently reported by suppliers. However, based on its structural components and data from closely related PEG-based linkers, a high solubility in DMSO is anticipated. The presence of the hydrophilic PEG spacer, a carboxylic acid, and an amide group suggests favorable interactions with the polar DMSO solvent.

Data on Structurally Similar Compounds

To provide a reasonable estimate, the following table summarizes the reported DMSO solubility for structurally analogous PROTAC linkers. These compounds share the core features of a Boc-protected amine and a PEG spacer, indicating that this compound is likely to exhibit similarly high solubility.

Compound NameMolecular Weight ( g/mol )Reported DMSO Solubility (mg/mL)Reported DMSO Solubility (mM)Source
Boc-NH-PEG2205.25≥ 100487.21MedchemExpress.com[7]
Boc-NH-PEG7-NH2468.62≥ 250533.53MedchemExpress.com[8]

Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration, meaning the true solubility is at least that value, if not higher.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for your specific batch of this compound, it is recommended to perform either a kinetic or a thermodynamic solubility assay. The thermodynamic "shake-flask" method is considered the gold standard.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent.

Materials and Reagents:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator at 25 °C)

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is required.

  • Solvent Addition: Add a precise, known volume of anhydrous DMSO to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation: After the equilibration period, let the vial stand to allow the excess solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved material.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred.

  • Filtration: For complete removal of any remaining particulates, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantification:

    • Prepare a standard curve by dissolving a known mass of the compound in DMSO to create a stock solution, followed by serial dilutions.

    • Accurately dilute the filtered supernatant with DMSO to bring its concentration within the linear range of the standard curve.

    • Analyze the diluted sample and the standards using a validated HPLC method.

    • Calculate the concentration of the compound in the original, undiluted supernatant by applying the dilution factor. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound as it precipitates from a DMSO stock solution when diluted into an aqueous buffer. While less precise than the thermodynamic method, it is useful for rapid screening in early drug discovery.

Materials and Reagents:

  • High-concentration stock solution of this compound in DMSO (e.g., 50 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of nephelometry (light scattering) or turbidimetry (absorbance)

Protocol:

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate. It is advisable to create a serial dilution in DMSO across the plate to test a range of concentrations.

  • Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., add 195 µL of PBS to 5 µL of DMSO stock for a 1:40 dilution). The final DMSO concentration should typically be low (1-2.5%).

  • Incubation: Mix the contents by gentle shaking and incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering (nephelometry) or turbidity (absorbance at a non-interfering wavelength like 620 nm) in each well using a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity or light scattering is observed, compared to controls, is defined as the kinetic solubility limit.

Visualized Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess solid This compound B Add precise volume of anhydrous DMSO A->B Step 1-2 C Seal and agitate (24-48h at 25°C) B->C Step 3 D Centrifuge to pellet undissolved solid C->D Step 4 E Collect clear supernatant D->E Step 5 F Filter supernatant (0.22 µm filter) E->F Step 6 H Dilute filtered sample F->H G Prepare standard curve via HPLC I Analyze sample via HPLC G->I H->I J Calculate solubility I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This compound is expected to exhibit high solubility in DMSO due to its polar functional groups and hydrophilic PEG spacer. For researchers requiring precise values for applications such as high-concentration stock preparation, formulation, or biophysical assays, the detailed thermodynamic and kinetic protocols provided in this guide offer a robust framework for experimental determination. Accurate solubility data is fundamental to ensuring the reliability and reproducibility of experimental results in the drug discovery pipeline.

References

An In-depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Core Component in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG2-C2-amido-C4-acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule that has emerged as a critical tool in the field of targeted protein degradation.[1][2][3][4] Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents that harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][5] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.

PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a crucial component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[7][8] this compound offers a balance of flexibility and hydrophilicity, making it an attractive choice for PROTAC design.[8]

Physicochemical Properties

This compound, with the chemical name 5-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid, is a solid powder at room temperature.[1] Its structure incorporates a Boc-protected amine, a PEG2 spacer, an amide bond, and a terminal carboxylic acid. This bifunctional nature is key to its utility in PROTAC synthesis.

PropertyValueSource
CAS Number 1310327-20-8[1]
Molecular Formula C17H32N2O7[1]
Molecular Weight 376.45 g/mol [1]
Appearance Solid Powder[1]
Purity ≥98%[1]
Storage Dry, dark, and at -20°C for up to 1 year. Stock solutions can be stored at 0-4°C for up to 1 month.[1]

The stability of the amide bond within the linker is crucial for the integrity of the final PROTAC molecule. Amide bonds are generally stable under physiological conditions. However, their stability can be influenced by the local chemical environment and the presence of enzymes. The ether linkages within the PEG spacer are less prone to oxidative metabolism compared to alkyl chains, which can enhance the metabolic stability of the resulting PROTAC.

Core Application: PROTAC Synthesis

The primary utility of this compound is as a heterobifunctional linker in the modular synthesis of PROTACs. Its two functional ends allow for the sequential or convergent connection of a POI-binding ligand and an E3 ligase ligand.

The synthesis strategy typically involves two key steps:

  • Amide bond formation: The carboxylic acid end of the linker is coupled to an amine-functionalized ligand (either for the POI or the E3 ligase).

  • Boc deprotection and subsequent amide bond formation: The Boc protecting group on the amine is removed under acidic conditions, and the newly exposed amine is then coupled to the carboxylic acid-functionalized second ligand.

This modular approach allows for the rapid generation of a library of PROTACs with varying ligands and linker attachments to explore structure-activity relationships.

Experimental Protocols

The following are detailed, generalized protocols for the two key reactions in utilizing this compound for PROTAC synthesis.

Protocol 1: Amide Coupling using HATU

This protocol describes the coupling of the carboxylic acid terminus of the linker to an amine-containing ligand.

Materials:

  • This compound

  • Amine-functionalized ligand (e.g., POI-NH2 or E3 Ligase-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.

Materials:

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (3 times).

  • The resulting TFA salt of the deprotected amine is often used directly in the next amide coupling step without further purification after drying under high vacuum.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of PROTACs and the general workflow for their synthesis using a bifunctional linker like this compound.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - POI Ligand-NH2 - E3 Ligase Ligand-COOH - this compound Step1 Step 1: Amide Coupling (HATU/DIPEA in DMF) Start->Step1 Intermediate1 Intermediate 1: Boc-NH-PEG2-linker-POI Ligand Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA in DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: NH2-PEG2-linker-POI Ligand (TFA salt) Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU/DIPEA in DMF) Intermediate2->Step3 Final_PROTAC Final PROTAC: E3 Ligase Ligand-linker-POI Ligand Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A typical workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its bifunctional nature, combined with the favorable properties of the PEG spacer, makes it a key building block for the modular synthesis of PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the development of novel therapeutics. As the field of PROTACs continues to expand, the rational design and synthesis of these molecules, enabled by linkers such as this compound, will remain a cornerstone of innovation.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid and its Role as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology lies the Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. This technical guide provides an in-depth exploration of a specific and versatile bifunctional linker, Boc-NH-PEG2-C2-amido-C4-acid , detailing its properties, synthesis, and application in the rational design of potent protein degraders. While direct, peer-reviewed data on this specific linker is emerging, this guide will use the well-documented development of PROTACs targeting the oncogenic BCR-ABL protein as a case study to illustrate the principles of its application and the critical role of the linker in achieving potent and selective protein degradation.

Core Concepts of the Bifunctional Linker

This compound is a precisely engineered molecule designed for modular PROTAC synthesis. Its structure can be broken down into key functional units:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the terminal amine. This allows for selective, directional synthesis, preventing unwanted side reactions during the coupling of the other end of the linker.

  • PEG2 Spacer: The two-unit polyethylene (B3416737) glycol (PEG) spacer is a critical element that imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The flexibility of the PEG chain is also crucial for enabling the optimal orientation of the POI and E3 ligase for the formation of a stable and productive ternary complex.

  • Carboxylic Acid Terminus: The terminal carboxylic acid provides a reactive handle for conjugation to a ligand, typically through the formation of a stable amide bond.

Physicochemical Properties
PropertyValue
CAS Number 1310327-20-8
Molecular Formula C17H32N2O7
Molecular Weight 376.45 g/mol
Appearance Solid Powder
Purity ≥98%

Application in PROTAC Design: A Case Study of BCR-ABL Degraders

Chronic Myeloid Leukemia (CML) is driven by the constitutively active tyrosine kinase BCR-ABL. While tyrosine kinase inhibitors (TKIs) like dasatinib (B193332) are effective, the development of resistance necessitates alternative therapeutic strategies. PROTACs that induce the degradation of BCR-ABL represent a promising approach. The synthesis of such PROTACs provides an excellent framework for understanding the application of bifunctional linkers like this compound.

Quantitative Analysis of BCR-ABL PROTAC Efficacy

The effectiveness of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved). The following table summarizes data for representative dasatinib-based BCR-ABL PROTACs, illustrating the impact of linker and E3 ligase choice on degradation potency.

PROTACTargetE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
SIAIS178 BCR-ABLVHL8.5>90%K562[1]
DAS-6-2-2-6-CRBN BCR-ABLCRBN<25>80%K562[2]
Arg-PEG1-Dasa BCR-ABLUBR E3 Ligases~599.1%K562[3]

Note: The linkers in these examples are structurally similar to this compound, employing PEG chains to connect the dasatinib "warhead" to the E3 ligase ligand.

Experimental Protocols

The following are representative protocols for the synthesis of a bifunctional linker and its subsequent use in the creation of a PROTAC, based on established methodologies in the field.

Protocol 1: Synthesis of a Boc-NH-PEG-Acid Linker

This protocol describes a general method for the synthesis of a Boc-protected amine-PEG-acid linker.

Materials:

  • Amino-PEG-acid

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG-acid in anhydrous DCM in a round-bottom flask.

  • Add 2-3 equivalents of DIPEA to the solution.

  • Add 1.1-1.5 equivalents of (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the Boc-protected PEG linker.[4]

  • Characterize the final product by NMR and MS to confirm its identity and purity.

Protocol 2: Synthesis of a Dasatinib-Based PROTAC

This protocol outlines the steps for synthesizing a dasatinib-based PROTAC using a Boc-protected amine-PEG-acid linker and a CRBN E3 ligase ligand (pomalidomide).

Step 1: Coupling of the Linker to Pomalidomide (B1683931)

  • Dissolve the Boc-NH-PEG-acid linker (1 equivalent), a coupling reagent such as HATU (1.2 equivalents), and a base like DIPEA (3 equivalents) in anhydrous DMF.

  • Add the amine-functionalized pomalidomide derivative to the solution.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, perform an aqueous workup and purify the Boc-protected linker-pomalidomide conjugate by flash chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified conjugate from Step 1 in anhydrous DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the amine-linker-pomalidomide intermediate.

Step 3: Coupling to Dasatinib

  • The piperazine (B1678402) moiety of dasatinib is typically used as the attachment point. A derivative of dasatinib with a reactive group (e.g., a carboxylic acid or an activated ester) is required.

  • Dissolve the amine-linker-pomalidomide intermediate from Step 2 in anhydrous DMF.

  • Add the activated dasatinib derivative, along with a coupling reagent and base if necessary.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by NMR and HRMS to confirm its structure and purity.

Protocol 3: Western Blot Analysis of Protein Degradation

This protocol describes how to quantify the degradation of a target protein (e.g., BCR-ABL) in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., K562 cells for BCR-ABL)

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-ABL)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with the loading control antibody.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Visualizing the Molecular Logic

The following diagrams, created using Graphviz, illustrate the key workflows and pathways involved in the application of bifunctional linkers in PROTACs.

G cluster_synthesis PROTAC Synthesis Workflow Boc-NH-Linker-COOH Boc-NH-Linker-COOH Coupling1 Amide Coupling (HATU, DIPEA) Boc-NH-Linker-COOH->Coupling1 Amine-E3_Ligand Amine-E3_Ligand Amine-E3_Ligand->Coupling1 Intermediate Boc-NH-Linker-E3_Ligand Coupling1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Amine-Linker-E3_Ligand Amine-Linker-E3_Ligand Deprotection->Amine-Linker-E3_Ligand Coupling2 Amide Coupling (HATU, DIPEA) Amine-Linker-E3_Ligand->Coupling2 COOH-POI_Ligand COOH-POI_Ligand COOH-POI_Ligand->Coupling2 Final_PROTAC POI_Ligand-Linker-E3_Ligand Coupling2->Final_PROTAC

Caption: A representative workflow for the synthesis of a PROTAC molecule.

G cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation G cluster_degradation PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BCR-ABL) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Peptides Proteasome->Degradation

References

An In-depth Technical Guide to PEGylated Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation and the Role of PEGylation

Bioconjugation is the creation of a stable covalent link between two or more molecules, at least one of which is a biomolecule. This powerful technique is central to the development of advanced therapeutics, diagnostics, and research reagents. A critical component in many bioconjugation strategies is the "linker," a molecular bridge that connects the constituent parts of the conjugate. Polyethylene (B3416737) glycol (PEG) has emerged as the gold standard for linker design due to its unique and advantageous properties.[1][2][3]

PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or small-molecule drugs, offers a multitude of benefits that enhance their therapeutic efficacy.[4] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal candidate for in vivo applications.[1][2][3] The primary advantages of incorporating PEGylated linkers in bioconjugates include:

  • Increased Hydrophilicity and Solubility: PEG's inherent water solubility can improve the solubility of hydrophobic drugs or proteins, preventing aggregation and improving formulation stability.[5][6][7]

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and minimizing the risk of an immune response.[7]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which slows its renal clearance and extends its circulation half-life in the bloodstream.[1][4] This leads to prolonged therapeutic effect and potentially less frequent dosing.

  • Improved Stability: The PEG chain can protect the bioconjugate from enzymatic degradation, enhancing its stability in biological environments.[7]

Types of PEGylated Linkers

PEGylated linkers can be broadly categorized based on their structure and the reactivity of their terminal functional groups.

  • Linear vs. Branched PEG Linkers:

    • Linear PEGs consist of a single, straight chain of ethylene (B1197577) glycol units. They are the most common type of PEG linker and offer a straightforward approach to increasing the hydrodynamic size of a bioconjugate.[5][]

    • Branched PEGs have multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume for a given molecular weight compared to linear PEGs, which can be more effective at shielding the conjugated molecule and prolonging its half-life.[5][][9] Multi-arm PEGs can also allow for the attachment of multiple molecules, increasing the payload in drug delivery systems.[][10]

  • Homobifunctional vs. Heterobifunctional PEG Linkers:

    • Homobifunctional linkers possess two identical reactive groups, making them suitable for crosslinking identical molecules or for single-step conjugation reactions where selectivity is not a primary concern.

    • Heterobifunctional linkers have two different reactive groups at their termini.[] This allows for sequential, controlled conjugation of two different molecules, which is crucial in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[][12]

Data Presentation: Quantitative Comparison of PEGylated Linkers

The choice of a PEG linker significantly impacts the physicochemical and pharmacokinetic properties of the resulting bioconjugate. The following tables provide a summary of quantitative data to aid in the selection of an appropriate linker.

Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers

Linker NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Groups
Mal-PEG3-NHS ester398.37~15.1Maleimide, NHS Ester
Mal-PEG6-NHS ester--Maleimide, NHS Ester
MAL-dPEG®₃₆-NHS ester-134.8Maleimide, NHS Ester
DBCO-PEG4-NHS ester649.68 - 649.7~25.9DBCO, NHS Ester
DBCO-PEG6-NHS ester--DBCO, NHS Ester
Amine-PEG-amine (MW 5000)~5000-Amine, Amine

Table 2: Effect of PEG Chain Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

Number of PEG UnitsRelative Plasma Exposure (AUC)Relative Tumor Exposure (AUC)
0 (Non-PEGylated)1.001.00
2> 1.00> 1.00
4> 1.00> 1.00
8Significantly HigherSignificantly Higher
12Significantly HigherSignificantly Higher
24Significantly HigherSignificantly Higher

This table summarizes findings that ADCs with PEGylated linkers had greater plasma and tumor exposures compared to a non-PEGylated control. Increasing the PEG chain length generally led to increased exposures.

Table 3: Impact of PEG Molecular Weight on Bioconjugate Half-Life and Cytotoxicity

PEG Molecular WeightHalf-Life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
4 kDa2.54.5
10 kDa11.222

This data illustrates that a higher molecular weight PEG linker can significantly prolong the half-life of a bioconjugate, though it may also lead to a reduction in immediate in vitro cytotoxicity.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and purification of PEGylated bioconjugates. The following are protocols for common PEGylation chemistries.

Protocol 1: Amine PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of an NHS ester-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[6]

  • Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a stock concentration of 10 mg/mL.[21] Do not store the stock solution.[6]

  • Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[21]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][21]

  • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purify the PEGylated protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.[6][21]

Protocol 2: Thiol PEGylation using Maleimide Chemistry

This protocol details the conjugation of a maleimide-activated PEG linker to free sulfhydryl groups (e.g., cysteine residues) on a protein.

Materials:

  • Thiol-containing protein solution (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • PEG-Maleimide

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Purification system

Procedure:

  • Dissolve the thiol-containing protein in the reaction buffer. If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Dissolve the PEG-Maleimide in the reaction buffer to a desired stock concentration (e.g., 10 mg/mL).[]

  • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[][18][22]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[][18][22]

  • Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide and other small molecules.[][22]

Protocol 3: Glycan PEGylation via Periodate (B1199274) Oxidation and Hydrazide Chemistry

This protocol is for the site-specific PEGylation of glycoproteins by targeting their carbohydrate moieties.

Materials:

Procedure:

  • Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. This solution should be freshly prepared.[23]

  • Add an equal volume of the periodate solution to the glycoprotein solution.[23]

  • Incubate the reaction for 30 minutes on ice in the dark.[24][25]

  • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM.

  • Remove excess periodate and byproducts by dialysis against 0.1 M sodium acetate, pH 5.5.[23]

  • Prepare a stock solution of PEG-Hydrazide in DMSO.

  • Add the PEG-Hydrazide solution to the oxidized glycoprotein solution and incubate for 2 hours at room temperature.[23]

  • Purify the PEGylated glycoprotein using an appropriate method such as size-exclusion chromatography.[23]

Protocol 4: Click Chemistry PEGylation (CuAAC)

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-containing biomolecule with an alkyne-functionalized PEG linker.

Materials:

  • Azide-modified biomolecule

  • Alkyne-PEG linker

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Prepare stock solutions of the azide-biomolecule, alkyne-PEG, CuSO₄, THPTA ligand, and sodium ascorbate (B8700270) in an appropriate solvent (e.g., water or DMSO).[9]

  • In a reaction tube, combine the azide-biomolecule and the alkyne-PEG in the desired molar ratio in the reaction buffer.[9]

  • Prepare a premix of CuSO₄ and the THPTA ligand (typically in a 1:2 to 1:5 molar ratio).[9]

  • Add the copper/ligand premix to the reaction mixture.[9]

  • Initiate the reaction by adding the sodium ascorbate solution.[5][13]

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the PEGylated bioconjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.

Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between an azide-modified biomolecule and a strained alkyne (e.g., DBCO)-functionalized PEG linker.

Materials:

  • Azide-modified biomolecule

  • DBCO-PEG linker

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Dissolve the azide-containing biomolecule and the DBCO-PEG linker in the reaction buffer.

  • Combine the two solutions in the desired molar ratio. A 1.5- to 3-fold molar excess of one component is often used.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the decrease in DBCO absorbance at around 310 nm.[2]

  • Purify the PEGylated bioconjugate using size-exclusion chromatography or another appropriate method to remove any unreacted starting materials.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to PEGylated linkers in bioconjugation.

PEGylation_Benefits cluster_0 Biomolecule cluster_1 PEGylated Bioconjugate cluster_2 Improved Properties Biomolecule Protein / Peptide / Drug PEGylation PEGylation (Covalent Attachment of PEG Linker) Biomolecule->PEGylation PEG_Bioconjugate PEGylated Bioconjugate Increased_Solubility Increased Solubility PEG_Bioconjugate->Increased_Solubility leads to Reduced_Immunogenicity Reduced Immunogenicity PEG_Bioconjugate->Reduced_Immunogenicity leads to Enhanced_PK Enhanced Pharmacokinetics (Longer Half-Life) PEG_Bioconjugate->Enhanced_PK leads to Improved_Stability Improved Stability PEG_Bioconjugate->Improved_Stability leads to PEGylation->PEG_Bioconjugate

Benefits of PEGylation for Bioconjugates

Bioconjugation_Workflow start Start biomolecule_prep 1. Biomolecule Preparation (e.g., Protein Purification, Modification) start->biomolecule_prep linker_selection 2. PEG Linker Selection (Based on reactivity, length, architecture) biomolecule_prep->linker_selection conjugation 3. Conjugation Reaction (e.g., NHS ester, Maleimide, Click Chemistry) linker_selection->conjugation purification 4. Purification (e.g., SEC, Dialysis) conjugation->purification characterization 5. Characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC) purification->characterization final_product Final PEGylated Bioconjugate characterization->final_product

General Experimental Workflow for Bioconjugation

Signalling_Pathway_Effect cluster_native Native Signaling Molecule cluster_pegylated PEGylated Signaling Molecule Native_Ligand Native Ligand Receptor_A Receptor Native_Ligand->Receptor_A Binds Degradation_A Rapid Degradation & Clearance Native_Ligand->Degradation_A Signal_A Signaling Cascade Receptor_A->Signal_A Activates Response_A Biological Response Signal_A->Response_A PEG_Ligand PEGylated Ligand Receptor_B Receptor PEG_Ligand->Receptor_B Binds Degradation_B Reduced Degradation & Clearance PEG_Ligand->Degradation_B Signal_B Sustained Signaling Cascade Receptor_B->Signal_B Activates Response_B Prolonged Biological Response Signal_B->Response_B

Effect of PEGylation on Signaling Molecule Activity

Conclusion

PEGylated linkers are indispensable tools in modern bioconjugation, offering a versatile strategy to improve the therapeutic properties of a wide range of biomolecules. The choice of linker architecture—linear versus branched—and the specific conjugation chemistry are critical design parameters that must be carefully considered to optimize the performance of the final bioconjugate. By leveraging the quantitative data and detailed protocols provided in this guide, researchers and drug development professionals can make more informed decisions in the design and synthesis of novel PEGylated therapeutics with enhanced efficacy and safety profiles. The continued innovation in PEG linker technology promises to further expand the possibilities of bioconjugation in medicine and beyond.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG2-C2-amido-C4-acid is a heterobifunctional linker molecule designed for application in the field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a polyethylene (B3416737) glycol (PEG)-based linker, it connects a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome machinery. This guide provides a detailed overview of the core mechanism of action, relevant (though generalized) experimental protocols, and the logical framework for its application in drug development, acknowledging the absence of publicly available data for this specific linker by presenting representative information for PEG-based PROTACs.

Introduction to this compound

This compound is a chemical tool used in the development of PROTACs.[1][2][3] Its structure features a Boc-protected amine, a PEG2 unit, an amide bond, and a carboxylic acid, providing the necessary functionalities for conjugation to both a target protein ligand and an E3 ligase ligand.[1] The PEG component is incorporated to enhance solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1310327-20-8[1]
Molecular Formula C₁₇H₃₂N₂O₇[1]
Molecular Weight 376.45 g/mol [1]
Appearance Solid Powder[1]
Purity ≥98%[1]

Core Mechanism of Action: The PROTAC Pathway

The mechanism of action for any PROTAC utilizing the this compound linker follows the general principle of induced protein degradation.[2][6] This process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule, containing the this compound linker, simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[7]

  • Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is not degraded in this process and can subsequently engage another target protein and E3 ligase, acting catalytically.[7]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (containing this compound linker) PROTAC->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Workflow PROTAC Development and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Linker This compound Synthesis Chemical Synthesis (Amide Coupling) Linker->Synthesis Ligand1 Target Protein Ligand Ligand1->Synthesis Ligand2 E3 Ligase Ligand Ligand2->Synthesis PROTAC Purified PROTAC Synthesis->PROTAC Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) PROTAC->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) PROTAC->Degradation_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT/CTG) PROTAC->Cell_Viability_Assay Data_Analysis Data Analysis (DC50, IC50) Ternary_Complex_Assay->Data_Analysis Degradation_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis

References

An In-depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Core Component in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Boc-NH-PEG2-C2-amido-C4-acid, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, its role in PROTAC-mediated protein degradation, and provide illustrative experimental protocols and data relevant to its application.

Core Concepts: Understanding the Components and Function

This compound is a heterobifunctional linker designed for the synthesis of PROTACs. Its structure is strategically designed to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, bringing them into close proximity to induce the degradation of the target protein.

The key components of this compound are:

  • Boc (tert-butoxycarbonyl) Protecting Group: This group protects a primary amine, allowing for selective chemical reactions at the other end of the molecule. It can be removed under acidic conditions to reveal the amine for conjugation.

  • PEG2 (two-unit polyethylene (B3416737) glycol) Spacer: The PEG spacer is a hydrophilic chain that enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[1]

  • Amido Linkage: This stable amide bond connects the PEG spacer to the rest of the linker.

  • C4 Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for conjugation to an amine-containing ligand, typically through the formation of an amide bond.

Below is a diagram illustrating the logical relationship of these components.

cluster_molecule This compound cluster_function Functionality Boc Boc Group (tert-butoxycarbonyl) Protection Enables Orthogonal Synthesis Boc->Protection allows for NH_PEG2 Protected Amine & PEG2 Spacer Solubility Enhances Solubility & PK Properties NH_PEG2->Solubility improves Amido Amido Linkage Stability Provides Structural Integrity Amido->Stability ensures C4_Acid C4 Carboxylic Acid Conjugation Reactive Handle for Ligand Attachment C4_Acid->Conjugation provides

Caption: Logical breakdown of this compound components and their functions.

Role in PROTAC-Mediated Protein Degradation

PROTACs are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. A PROTAC molecule consists of three key parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker, such as this compound, plays a crucial role in the efficacy of the PROTAC. Its length, flexibility, and chemical properties can significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.

The signaling pathway for PROTAC-mediated degradation is as follows:

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb triggers Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognition by Degradation Degraded Peptides Proteasome->Degradation leads to

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data in PROTAC Development

The evaluation of a PROTAC's efficacy involves quantifying its ability to degrade the target protein. Key parameters include:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

The following table presents illustrative data for a hypothetical PROTAC synthesized using a short PEG linker, demonstrating how such data is typically structured.

PROTAC CompoundLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
Hypothetical-PROTAC-1 This compoundProtein XCancer Cell Line A5095
Hypothetical-PROTAC-2 Boc-NH-PEG4-C2-amido-C4-acidProtein XCancer Cell Line A2598
Control Compound (Target Ligand Only)Protein XCancer Cell Line A>10,000<10

Note: This data is illustrative and intended to demonstrate typical data presentation for PROTACs.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. Below is a representative protocol for the conjugation of a target protein ligand (POI-NH2) and an E3 ligase ligand (E3-COOH) using this linker.

General Experimental Workflow

Workflow start Start Materials: This compound POI-NH2 E3-COOH step1 Step 1: Amide Coupling (Activate C4-acid and react with POI-NH2) start->step1 intermediate1 Intermediate 1: Boc-NH-PEG2-C2-amido-C4-amido-POI step1->intermediate1 step2 Step 2: Boc Deprotection (Acidic removal of Boc group) intermediate1->step2 intermediate2 Intermediate 2: NH2-PEG2-C2-amido-C4-amido-POI step2->intermediate2 step3 Step 3: Amide Coupling (Activate E3-COOH and react with free amine) intermediate2->step3 final_product Final PROTAC: E3-amido-PEG2-C2-amido-C4-amido-POI step3->final_product purification Purification (e.g., HPLC) final_product->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization

References

The Strategic Role of the Boc Protecting Group in Linker Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the design and synthesis of chemical linkers used in a multitude of applications, from solid-phase peptide synthesis (SPPS) to the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its widespread use stems from a unique combination of stability under various conditions and facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc group's role in linker chemistry, detailing its fundamental principles, applications, and key experimental protocols.

The primary function of the Boc group is to temporarily mask the reactivity of primary and secondary amines within a linker molecule.[1] This protection is crucial for achieving regioselectivity in multi-step synthetic sequences, preventing unwanted side reactions and allowing for the controlled, stepwise assembly of complex molecular architectures.[1] The Boc group's stability in basic and nucleophilic environments makes it compatible with a wide range of synthetic transformations.[3]

Core Principles of Boc Protection in Linker Strategies

The utility of the Boc group in linker-based applications is founded on its distinct chemical properties. It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.[4] The resulting carbamate (B1207046) is stable to a variety of reagents, yet can be efficiently cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5]

This acid lability is central to its strategic use. In the synthesis of heterobifunctional linkers, a Boc-protected amine at one terminus allows for chemical modifications at the other end of the linker without affecting the protected amine.[1] Once the desired modifications are complete, the Boc group can be selectively removed to reveal the amine for subsequent conjugation to a substrate, such as a peptide, antibody, or small molecule drug.[1]

A key concept in advanced synthesis is "orthogonality," where different protecting groups can be removed under distinct conditions without interfering with each other.[6][7] The Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a pairing that is fundamental to many solid-phase peptide synthesis strategies.[][] This allows for the selective deprotection of either the N-terminus of a growing peptide chain (Fmoc removal) or a side-chain amine protected with Boc.

Applications in Drug Development and Bioconjugation

The Boc protecting group is integral to the synthesis of linkers for a variety of therapeutic and research applications:

  • Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, the N-terminal amine of the growing peptide chain is protected with a Boc group, which is removed with an acid like TFA at each cycle to allow for the coupling of the next amino acid.[10][11]

  • Antibody-Drug Conjugates (ADCs): Boc-protected linkers are used to synthesize the linker-payload portion of an ADC. The Boc group can protect an amine on the linker while another functional group reacts with the cytotoxic drug. After drug attachment, the Boc group is removed to allow for conjugation of the linker-drug complex to the antibody.[1]

  • PROteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[2][12] The synthesis of PROTACs often involves the use of Boc-protected linkers to connect the target-binding ligand and the E3 ligase-binding ligand in a controlled manner.[13][][]

  • PEGylation: Polyethylene glycol (PEG) linkers are often used to improve the pharmacokinetic properties of therapeutic molecules. Boc-protected amino-PEG linkers are versatile reagents that allow for the controlled attachment of PEG chains to biomolecules.[1][16]

Quantitative Data Summary

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final product. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

ProcessReagent/SolventTemperature (°C)Time (h)Yield (%)
Boc Protection (Boc)₂O, PEG-400Room Temp0.5 - 2>90
(Boc)₂O, DIPEA, DCMRoom Temp3High
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2High
4M HCl in DioxaneRoom Temp0.5 - 2High
50% TFA in DCMRoom Temp0.4>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

Acidic ReagentReaction TimePurity (by HPLC)
20% TFA in DCM1 hour>95%
50% TFA in DCM30 minutes>98%
4M HCl in Dioxane1 hour>97%

Table 3: Comparison of Boc and Fmoc Protecting Groups [1][]

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA, HCl)[]Base (e.g., Piperidine)
Stability Stable to bases and nucleophiles[3]Stable to acids
Orthogonality Orthogonal to Fmoc and other base-labile groups[6]Orthogonal to Boc and other acid-labile groups
Application Boc/Bzl SPPS, solution-phase synthesis[10]Fmoc/tBu SPPS

Key Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected linkers.

Protocol 1: Boc Protection of an Amino-Linker

This protocol describes a general procedure for the protection of a terminal amine group on a linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the amino-linker in DCM or THF.

  • Add 1.1 to 1.5 equivalents of (Boc)₂O and 1.2 to 2.0 equivalents of TEA or DIPEA.

  • Stir the reaction mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected linker.

Protocol 2: Standard Boc Deprotection using TFA/DCM

This protocol describes the removal of a Boc group from a linker using trifluoroacetic acid.

Materials:

  • Boc-protected linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (for co-evaporation)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected linker in DCM to a concentration of 0.1-0.2 M.[17]

  • Cool the solution to 0°C in an ice bath.[17]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[17]

  • If the substrate contains acid-sensitive residues, consider adding a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[1][17]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][17]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][17]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Co-evaporate with toluene (3x) to remove residual TFA.[17]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][17]

Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[1]

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., DCC/HOBt, HBTU)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM and then DMF.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

  • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.[1]

  • Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[1]

Visualizations

Boc_Protection_Workflow cluster_protection Boc Protection cluster_modification Linker Modification cluster_deprotection Boc Deprotection cluster_conjugation Conjugation AmineLinker Amino-Linker (H₂N-Linker-X) Boc2O (Boc)₂O, Base AmineLinker->Boc2O ProtectedLinker Boc-Protected Linker (Boc-HN-Linker-X) Boc2O->ProtectedLinker Modification Reaction at X ProtectedLinker->Modification ModifiedLinker Modified Boc-Protected Linker (Boc-HN-Linker-Y) Modification->ModifiedLinker Acid Acid (TFA or HCl) ModifiedLinker->Acid DeprotectedLinker Deprotected Linker (H₂N-Linker-Y) Acid->DeprotectedLinker ConjugationStep Conjugation to Substrate DeprotectedLinker->ConjugationStep FinalProduct Final Conjugate (Substrate-HN-Linker-Y) ConjugationStep->FinalProduct Boc_Deprotection_Mechanism BocAmine Boc-Protected Amine Protonation Protonation BocAmine->Protonation + H⁺ ProtonatedIntermediate Protonated Intermediate Protonation->ProtonatedIntermediate Fragmentation Fragmentation ProtonatedIntermediate->Fragmentation Products Free Amine + CO₂ + t-Butyl Cation Fragmentation->Products Isobutylene Isobutylene Products->Isobutylene - H⁺ Boc_Deprotection_Decision_Tree Start Choose Boc Deprotection Method AcidLabile Is the substrate acid-labile? Start->AcidLabile StandardConditions Use standard conditions: 20-50% TFA in DCM AcidLabile->StandardConditions No MilderConditions Consider milder conditions: - Lower TFA concentration - Shorter reaction time - Alternative acids (e.g., HCl in dioxane) AcidLabile->MilderConditions Yes IncompleteReaction Is the reaction incomplete? StandardConditions->IncompleteReaction MilderConditions->IncompleteReaction Optimize Optimize: - Increase acid concentration - Increase reaction time/temperature - Change solvent IncompleteReaction->Optimize Yes Complete Reaction Complete IncompleteReaction->Complete No Optimize->IncompleteReaction Boc_vs_Fmoc cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy SPPS Solid-Phase Peptide Synthesis Strategies cluster_boc cluster_boc SPPS->cluster_boc cluster_fmoc cluster_fmoc SPPS->cluster_fmoc Boc_N_alpha Nα-Protection: Boc (acid-labile) Bzl_Side_Chain Side-Chain Protection: Benzyl-based (HF-labile) Boc_Deprotection Deprotection: TFA Boc_Cleavage Final Cleavage: HF Fmoc_N_alpha Nα-Protection: Fmoc (base-labile) tBu_Side_Chain Side-Chain Protection: tBu-based (TFA-labile) Fmoc_Deprotection Deprotection: Piperidine Fmoc_Cleavage Final Cleavage: TFA

References

The Pivotal Role of the PEG2 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic use of linker molecules is paramount to the design of effective and safe therapeutics. Among the diverse array of available linkers, the short, hydrophilic di-ethylene glycol spacer, commonly known as PEG2, has emerged as a fundamental building block in the construction of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive exploration of the multifaceted functions of the PEG2 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows to inform and guide researchers in the field.

Core Functions and Physicochemical Impact of the PEG2 Spacer

The primary role of a PEG spacer in bioconjugation is to covalently link two molecular entities, such as an antibody and a cytotoxic drug, while imparting desirable physicochemical properties to the resulting conjugate. The PEG2 spacer, with its two ethylene (B1197577) glycol units, offers a unique balance of hydrophilicity and defined length, influencing several key parameters of the bioconjugate.

Enhanced Solubility and Reduced Aggregation: A frequent challenge in the development of bioconjugates is the poor aqueous solubility of many potent small molecule payloads. The hydrophilic nature of the PEG2 spacer can significantly improve the overall solubility of the conjugate, mitigating the risk of aggregation which can lead to reduced efficacy and potential immunogenicity.[1][2] This is particularly crucial for enabling the formulation of bioconjugates in aqueous buffers suitable for administration.

Modulation of Pharmacokinetics: The inclusion of a PEG2 spacer can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a bioconjugate. By increasing the hydrodynamic radius and masking the hydrophobic payload, the PEG spacer can reduce non-specific clearance and prolong the circulation half-life of the molecule.[3][4] However, the effect is length-dependent, with shorter spacers like PEG2 offering a subtle modification compared to longer PEG chains.

Fine-Tuning of Binding Affinity and Biological Activity: The length and flexibility of the spacer can impact the ability of the bioconjugate's targeting moiety to bind to its receptor. A PEG2 spacer provides a defined distance between the conjugated molecules, which can be optimal for certain interactions, preventing steric hindrance without being excessively long, which could potentially interfere with binding.[5]

Quantitative Data on the Impact of PEG Spacers

The selection of the appropriate spacer length is a critical optimization step in bioconjugate design. The following tables summarize quantitative data from studies comparing the effects of PEG2 and other PEG spacers on key bioconjugate properties.

CompoundPEG Spacer LengthHydrophilicity (LogD)Reference
68Ga-NOTA-PEGn-RM26PEG2-2.27 ± 0.07[6]
68Ga-NOTA-PEGn-RM26PEG3-2.45 ± 0.08[6]
68Ga-NOTA-PEGn-RM26PEG4-2.48 ± 0.06[6]
68Ga-NOTA-PEGn-RM26PEG6-2.50 ± 0.09[6]
Table 1: Effect of PEG Spacer Length on the Hydrophilicity of a Radiotracer. Increasing the PEG chain length from PEG2 to PEG6 resulted in a slight increase in hydrophilicity, as indicated by the decreasing LogD values.
CompoundPEG Spacer LengthReceptor Binding Affinity (IC50, nM)Reference
natGa-NOTA-PEGn-RM26PEG23.1 ± 0.2[5]
natGa-NOTA-PEGn-RM26PEG33.9 ± 0.3[5]
natGa-NOTA-PEGn-RM26PEG45.4 ± 0.4[5]
natGa-NOTA-PEGn-RM26PEG65.8 ± 0.3[5]
Table 2: Influence of PEG Spacer Length on Receptor Binding Affinity. In this study, increasing the PEG spacer length from PEG2 to PEG6 led to a slight decrease in binding affinity (higher IC50 values).
ConjugatePEG Spacer LengthSerum Stability (Half-life, min)Reference
Bombesin-based radiolabeled antagonistPEG2246 ± 4[7]
Bombesin-based radiolabeled antagonistPEG6584 ± 20[7]
Table 3: Impact of PEG Spacer Length on Serum Stability. A longer PEG spacer (PEG6) significantly increased the serum half-life of the bioconjugate compared to a PEG2 spacer.

Experimental Protocols for Bioconjugation with PEG2 Spacers

The successful synthesis of a bioconjugate relies on robust and well-defined experimental protocols. Below are detailed methodologies for common bioconjugation reactions involving PEG2 spacers.

Protocol 1: NHS-Ester PEGylation of an Antibody

This protocol describes the conjugation of an NHS-ester functionalized PEG2 linker to the primary amine groups (e.g., lysine (B10760008) residues) of an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4)

  • NHS-PEG2-Maleimide (or other desired functional group)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives, exchange it into the reaction buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • PEG Linker Preparation:

    • Immediately before use, dissolve the NHS-PEG2-Maleimide in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved PEG linker to the antibody solution.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by purifying the antibody-PEG2 conjugate using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE to confirm conjugation, size-exclusion chromatography (SEC) to assess for aggregation, and mass spectrometry to determine the degree of labeling.

Protocol 2: Synthesis of a PROTAC with a PEG2 Linker

This protocol outlines a general two-step synthesis of a PROTAC molecule using a bifunctional PEG2 linker.

Materials:

  • Protein of Interest (POI) ligand with a suitable functional group (e.g., alkyne)

  • E3 ligase ligand with a suitable functional group (e.g., amine)

  • Bifunctional PEG2 linker (e.g., Azide-PEG2-NHS ester)

  • Coupling reagents (e.g., HATU, DIPEA for amide bond formation)

  • Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate (B8700270) for click chemistry)

  • Solvents (e.g., DMF, DMSO, t-BuOH/H2O)

  • Preparative HPLC system for purification

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (e.g., with an amine group) and the bifunctional PEG linker (e.g., with an NHS ester) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (now containing an azide (B81097) from the PEG linker) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add the copper(I) catalyst components.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC product by preparative HPLC.[7]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and mechanisms relevant to bioconjugation with PEG2 spacers.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization cluster_Evaluation Preclinical & Clinical Evaluation Target ID Target ID Antibody Dev Antibody Dev Target ID->Antibody Dev Linker Design Linker Design (e.g., PEG2) Antibody Dev->Linker Design Payload Selection Payload Selection Payload Selection->Linker Design Conjugation Conjugation Linker Design->Conjugation Purification Purification Conjugation->Purification DAR Analysis DAR Analysis Purification->DAR Analysis Stability Stability Binding Binding Purity Purity InVitro In Vitro Studies Purity->InVitro InVivo In Vivo Studies InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

ADC Development Workflow

PROTAC_Mechanism cluster_Components PROTAC Components cluster_Process Degradation Process PROTAC PROTAC (with PEG2 linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded POI Proteasome->Degraded

PROTAC Mechanism of Action

Bioconjugate_Characterization_Workflow cluster_Primary Primary Characterization cluster_Functional Functional Assessment cluster_Stability Stability Studies start Purified Bioconjugate SEC Size-Exclusion Chromatography (SEC) - Aggregation & Purity start->SEC MS Mass Spectrometry (MS) - Degree of Labeling start->MS UVVis UV-Vis Spectroscopy - Concentration & DAR start->UVVis ELISA ELISA / SPR - Binding Affinity SEC->ELISA CellAssay Cell-Based Assays - In Vitro Potency MS->CellAssay Thermal Thermal Stress - Aggregation Propensity UVVis->Thermal Serum Serum Incubation - In Vitro Stability CellAssay->Serum

Bioconjugate Characterization Workflow

Conclusion

The PEG2 spacer, though one of the shortest in the polyethylene (B3416737) glycol family, plays a critical and nuanced role in the design and function of modern bioconjugates. Its ability to enhance solubility, fine-tune pharmacokinetics, and provide optimal spacing for biological interactions makes it an invaluable tool for researchers and drug developers. The selection of a PEG2 spacer should be guided by empirical data and a thorough understanding of the specific requirements of the bioconjugate being developed. The protocols and workflows provided in this guide offer a foundational framework for the synthesis, characterization, and evaluation of bioconjugates incorporating this versatile linker. As the field of bioconjugation continues to evolve, the rational application of well-characterized spacers like PEG2 will be instrumental in the creation of next-generation targeted therapeutics.

References

The Pivotal Role of C4 Acids in Linker Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, the linker molecule, though often overlooked, plays a silent yet paramount role in determining the success or failure of a drug conjugate. Among the diverse chemical entities employed as linkers, C4 dicarboxylic acids and their derivatives, such as succinic acid, have emerged as versatile and indispensable building blocks. Their utility spans across various bioconjugation strategies, most notably in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the purpose of C4 acids in linker chemistry, detailing their impact on stability, drug release, and overall therapeutic efficacy, supplemented with experimental protocols and visual workflows.

The Dual Nature of C4 Acid Linkers: Stability and Controlled Release

The primary function of a C4 acid-based linker is to tether a payload—be it a potent cytotoxic agent in an ADC or an E3 ligase-recruiting moiety in a PROTAC—to a targeting molecule, such as an antibody or a protein-of-interest (POI) ligand. The elegance of using C4 acids lies in their ability to be engineered into linkers that are either highly stable or controllably cleavable, depending on the therapeutic strategy.

In Antibody-Drug Conjugates (ADCs):

C4 acid derivatives are instrumental in the design of both non-cleavable and cleavable linkers for ADCs.

  • Non-cleavable Linkers: Succinimide-based linkers, often derived from succinic acid, are a cornerstone of non-cleavable ADC design. A prominent example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Here, the succinimidyl ester provides a reactive handle for conjugation to lysine (B10760008) residues on the antibody, while the maleimide (B117702) group reacts with a thiol on the payload. The resulting thioether and amide bonds are highly stable in circulation. The release of the payload from such a conjugate relies on the complete lysosomal degradation of the antibody, liberating the drug with an attached linker and amino acid remnant.

  • Cleavable Linkers: C4 acid derivatives, particularly maleic acid, can be fashioned into pH-sensitive cleavable linkers. Maleamic acid linkers, for instance, are stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of the lysosome (pH 4.5-5.0).[1] This pH differential is exploited to trigger the selective release of the cytotoxic payload within the target cancer cell, minimizing off-target toxicity. The stability of these linkers can be finely tuned; for example, a phenylketone-derived hydrazone linker has a half-life of approximately 2 days in human plasma, whereas a carbonate linker has a half-life of 36 hours.[2] More advanced designs, such as silyl (B83357) ether-based linkers, have demonstrated significantly improved plasma stability with a half-life of over 7 days.[2]

In Proteolysis Targeting Chimeras (PROTACs):

The linker in a PROTAC is not merely a spacer but a critical determinant of the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase. C4 acids, particularly succinic acid, are frequently incorporated into PROTAC linkers. They can be used to connect the POI ligand and the E3 ligase ligand, and their length and rigidity can be optimized to achieve potent and selective protein degradation. The degradation efficiency of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While specific DC50 and Dmax values are highly dependent on the entire PROTAC structure and the target protein, the linker composition plays a pivotal role in achieving sub-micromolar to nanomolar degradation potencies.[3][]

Quantitative Data on C4 Acid-Based Linkers

The following table summarizes key quantitative data for representative C4 acid-based linkers and related structures used in ADCs and PROTACs.

Linker Type/DerivativeApplicationParameterValueConditionsReference
Phenylketone-derived hydrazoneADCHalf-life (t½)~2 daysHuman and mouse plasma[2]
Carbonate Linker (in Sacituzumab govitecan)ADCHalf-life (t½)36 hoursSerum[2]
Novel Silyl Ether LinkerADCHalf-life (t½)>7 daysHuman plasma[2]
Maleamic Acid LinkerADCStabilityStablepH 7.4, 37°C, 3 days[1]
Maleamic Acid LinkerADCCleavageProgressivepH 4.5, 37°C, 72 hours[1]
Benzamide-based VHL PROTAC (HDAC degrader)PROTACDC50 (HDAC1)0.91 ± 0.02 µMHCT116 cells[3]
Benzamide-based VHL PROTAC (HDAC degrader)PROTACDC50 (HDAC3)0.64 ± 0.03 µMHCT116 cells[3]
Linker-free PROTAC (BCR-ABL degrader)PROTACDC508 nMK562 cells, 48 hours[]

Experimental Protocols

Synthesis of a Succinimidyl Ester (NHS-activated) C4 Linker

This protocol describes a general method for the activation of a C4 dicarboxylic acid, such as succinic acid, to its N-hydroxysuccinimide (NHS) ester, rendering it reactive towards primary amines.

Materials:

  • Succinic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Anhydrous Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve succinic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the succinimidyl-succinate linker.

Conjugation of an NHS-activated C4 Linker to an Antibody

This protocol outlines the conjugation of an NHS-activated C4 linker to the lysine residues of an antibody.[5][6][7][][9]

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)

  • NHS-activated C4 linker (e.g., succinimidyl-succinate) dissolved in an organic solvent like DMSO

  • 1 M Sodium Bicarbonate solution

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.

  • Adjust the pH of the antibody solution to 8.0-8.5 by adding a calculated volume of 1 M sodium bicarbonate. This deprotonates the lysine amino groups, making them more nucleophilic.

  • Prepare a stock solution of the NHS-activated linker in DMSO (e.g., 10 mM).

  • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution with gentle vortexing. The optimal molar excess depends on the antibody concentration and desired drug-to-antibody ratio (DAR).[10][11]

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Collect the fractions containing the conjugated antibody.

  • Determine the concentration and DAR of the purified ADC using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC)-HPLC.[11][12]

In Vitro Stability and Drug Release Assay for an ADC

This protocol describes a general method to assess the stability of an ADC in plasma and its drug release profile under simulated lysosomal conditions using HPLC.[13][14][15]

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Phosphate buffer, pH 7.4

  • Acetate (B1210297) or citrate (B86180) buffer, pH 5.0

  • Cathepsin B (for enzyme-cleavable linkers)

  • Reversed-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18)

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for mobile phases

Procedure:

  • Plasma Stability:

    • Incubate the ADC at a final concentration of 1 mg/mL in human or mouse plasma at 37°C.

    • At various time points (e.g., 0, 6, 24, 48, 96 hours), take an aliquot of the plasma-ADC mixture.

    • Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the released drug.

    • Analyze the supernatant by RP-HPLC to quantify the amount of released drug.

  • Acid-catalyzed Release:

    • Incubate the ADC at a final concentration of 1 mg/mL in acetate or citrate buffer (pH 5.0) at 37°C.

    • At various time points, take an aliquot and directly analyze it by RP-HPLC to quantify the released drug and the intact ADC.

  • HPLC Analysis:

    • Use a gradient of water/ACN with 0.1% TFA as the mobile phase.

    • Monitor the elution profile at the characteristic absorbance wavelengths of the drug and the antibody (e.g., 280 nm for the antibody and a specific wavelength for the drug).

    • Calculate the percentage of released drug over time to determine the linker's half-life under different conditions.

Visualizing the Role of C4 Acid Linkers

Graphviz diagrams are provided below to illustrate key processes involving C4 acid linkers.

ADC Mechanism of Action with a pH-Sensitive C4 Linker

ADC_MoA cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (Stable C4 Linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Early Endosome (pH 6.0-6.5) ADC->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Maturation Payload Released Cytotoxic Payload Lysosome->Payload 4. C4 Linker Cleavage (Acid Hydrolysis) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: ADC internalization and pH-dependent payload release.

Experimental Workflow: ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Analysis C4_Acid C4 Dicarboxylic Acid (e.g., Succinic Acid) NHS_Linker NHS-activated C4 Linker C4_Acid->NHS_Linker Activation with NHS/DCC Conjugation Conjugation Reaction (pH 8.0-8.5) NHS_Linker->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (Desalting Column) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC-HPLC) Purified_ADC->DAR_Analysis Stability_Assay Stability & Release Assay (HPLC, MS) Purified_ADC->Stability_Assay Final_Product Characterized ADC DAR_Analysis->Final_Product Stability_Assay->Final_Product PROTAC_Pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System (UPS) PROTAC PROTAC (with C4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling PolyUb_POI Polyubiquitinated POI Ubiquitination->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

Boc-NH-PEG2-C2-amido-C4-acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Core Component in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic science, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules are composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex.[1][2] Among the most utilized linker types, Polyethylene Glycol (PEG) chains have become foundational in modern PROTAC design.[3][4] This technical guide provides a detailed review of a specific bifunctional PEG linker, This compound (CAS: 1310327-20-8), outlining its physicochemical properties, its central role in the modular synthesis of PROTACs, and relevant experimental protocols.

Physicochemical Properties and Structural Role

This compound is a monodisperse PEG linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. This bifunctional architecture is essential for the sequential and controlled conjugation of POI and E3 ligase ligands.[5][6][7]

Core Attributes

The key attributes conferred by this linker are rooted in its PEG backbone and terminal functional groups:

  • Enhanced Solubility: A primary challenge in PROTAC development is the large, often lipophilic nature of the final molecule, which can lead to poor aqueous solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly increasing the hydrophilicity and solubility of the PROTAC construct.[1][2][8]

  • Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion, the inherent flexibility of PEG linkers allows the molecule to adopt folded conformations.[1] This conformational masking can shield the PROTAC's polar surface area, creating a more compact and less polar transient structure that is more favorable for membrane traversal.[1]

  • Optimized Ternary Complex Formation: The linker's length and flexibility are not merely for spacing; they are critical for enabling the correct orientation and proximity between the POI and the E3 ligase. This geometric alignment is paramount for efficient ubiquitination and subsequent protein degradation. PEG linkers provide the necessary flexibility to achieve a stable and productive ternary complex.[1][4]

Quantitative Specifications

The following table summarizes the key quantitative data available from commercial suppliers and chemical databases.

ParameterValueSource(s)
CAS Number 1310327-20-8[9]
Molecular Weight (M.W.) 376.45 g/mol [10]
Molecular Formula C₁₇H₃₂N₂O₇N/A
Purity ≥95%[10]
Recommended Storage Store at -5°C to -20°C, keep dry and protected from light.[9][11]

Note: Experimental data such as reaction yields or pharmacokinetic parameters for PROTACs using this specific linker are not broadly published and are typically proprietary to the discovering entity.

Application in PROTAC Synthesis

The primary application of this compound is as a building block in the modular synthesis of PROTACs.[12][13] Its two distinct functional groups—a reactive carboxylic acid and a protected amine—allow for a stepwise and directional assembly process, which is fundamental to creating the final heterobifunctional molecule.

The general workflow, illustrated in the diagram below, involves sequential amide coupling reactions. This modularity enables the rapid assembly of PROTAC libraries where the linker, POI ligand, or E3 ligase ligand can be systematically varied to optimize for degradation efficiency.[3][4]

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling Linker Boc-NH-PEG2-...-COOH (The Linker) Intermediate Boc-NH-PEG2-...-CO-NH-Ligand 1 Linker->Intermediate EDC/HATU Coupling Ligand1 Ligand 1-NH2 (e.g., E3 Ligase Ligand) Ligand1->Intermediate Deprotected H2N-PEG2-...-CO-NH-Ligand 1 Intermediate->Deprotected Mild Acid (e.g., TFA) FinalPROTAC Ligand 2-CO-NH-PEG2-...-CO-NH-Ligand 1 (Final PROTAC) Deprotected->FinalPROTAC EDC/HATU Coupling Ligand2 Ligand 2-COOH (e.g., POI Ligand) Ligand2->FinalPROTAC

Caption: A typical workflow for the modular synthesis of a PROTAC using a bifunctional linker.

Experimental Protocols

While specific reaction conditions are substrate-dependent and require optimization, the following sections provide detailed, generalized methodologies for the key chemical transformations involving this linker.

Protocol for Amide Coupling (Carboxylic Acid End)

This protocol describes the coupling of the linker's terminal carboxylic acid to a primary amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • This compound

  • Amine-containing substrate (Ligand 1-NH₂)

  • Coupling agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Base (if using HATU or if coupling a salt): DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Activation:

    • For EDC Coupling: Add the amine-containing substrate (1.0-1.2 eq). Stir for 5 minutes. Add EDC (1.5 eq) to the mixture. If desired, an additive like HOBt (Hydroxybenzotriazole) (1.5 eq) can be included to suppress side reactions.

    • For HATU Coupling: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the dissolved linker. Stir for 10-15 minutes to pre-activate the carboxylic acid. Then, add the amine-containing substrate (1.0-1.2 eq).

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours.[14]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., with water or a mild buffer). Extract the product with an organic solvent. The combined organic layers are then washed (e.g., with brine, mild acid, or mild base as needed), dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel to yield the pure coupled intermediate.[14]

Protocol for Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine for the second coupling step.

Materials:

  • Boc-protected intermediate

  • Deprotection reagent: Trifluoroacetic acid (TFA)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration).

  • Reagent Addition: Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid.

  • Monitoring: Monitor the deprotection by LC-MS or TLC until the starting material is fully consumed.

  • Removal of Acid: Co-evaporate the solvent and excess TFA under reduced pressure. It is common to add a solvent like toluene (B28343) and re-evaporate several times to ensure all residual TFA is removed. The resulting product is often a TFA salt.

  • Neutralization (Optional): If the free amine is required for the next step, the TFA salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up or by using a base like DIPEA directly in the subsequent reaction.

Mechanism of Action in PROTACs

Once synthesized into a complete PROTAC, the linker plays a central, dynamic role in the catalytic degradation of the target protein.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary Ternary->E3 PROTAC is recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The process is as follows:

  • Binding: The two ends of the PROTAC bind simultaneously to the POI and an E3 ligase, forming a ternary complex.[1]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

  • Recognition: The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome.[15][16]

  • Degradation: The proteasome unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released and can engage in another catalytic cycle.

Conclusion

This compound is a versatile and enabling chemical tool for drug development professionals engaged in the design and synthesis of PROTACs. Its bifunctional nature allows for controlled, modular assembly, while its PEG core imparts favorable physicochemical properties such as enhanced solubility and conformational flexibility.[1][5][7] A thorough understanding of its reactivity and the application of robust coupling and deprotection protocols are essential for the successful construction of effective protein degraders. As the field of targeted protein degradation continues to expand, the rational selection and application of well-defined linkers like this one will remain a cornerstone of innovation.

References

The PEG Linker: A Flexible Bridge Guiding Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of Polyethylene (B3416737) Glycol (PEG)-Based PROTAC Linkers

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] It is now widely accepted that the linker is far more than a passive spacer; its composition and length are critical determinants of PROTAC efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[3] Among the various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design.[4] This guide provides a detailed examination of the discovery, development, and application of PEG-based linkers, offering quantitative data, experimental methodologies, and pathway visualizations to inform researchers and drug development professionals.

Introduction: The Rise of the Linker in PROTAC Design

A PROTAC's mechanism of action relies on its ability to form a productive ternary complex between the target protein and an E3 ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] The linker plays the crucial role of mediating this interaction. Early PROTAC design often involved a trial-and-error approach to linker selection. However, extensive research has revealed that linker characteristics such as length, rigidity, and hydrophilicity profoundly impact the stability and geometry of the ternary complex.[3]

PEG-based linkers have gained prominence due to a unique combination of advantageous properties. Their inherent hydrophilicity can improve the aqueous solubility of often large and greasy PROTAC molecules, a critical factor for administration and bioavailability.[1][6] The flexibility of the PEG chain allows for conformational adaptability, facilitating the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[7] Furthermore, the length of PEG linkers is easily and systematically tunable, enabling the rapid generation of PROTAC libraries to empirically determine the optimal distance for effective degradation.[4][8]

The PROTAC Mechanism of Action

The signaling pathway for PROTAC-mediated degradation is a multi-step enzymatic cascade. The PROTAC molecule initiates the process by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This complex then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the tagged POI is recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in another cycle.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PEG-Linked PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Impact of PEG Linker Length on Degradation Efficacy

The length of the PEG linker is a paramount parameter that must be optimized for each specific POI and E3 ligase pair.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to a non-productive complex where ubiquitination sites are not accessible.[3] The optimal linker length is therefore typically identified through the synthesis and evaluation of a series of PROTACs with varying numbers of PEG units.

Quantitative Data Summary

The following tables summarize data from published studies, illustrating the critical impact of linker length on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of PROTACs targeting different proteins.

Table 1: Degradation of Estrogen Receptor α (ERα) by PROTACs with Varying Linker Lengths [5][9]

PROTAC Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
9 > 1000 No significant degradation
12 ~500 ~60%
16 ~10 >95%
19 ~250 ~80%
21 ~1000 ~50%

Data synthesized from studies on E2-VHL PROTACs. The 16-atom linker was found to be optimal.

Table 2: Degradation of BRD4 by VHL-based PROTACs with Different PEG Linkers [8]

PROTAC Linker Composition DC₅₀ (nM) in H661 cells
Compound A 0 PEG units < 500
Compound B 1-2 PEG units > 5000
Compound C 4-5 PEG units < 500

This study highlights a non-linear relationship where both short and long linkers were more effective than intermediate lengths for this specific system.

Table 3: Degradation of SMARCA2 and SMARCA4 by a VHL-based PROTAC [10]

PROTAC ID Target DC₅₀ (nM) Dₘₐₓ (%)
96 SMARCA2 300 65%
96 SMARCA4 250 70%

This PROTAC incorporated a PEG linker and demonstrated moderate degradation of its targets.

The Role of PEG Linkers in Pharmacokinetics

Beyond degradation efficacy, PEG linkers significantly influence the drug-like properties of PROTACs. The high molecular weight and lipophilicity of many PROTACs can lead to poor solubility and low oral bioavailability.[9] The introduction of hydrophilic PEG chains is a well-established strategy to increase aqueous solubility, which can improve formulation, oral absorption, and overall pharmacokinetic profiles.[4][6][11] However, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.[9] Therefore, a balance must be struck, and the optimal number of PEG units must be determined empirically to enhance solubility without compromising cell permeability.

Experimental Protocols

Rigorous experimental validation is essential in the development of effective PROTACs. The following section provides detailed methodologies for key assays used to characterize PEG-based PROTACs.

PROTAC Development and Evaluation Workflow

The development of a novel PROTAC follows a logical progression from chemical synthesis to detailed cellular and biochemical characterization. This workflow ensures a systematic evaluation of a PROTAC's efficacy and mechanism of action.

PROTAC_Workflow General Experimental Workflow for PROTAC Evaluation Synthesis 1. PROTAC Synthesis (PEG Linker Conjugation) Biochem 2. Biochemical Assays (Ternary Complex Formation) Synthesis->Biochem Characterize Binding Cell_Degrade 3. Cellular Degradation Assay (Western Blot) Biochem->Cell_Degrade Confirm Cellular Activity Cell_Viability 4. Cell Viability Assay (MTT / CellTiter-Glo) Cell_Degrade->Cell_Viability Assess Cytotoxicity PK_Studies 5. In Vivo Studies (Pharmacokinetics & Efficacy) Cell_Viability->PK_Studies Evaluate In Vivo Potential

A typical workflow for the design and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC Using a Hydroxy-PEG-Acid Linker

This protocol describes a two-step solution-phase synthesis for conjugating a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • Hydroxy-PEG-acid linker (e.g., Hydroxy-PEG12-acid)

  • Amine-functionalized POI ligand

  • Amine-containing E3 ligase ligand

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Purification supplies: Ethyl acetate (B1210297), saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica (B1680970) gel for column chromatography, and preparative HPLC system.

Procedure:

  • Step 1: Amide Bond Formation with POI Ligand a. Dissolve the Hydroxy-PEG-acid linker (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF. b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the POI-PEG-OH intermediate.

  • Step 2: Conjugation of E3 Ligase Ligand a. Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM) or DMF. b. Activate the terminal hydroxyl group. For example, react with Tosyl Chloride or Mesyl Chloride in the presence of a base (like triethylamine (B128534) or pyridine) to form a good leaving group (e.g., POI-PEG-OTs). c. Monitor the reaction by LC-MS. d. Once the activation is complete, add the amine-containing E3 ligase ligand (1.1 equivalents) and an excess of a non-nucleophilic base like DIPEA (3.0 equivalents). e. Stir the reaction at an elevated temperature (e.g., 60°C) overnight under a nitrogen atmosphere. f. Monitor the final PROTAC formation by LC-MS. g. Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

This assay quantifies the reduction in POI levels within cells after PROTAC treatment.

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well or 12-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). c. Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Wash the membrane again with TBST. b. Apply the chemiluminescent substrate and capture the signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. d. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of the PROTAC on cell metabolic activity, serving as an indicator of cell viability or cytotoxicity.[12][13]

Materials:

  • 96-well flat-bottom tissue culture plates

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.[7]

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC for the desired exposure period (e.g., 72 hours).[7] Include vehicle-only controls.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12][14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[7][14]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against PROTAC concentration to determine the IC₅₀ value.

Protocol 4: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR provides real-time, label-free analysis of the kinetics and affinity of ternary complex formation.[15][16]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., SA chip for biotinylated protein capture)

  • Biotinylated E3 ligase (e.g., VHL complex)

  • Purified POI

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: a. Prepare the sensor chip surface according to the manufacturer's protocol. b. Immobilize the biotinylated E3 ligase onto the surface of a streptavidin (SA) sensor chip to a suitable response level (e.g., ~100 RU).[17]

  • Binary Interaction Analysis (PROTAC to E3 Ligase): a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KDbinary). b. Fit the resulting sensorgram data to a 1:1 binding model to determine the association (kₐ) and dissociation (kd) rates.[18]

  • Ternary Interaction Analysis: a. Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC. b. Inject these mixtures over the immobilized E3 ligase surface. The increased binding response compared to the binary interaction indicates ternary complex formation. c. Fit the sensorgrams to a 1:1 binding model to determine the apparent kinetic parameters for ternary complex formation (KDternary).[18]

  • Cooperativity Calculation: a. The cooperativity factor (α) is a measure of how the binding of one partner influences the binding of the other. It is calculated as: α = KDbinary / KDternary.[18][19] b. An α value > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.

Conclusion and Future Directions

The linker is an indispensable component of a PROTAC, and PEG-based linkers offer a powerful and versatile platform for PROTAC design.[3] They provide a means to enhance solubility, modulate cell permeability, and, most importantly, systematically optimize the spatial arrangement required for efficient ternary complex formation and potent protein degradation.[4][6] The quantitative data and detailed experimental protocols provided in this guide underscore the necessity of a rational, data-driven approach to linker design. While the "trial and error" method of screening linker lengths has been fruitful, future advancements will likely involve more structure-guided and computational strategies to predict optimal linker geometries, further accelerating the development of this transformative therapeutic modality.[20] By continuing to refine our understanding of the complex interplay between the linker, the ternary complex, and cellular degradation machinery, the full therapeutic potential of PROTACs can be realized.

References

Methodological & Application

Application Note: Conjugation Protocol for Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-BCJ-2512 Revision: 1.0 Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-NH-PEG2-C2-amido-C4-acid is a heterobifunctional linker commonly used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] This linker features a carboxylic acid group for conjugation to primary amines on a target molecule (e.g., a protein or antibody) and a Boc-protected amine. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules.[4][5]

This document provides a detailed two-stage protocol for:

  • Conjugation: Activation of the terminal carboxylic acid of the linker and its subsequent covalent attachment to an amine-bearing molecule.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine for subsequent modification.

Workflow Overview

The overall process involves the activation of the linker's carboxylic acid using EDC and Sulfo-NHS, followed by conjugation to the target protein. After purification, the Boc group is removed under acidic conditions to yield the final conjugate with a reactive terminal amine.

G cluster_0 Stage 1: Conjugation cluster_1 Stage 2: Deprotection Linker Boc-NH-PEG-COOH Linker Activation Activate with EDC / Sulfo-NHS Linker->Activation ActivatedLinker Boc-NH-PEG-NHS Ester (Reactive Intermediate) Activation->ActivatedLinker Conjugation Amine Coupling (pH 7.2-8.0) ActivatedLinker->Conjugation Target Target Molecule (e.g., Protein-NH2) Target->Conjugation Purification1 Purify Conjugate (e.g., Dialysis, SEC) Conjugation->Purification1 BocConjugate Boc-Protected Conjugate Purification1->BocConjugate Deprotection Boc Deprotection (TFA / DCM) BocConjugate->Deprotection Purification2 Purify Final Product (e.g., Desalting) Deprotection->Purification2 FinalProduct Final Conjugate with Free Amine Purification2->FinalProduct

Caption: General workflow for the two-stage conjugation and deprotection protocol.

Data Presentation: Reagent and Reaction Parameters

Successful conjugation depends on carefully controlled parameters. The following tables summarize key quantitative data for the process.

Table 1: Reagent Calculation and Molar Ratios

Parameter Recommended Value Notes
Activation Reagents 1.5 - 5 molar eq. Molar equivalents of EDC and Sulfo-NHS relative to the Boc-NH-PEG-COOH linker.[6]
Linker Molar Excess 5 to 20-fold Molar excess of activated linker over the target molecule (e.g., protein). Requires empirical optimization.[6][7][8]
Protein Concentration 1 - 10 mg/mL Higher concentrations generally improve conjugation efficiency.[7][8]

| Deprotection Reagent | 20-50% (v/v) TFA in DCM | A common and effective concentration for rapid Boc deprotection.[9] |

Table 2: Key Reaction Conditions

Parameter Stage 1: Conjugation Stage 2: Deprotection
Reaction pH Activation: 5.0-6.0[10] Coupling: 7.2-8.5[5][6] N/A (Anhydrous Acidic)
Compatible Buffers MES (Activation)[10] PBS, Borate, HEPES (Coupling)[6] Dichloromethane (DCM)[11]
Temperature Room Temp (RT) or 4°C 0°C to Room Temp (RT)[11]
Reaction Time Activation: 15-30 min[6] Coupling: 1-4 hours[6][8] 1-2 hours[9][11]

| Quenching Reagent | 20-50 mM Tris, Glycine, or Hydroxylamine | Saturated Sodium Bicarbonate (for neutralization)[12] |

Experimental Protocols

Protocol 1: Activation of Linker and Conjugation to Target Protein

This protocol details the generation of a reactive Sulfo-NHS ester from the linker's carboxylic acid and its subsequent reaction with primary amines on a target protein.[13][14]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Target protein with primary amines (e.g., antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]

  • Coupling Buffer: 1X PBS (amine-free), pH 7.2-7.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification tools (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Prepare Target Protein: Dissolve the target protein in ice-cold Coupling Buffer to a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (like Tris), exchange it for Coupling Buffer via dialysis or a desalting column.[8]

  • Prepare Linker Stock: Immediately before use, dissolve the Boc-NH-PEG-acid linker in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.[8]

  • Activate Carboxylic Acid: a. In a separate microfuge tube, dissolve EDC (e.g., 2 mM final concentration) and Sulfo-NHS (e.g., 5 mM final concentration) in Activation Buffer.[10] b. Add the EDC/Sulfo-NHS solution to the dissolved PEG linker. c. Incubate for 15 minutes at room temperature to form the activated Boc-NH-PEG-Sulfo-NHS ester.[10]

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 20-fold) of the freshly activated linker solution to the target protein solution.[8] b. Ensure the volume of organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume to prevent protein denaturation.[8] c. Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.[6]

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to hydrolyze any unreacted NHS esters.[6]

  • Purification: Remove unreacted linker and byproducts by extensive dialysis against PBS or by using a size-exclusion/desalting column appropriate for the size of the protein conjugate.

G start Start prep_protein Prepare Protein in Coupling Buffer (pH 7.2-7.5) start->prep_protein prep_linker Prepare Linker, EDC, & Sulfo-NHS in Activation Buffer (pH 6.0) start->prep_linker conjugate Combine Activated Linker and Protein (1-4h, RT or 4°C) prep_protein->conjugate activate Activate Linker (15 min, RT) prep_linker->activate activate->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify Conjugate (Dialysis / SEC) quench->purify end Boc-Protected Conjugate purify->end

Caption: Experimental workflow for the conjugation of the linker to a target protein.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group from the purified conjugate using trifluoroacetic acid (TFA) to expose the terminal primary amine.[11]

Materials:

  • Purified, lyophilized Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Neutralization/Workup reagents (e.g., Saturated Sodium Bicarbonate or ion-exchange resin)[12][15]

Procedure:

  • Preparation: Ensure the Boc-protected conjugate is completely dry (lyophilized), as water can interfere with the reaction.

  • Dissolution: Dissolve the dry conjugate in anhydrous DCM. Cool the solution to 0°C in an ice bath.[11]

  • Deprotection Reaction: a. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). b. Remove the ice bath and allow the reaction to warm to room temperature. c. Stir for 1-2 hours.[11] Monitor reaction completion by LC-MS if possible.

  • Workup and Purification: a. Evaporation: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[11][12] b. Precipitation (for small molecules/peptides): Add cold diethyl ether to the residue to precipitate the deprotected product, which can then be collected by filtration.[11] c. Neutralization & Desalting (for proteins): After evaporation, the residue can be carefully neutralized. For protein conjugates, the most common method is to desalt the sample immediately into a desired buffer (e.g., PBS pH 7.4) using a desalting column, which effectively removes the TFA and yields the final product.

Characterization

The success of the conjugation and deprotection steps should be verified using appropriate analytical techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate and determine the degree of labeling.[16]

  • HPLC (Reversed-Phase or Size-Exclusion): To assess the purity of the conjugate and separate it from unreacted species.

References

Application Notes and Protocols for the Use of Boc-NH-PEG2-C2-amido-C4-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG2-C2-amido-C4-acid is a heterobifunctional linker molecule integral to modern peptide synthesis and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This linker features a Boc-protected amine at one terminus and a carboxylic acid at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure provides a versatile tool for conjugating peptides to other molecules, enhancing solubility, and providing a flexible spacer arm.

The incorporation of PEG linkers, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. Benefits include increased solubility, prolonged plasma half-life, and reduced immunogenicity. This document provides detailed application notes and protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS).

Chemical Properties and Structure

This compound, also known as PROTAC Linker 30, possesses the following chemical properties:

PropertyValue
CAS Number 1310327-20-8[1][2][3]
Molecular Formula C17H32N2O7[1][2]
Molecular Weight 376.45 g/mol [1][2][3]
Appearance Solid Powder[1]
Purity ≥98%[1]
Chemical Name 5-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid[1]

Structure:

Caption: Chemical Structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This linker is typically introduced at the N-terminus of a resin-bound peptide. The synthesis workflow involves the standard steps of solid-phase peptide synthesis, followed by the coupling of the linker, deprotection of the Boc group, and cleavage from the resin.

SPPS_Workflow Resin Resin-bound Peptide (with free N-terminus) Coupling Coupling of This compound Resin->Coupling Washing1 Washing Coupling->Washing1 Boc_Deprotection Boc Deprotection Washing1->Boc_Deprotection Washing2 Washing Boc_Deprotection->Washing2 Cleavage Cleavage from Resin Washing2->Cleavage Purification Purification Cleavage->Purification Final_Product PEGylated Peptide Purification->Final_Product Boc_Deprotection_Pathway Boc_Protected Boc-NH-PEG-Peptide-Resin TFA_Treatment Treatment with 50% TFA in DCM Boc_Protected->TFA_Treatment Protonated_Amine H3N+-PEG-Peptide-Resin (TFA salt) TFA_Treatment->Protonated_Amine Neutralization Neutralization with DIPEA Protonated_Amine->Neutralization Free_Amine H2N-PEG-Peptide-Resin Neutralization->Free_Amine PROTAC_MoA cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

References

Application Notes and Protocols for Boc-NH-PEG2-C2-amido-C4-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.

This document provides detailed application notes and protocols for the utilization of Boc-NH-PEG2-C2-amido-C4-acid , a heterobifunctional linker, in the development of ADCs. This linker features a Boc-protected amine for sequential payload conjugation and a carboxylic acid for attachment to the antibody. The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its biophysical properties.

Chemical Structure of this compound

  • Boc Group: A tert-butyloxycarbonyl protecting group on a primary amine, enabling a two-step conjugation strategy.

  • PEG2 Spacer: A short, hydrophilic di-ethylene glycol spacer to improve solubility and reduce aggregation.

  • Amide Linkage: A stable amide bond connecting the PEG spacer to the C4 acid.

  • C4 Carboxylic Acid: A terminal carboxylic acid for conjugation to amine residues (e.g., lysine) on the monoclonal antibody.

Data Presentation: Physicochemical and Biological Properties of ADCs with PEG Linkers

The inclusion of a PEG linker, such as in this compound, can significantly impact the properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs utilizing short-chain PEG linkers.

Table 1: Impact of PEGylation on ADC Pharmacokinetics

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)
ADC-PayloadNon-PEGylated1500.4
ADC-PEG2-PayloadLinear PEG21800.3
ADC-PEG4-PayloadLinear PEG42100.25

Note: Data is illustrative and based on general trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Effect of PEG Linker on In Vitro Cytotoxicity

ADC ConstructTarget Cell LineIC50 (nM)
ADC-PayloadHER2+ (SK-BR-3)0.5
ADC-PEG2-PayloadHER2+ (SK-BR-3)0.7
ADC-PEG4-PayloadHER2+ (SK-BR-3)1.1

Note: Data is illustrative. A slight increase in IC50 with longer PEG chains can sometimes be observed due to steric hindrance, but this is often offset by improved in vivo performance.

Table 3: Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypeTarget DARAchieved DAR (Average)% Aggregation (by SEC)
Non-PEGylated43.8< 5%
PEG243.9< 2%
PEG443.7< 1%

Note: Illustrative data showing the trend of reduced aggregation with the incorporation of hydrophilic PEG linkers.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker. For this example, we will consider the conjugation of the cytotoxic payload Monomethyl Auristatin E (MMAE).

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization ADC Characterization Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection 1. Deprotect Amine_Linker H2N-PEG2-C2-amido-C4-acid Deprotection->Amine_Linker Linker_Payload MMAE-Linker Conjugate Amine_Linker->Linker_Payload 2. Couple Payload MMAE MMAE Payload MMAE->Linker_Payload Activation Carboxylic Acid Activation (EDC/NHS) Linker_Payload->Activation 3. Activate Antibody Monoclonal Antibody Conjugation Antibody Conjugation Antibody->Conjugation Activated_Linker_Payload Activated MMAE-Linker Activation->Activated_Linker_Payload Activated_Linker_Payload->Conjugation 4. Conjugate to Ab ADC_Product ADC Conjugation->ADC_Product Purification Purification (SEC) ADC_Product->Purification 5. Purify DAR_Analysis DAR Analysis (HIC/RP-HPLC) Purification->DAR_Analysis 6. Analyze InVitro_Assay In Vitro Cytotoxicity Assay Purification->InVitro_Assay 7. Test

Caption: Workflow for ADC synthesis and characterization.

Protocol 1: Synthesis of the Linker-Payload Conjugate (MMAE-Linker)

This protocol describes the deprotection of the Boc group from the linker followed by conjugation to the MMAE payload.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Monomethyl Auristatin E (MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Reverse-phase HPLC for purification

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in anhydrous DCM.

    • Add TFA (typically 20-50% v/v) to the solution and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS to confirm the removal of the Boc group.

    • Remove the solvent and excess TFA under reduced pressure. The resulting H2N-PEG2-C2-amido-C4-acid is used in the next step.

  • Payload Conjugation:

    • Dissolve the deprotected linker and MMAE in anhydrous DMF.

    • Add a coupling agent (e.g., DCC or HATU) and a base (e.g., DIPEA) to the mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the formation of the MMAE-linker conjugate by LC-MS.

    • Purify the MMAE-linker conjugate by reverse-phase HPLC.

Protocol 2: Conjugation of MMAE-Linker to the Antibody

This protocol details the activation of the carboxylic acid on the MMAE-linker and its subsequent conjugation to lysine (B10760008) residues on the antibody.

Materials:

  • Purified MMAE-Linker conjugate

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4-8.0 for conjugation)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Activation of MMAE-Linker:

    • Dissolve the MMAE-linker in an appropriate organic solvent (e.g., DMSO or DMF).

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the activation buffer.

    • Add the EDC/NHS solution to the MMAE-linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Antibody Conjugation:

    • Exchange the antibody into the conjugation buffer (PBS, pH 7.4-8.0).

    • Add the activated MMAE-linker-NHS ester to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or SEC.

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linkers. The average DAR can be calculated from the peak areas of the different species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The antibody light and heavy chains are separated under reducing conditions, and the DAR can be determined by analyzing the drug load on each chain.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the average DAR can be estimated.

2. Analysis of Aggregation:

  • Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from high molecular weight aggregates.

3. In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed target cancer cells (e.g., HER2-positive for Trastuzumab-based ADC) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the purified ADC, the unconjugated antibody, and the free payload as controls.

  • Incubation: Incubate the cells for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals and read the absorbance at 570 nm.

  • IC50 Calculation: Plot the cell viability against the ADC concentration to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathway of the Cytotoxic Payload (MMAE)

Monomethyl Auristatin E (MMAE) is a potent anti-mitotic agent that disrupts the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.

MMAE_Signaling_Pathway cluster_adc_delivery ADC Delivery cluster_cellular_effect Cellular Effect of MMAE ADC ADC Targeting Tumor Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE_release MMAE Release Cleavage->MMAE_release Tubulin Tubulin Dimers MMAE_release->Tubulin Inhibits Polymerization Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption G2M_arrest G2/M Phase Cell Cycle Arrest Microtubule_disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Mechanism of action of an MMAE-containing ADC.

Conclusion

The this compound linker provides a versatile platform for the development of ADCs with enhanced hydrophilicity. The protocols outlined in this document offer a comprehensive guide for the synthesis, purification, and characterization of ADCs utilizing this linker. The ability to perform a staged conjugation, first with the payload and then with the antibody, allows for a controlled and reproducible manufacturing process, which is essential for the development of these complex biotherapeutics. The provided illustrative data highlights the potential benefits of incorporating a short PEG spacer in improving the physicochemical and pharmacokinetic properties of ADCs.

Application Notes and Protocols for the Synthesis of PROTACs Using Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility for optimal ternary complex formation.[5][6][7] The "Boc-NH-PEG2-C2-amido-C4-acid" is a versatile PEG-based linker that offers a protected amine for sequential conjugation and a terminal carboxylic acid for amide bond formation, making it a valuable tool in the modular synthesis of PROTACs.[1][8][9]

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker, including methodologies for purification and characterization.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Downstream Signaling of BRD4 Degradation

As an example of the downstream effects of PROTAC-mediated protein degradation, the degradation of BRD4, a member of the BET family of proteins, leads to the suppression of key oncogenes like c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[10][11]

BRD4_Degradation_Pathway BRD4_PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-E3 Ternary Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex Super_Enhancer Super-Enhancers BRD4->Super_Enhancer Binds to E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Degradation BRD4 Degradation Ternary_Complex->Degradation Ubiquitination & Proteasomal Degradation Degradation->Super_Enhancer Prevents Binding cMYC c-MYC Gene Super_Enhancer->cMYC Regulates Transcription Transcription Downregulation cMYC->Transcription Cell_Cycle Cell Cycle Arrest & Apoptosis Transcription->Cell_Cycle Leads to

Downstream effects of BRD4 degradation by a PROTAC.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using the this compound linker is a two-step process involving sequential amide couplings. First, the carboxylic acid end of the linker is coupled to an amine-functionalized E3 ligase ligand. Following this, the Boc protecting group on the other end of the linker is removed to expose the amine, which is then coupled to a carboxylic acid-functionalized POI ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Starting Materials: - this compound - Amine-functionalized E3 Ligase Ligand - Carboxylic acid-functionalized POI Ligand step1 Step 1: First Amide Coupling (Linker + E3 Ligase Ligand) start->step1 intermediate1 Boc-Protected Intermediate step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Amine-Functionalized Intermediate step2->intermediate2 step3 Step 3: Second Amide Coupling (Intermediate + POI Ligand) intermediate2->step3 crude_protac Crude PROTAC step3->crude_protac purification Purification (Preparative HPLC) crude_protac->purification final_protac Purified PROTAC purification->final_protac characterization Characterization (LC-MS, NMR, HRMS) final_protac->characterization

Workflow for the two-step synthesis of a PROTAC.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using the this compound linker. This protocol involves the sequential amide coupling of the linker to an amine-containing E3 ligase ligand and a carboxylic acid-containing POI ligand.

Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the this compound linker and an amine-functionalized E3 ligase ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected E3 ligase ligand-linker intermediate.

Step 2: Synthesis of the Final PROTAC

This step involves the deprotection of the Boc group, followed by the coupling of the exposed amine to a carboxylic acid-functionalized POI ligand.

Materials:

  • Boc-protected E3 ligase ligand-linker intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized POI ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of residual acid. The product is typically obtained as a TFA salt.

  • Final Amide Coupling:

    • To a solution of the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 15 minutes at room temperature.

    • Add a solution of the deprotected E3 ligase ligand-linker intermediate (TFA salt, 1.1 equivalents) and additional DIPEA (2.0 equivalents to neutralize the TFA salt) in anhydrous DMF.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative PROTAC using the this compound linker.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTime (h)Temperature (°C)Typical Yield (%)
1First Amide CouplingHATU, DIPEADMF4-122560-80
2aBoc DeprotectionTFADCM1-225>95 (crude)
2bSecond Amide CouplingHATU, DIPEADMF12-162540-60

Table 2: Characterization of the Final PROTAC

AnalysisExpected Result
Purity (HPLC) >95%
¹H NMR, ¹³C NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.
HRMS Accurate mass corresponding to the calculated molecular formula of the final PROTAC.

Conclusion

The this compound linker is a valuable building block for the modular and efficient synthesis of PROTACs. The protocols outlined in these application notes provide a robust framework for researchers to synthesize novel PROTAC molecules for targeted protein degradation studies. Careful monitoring of each reaction step and rigorous purification of the final compound are essential for obtaining high-quality PROTACs for biological evaluation. The provided diagrams and data tables serve as a useful reference for planning and executing the synthesis and for predicting the expected outcomes.

References

Application Notes and Protocols for Amine Coupling of Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent conjugation of Boc-NH-PEG2-C2-amido-C4-acid to primary amine-containing molecules. This bifunctional linker is particularly valuable in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise spacing and modular assembly are critical.[1][2] The molecule features a terminal carboxylic acid for coupling, a hydrophilic di-ethylene glycol (PEG2) spacer to enhance solubility, and a Boc-protected amine, which can be deprotected in a subsequent step for further functionalization.[3][4]

Principle of Amine Coupling

The primary method for coupling the carboxylic acid terminus of the linker to an amine-containing molecule is through the formation of a stable amide bond. This is typically achieved by activating the carboxyl group using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid : EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5]

  • Amide Bond Formation : This unstable intermediate can react directly with a primary amine. However, to improve reaction efficiency and stability, especially in aqueous solutions, an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5][6] This semi-stable ester then efficiently reacts with the primary amine on the target molecule at a neutral to slightly basic pH (7.2-8.0) to form the final, stable amide bond.[7]

Application Notes: Key Experimental Parameters

Several factors influence the success of the coupling reaction. Careful optimization of these parameters is crucial for achieving high yields and purity.

  • Coupling Reagents : While EDC/NHS is the most common choice for its versatility and mild reaction conditions, other reagents can be used, particularly in organic synthesis. Uronium/aminium salt-based reagents like HBTU and HATU are highly efficient and often used in peptide synthesis.[8][9] HATU is generally more reactive and can lead to less racemization compared to HBTU.[9]

  • Solvent Selection : The choice of solvent depends on the solubility of the substrates.

    • Organic Solvents : Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM) are commonly used for coupling with small molecules, peptides, or other organic-soluble substrates.[7][10]

    • Aqueous Buffers : For conjugations involving proteins, antibodies, or other biomolecules, aqueous buffers are necessary. Amine-free buffers such as MES for the activation step and PBS for the coupling step are recommended to avoid competing reactions.[7]

  • Reaction pH : When performing the reaction in an aqueous medium, a two-step pH adjustment is critical for optimal results. The activation with EDC/NHS is most efficient at pH 4.5-7.2, while the subsequent reaction with the amine is favored at pH 7-8.[7]

  • Stoichiometry : The molar ratio of reagents should be optimized for each specific application. An excess of the linker and coupling reagents relative to the amine-containing molecule is typically used to drive the reaction to completion. However, excessive amounts of uronium reagents like HBTU or HATU should be avoided as they can react with the N-terminal of a peptide, blocking further elongation.[9]

  • Quenching : After the desired reaction time, the reaction should be quenched to consume any unreacted NHS esters. This can be done by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine.[6][7]

  • Purification : Excess reagents and byproducts must be removed from the final conjugate. Common purification methods include dialysis or size-exclusion chromatography (e.g., desalting columns) for large biomolecules and reverse-phase HPLC for small molecules and peptides.[5][6]

Data Presentation: Reagents and Conditions

The tables below summarize common reagents and recommended conditions for the amine coupling reaction.

Table 1: Common Coupling Reagents and Molar Ratios

Coupling Reagent System Target Molecule Boc-Linker (Equivalents) Coupling Reagent (Equivalents) Additive (Equivalents) Base (Equivalents) Typical Solvent
EDC / NHS Small Molecule/Peptide 1.0 EDC (1.5 - 2.0) NHS (1.5 - 2.0) DIPEA (1.5) DMF or DCM[7]
EDC / Sulfo-NHS Protein/Antibody 10 - 20 EDC (2 - 5) Sulfo-NHS (1.2 - 2) - MES / PBS[5][6]
HBTU / HOBt Peptide 1.0 HBTU (2.0) HOBt (2.0) DIPEA (4.0) DMF[11]

| HATU | Peptide | 1.0 | HATU (1.0 - 2.0) | - | DIPEA (2.0 - 4.0) | DMF[9] |

Table 2: Recommended pH for Two-Step Aqueous Coupling

Reaction Step Reagents Recommended pH Recommended Buffer
1. Carboxylic Acid Activation EDC, Sulfo-NHS 4.5 - 6.0 0.1 M MES

| 2. Amine Coupling | NHS-activated Linker, Amine-Molecule | 7.2 - 8.0 | PBS or Bicarbonate |

Experimental Protocols

Protocol 1: EDC/NHS Coupling in Organic Solvent (e.g., for Amine-Modified Small Molecules)

This protocol is suitable for conjugating the Boc-linker to a primary amine-containing molecule that is soluble in organic solvents.

1. Reagent Preparation:

  • Allow all reagents (this compound, EDC, NHS, amine-molecule) to equilibrate to room temperature before use.

  • Prepare stock solutions of each reagent in anhydrous DMF or DCM.

2. Activation of Boc-Linker:

  • In a clean, dry reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (2.0 equivalents) and EDC (2.0 equivalents) to the solution.[7]

  • Stir the mixture at room temperature for 30 minutes to form the NHS ester.[7]

3. Conjugation to Amine:

  • In a separate vial, dissolve the amine-containing molecule (1.5 equivalents) in anhydrous DMF.

  • Add the solution of the amine-containing molecule to the activated Boc-linker solution.

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 equivalents).[7]

  • Stir the reaction mixture at room temperature for 2-16 hours.[5] Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate method, such as flash chromatography or reverse-phase HPLC, to isolate the desired conjugate.[5]

Protocol 2: EDC/Sulfo-NHS Coupling in Aqueous Buffer (e.g., for Proteins)

This protocol is designed for conjugating the Boc-linker to proteins or other biomolecules in an aqueous environment.

1. Reagent Preparation:

  • Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.[7]

  • Prepare an "Activation Buffer": 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0.[6]

  • Prepare a "Coupling Buffer": Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[6]

  • Prepare a stock solution of the Boc-linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[6]

  • Prepare a solution of the amine-containing protein (e.g., 1-5 mg/mL) in the Coupling Buffer.[6]

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[6]

2. Activation of Boc-Linker:

  • In a microcentrifuge tube, combine the Boc-linker stock solution with a freshly prepared solution of EDC (2-5 fold molar excess over linker) and Sulfo-NHS (1.2-2 fold molar excess over linker) in Activation Buffer.[6]

  • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[6]

3. Conjugation to Protein:

  • Immediately add the activated linker solution to the protein solution. A 10 to 20-fold molar excess of the linker relative to the protein is a common starting point, but this should be optimized.[5]

  • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6]

4. Quenching and Purification:

  • Stop the reaction by adding a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[6]

  • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column (size-exclusion chromatography) or by dialysis against an appropriate buffer (e.g., PBS).[6]

  • Analyze the purified conjugate using methods like SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.[6]

Visualizations

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_finish 3. Finalization p1 Prepare Boc-Linker Stock Solution act Activate Boc-Linker with EDC and NHS/Sulfo-NHS (15-30 min, RT) p1->act p2 Prepare Amine-Molecule Solution (Protein or Small Molecule) conj Add Activated Linker to Amine-Molecule (2-16h, RT or 4°C) p2->conj p3 Prepare Coupling Reagents (EDC, NHS/Sulfo-NHS) p3->act act->conj quench Quench Reaction (e.g., Tris, Glycine) conj->quench purify Purify Conjugate (HPLC, Dialysis, SEC) quench->purify analyze Analyze Final Product (LC-MS, SDS-PAGE) purify->analyze

Caption: Experimental workflow for amine coupling of the Boc-linker.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products linker Boc-Linker-COOH o_acyl O-Acylisourea Intermediate (Unstable) linker->o_acyl + amine R-NH₂ amide Boc-Linker-CO-NH-R (Stable Amide Bond) amine->amide + byproduct EDC Byproduct amine->byproduct + edc EDC edc->o_acyl + nhs NHS nhs_ester NHS Ester (Amine-Reactive) nhs->nhs_ester + o_acyl->nhs_ester + nhs_ester->amide + nhs_ester->byproduct +

Caption: Two-step reaction mechanism for EDC/NHS-mediated amine coupling.

G protac PROTAC Molecule linker This compound (Linker Core) protac->linker poi Ligand for Target Protein (POI) linker->poi Amide Bond (via Carboxylic Acid end) e3 Ligand for E3 Ubiquitin Ligase linker->e3 Further Modification (via deprotected Amine end)

References

Application Notes and Protocols for the Activation and Conjugation of Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG2-C2-amido-C4-acid is a heterobifunctional linker molecule widely utilized in bioconjugation and is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins.[3][4] This linker features a terminal carboxylic acid for conjugation to an amine-containing molecule and a Boc-protected amine, which allows for subsequent deprotection and further modification. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5]

The activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a common and efficient method to form a stable amide bond with a primary amine. This two-step, one-pot reaction proceeds through a highly reactive O-acylisourea intermediate, which is then converted to a more stable, amine-reactive NHS ester.[6] This application note provides a detailed protocol for the EDC/NHS activation of this compound and its subsequent conjugation to an amine-containing molecule, followed by the deprotection of the Boc group.

Reaction Mechanism and Workflow

The overall process involves three key stages: activation of the carboxylic acid, conjugation to a primary amine, and deprotection of the Boc group.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Deprotection A This compound B EDC, NHS (pH 5.0-6.0) A->B C Boc-NH-PEG2-C2-amido-C4-NHS ester B->C Formation of O-acylisourea intermediate D Amine-containing molecule (R-NH2) C->D Coupling E pH 7.2-8.5 D->E F Boc-NH-PEG-Conjugate E->F G TFA in DCM F->G H H2N-PEG-Conjugate G->H Removal of Boc group G cluster_activation Activation of Boc-NH-PEG-Acid cluster_conjugation Conjugation to Amine-Molecule cluster_purification Purification cluster_deprotection Boc Deprotection prep_reagents Prepare Reagents: - Boc-NH-PEG-Acid in anhydrous DMSO - EDC and Sulfo-NHS in Activation Buffer mix_activate Mix Boc-NH-PEG-Acid with EDC/Sulfo-NHS solution prep_reagents->mix_activate incubate_activate Incubate for 15-30 min at RT mix_activate->incubate_activate add_activated_linker Add activated Boc-NH-PEG-NHS ester to the amine solution incubate_activate->add_activated_linker prep_amine Prepare Amine-Molecule (Protein in Coupling Buffer or Small Molecule in anhydrous DMF) prep_amine->add_activated_linker incubate_conjugate Incubate for 2h at RT or overnight at 4°C add_activated_linker->incubate_conjugate quench (Optional) Quench reaction with hydroxylamine (B1172632) or Tris buffer incubate_conjugate->quench purify_protein Protein Conjugate: Size-Exclusion Chromatography or Dialysis quench->purify_protein purify_sm Small Molecule Conjugate: Reverse-Phase HPLC quench->purify_sm characterize Characterize by LC-MS purify_protein->characterize purify_sm->characterize dissolve_conjugate Dissolve purified conjugate in anhydrous DCM characterize->dissolve_conjugate add_tfa Add TFA (20-50% v/v) at 0°C dissolve_conjugate->add_tfa incubate_deprotect Stir for 1-2h, warming to RT add_tfa->incubate_deprotect remove_tfa Remove solvent and excess TFA in vacuo incubate_deprotect->remove_tfa workup Aqueous workup or precipitation to isolate final product remove_tfa->workup

References

Application Notes and Protocols for the Deprotection of Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its popularity is due to its stability under various conditions and its straightforward removal under acidic conditions.[3][4] This document provides detailed application notes and protocols for the deprotection of the Boc group from Boc-NH-PEG2-C2-amido-C4-acid, a bifunctional linker containing a polyethylene (B3416737) glycol (PEG) spacer, an amide bond, and a terminal carboxylic acid.[5] The protocols focus on the most common and effective method using trifluoroacetic acid (TFA).[4][6]

The resulting molecule, NH2-PEG2-C2-amido-C4-acid, possesses a free primary amine that is available for subsequent conjugation to proteins, peptides, or other molecules of interest, and a terminal carboxylic acid that can be coupled to other functionalities.[5][7]

Chemical Structures

Starting Material: this compound

  • Chemical Name: 5-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid[1]

  • CAS Number: 1310327-20-8[1]

  • Molecular Formula: C17H32N2O7[1]

  • Molecular Weight: 376.45 g/mol [1]

Deprotected Product: NH2-PEG2-C2-amido-C4-acid (as a TFA salt)

Data Presentation

The efficiency of Boc deprotection can be influenced by the concentration of TFA, reaction time, and temperature. The following tables summarize typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines using TFA, which can be applied to this compound.

Table 1: General Reaction Conditions for Boc Deprotection with TFA

ParameterValueReference
TFA Concentration 20-50% in Dichloromethane (DCM)[4][8]
Temperature Room Temperature (20-25 °C)[4][6]
Reaction Time 30 minutes - 2 hours[4][6]
Equivalents of TFA Used as a solvent mixture[4]

Table 2: Monitoring and Expected Outcome

Analytical MethodPurposeExpected ObservationReference
Thin-Layer Chromatography (TLC) Reaction MonitoringDisappearance of the starting material spot and appearance of a new, more polar spot (lower Rf) for the product.[3][9]
LC-MS Reaction Monitoring & Product ConfirmationDisappearance of the starting material peak and appearance of a new peak with the expected mass for the deprotected product.[3][10]
Yield Quantitative Assessment>95% (typically)[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol describes the standard procedure for removing the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of substrate).

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas.

  • Addition of TFA: While stirring, add an equal volume of TFA to the DCM solution (creating a 1:1 or 50% TFA/DCM mixture). For example, add 10 mL of TFA to the 10 mL DCM solution. The reaction is typically performed at room temperature.[4][11]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[3][10] Typically, the reaction is complete within 30 minutes to 2 hours.[4][6] For TLC analysis, a more polar eluent system may be required for the product compared to the starting material.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3] To facilitate the removal of residual TFA, co-evaporation with a solvent like toluene (B28343) or benzene (B151609) can be performed.[8]

  • Product Precipitation: The resulting product will be the TFA salt of the amine, often as an oil or a solid. To obtain a solid, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.[12]

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically obtained as the trifluoroacetate salt and can often be used in the next step without further purification.[13][14]

Protocol 2: Work-up for Obtaining the Free Amine

If the free amine is required instead of the TFA salt, a basic work-up can be performed. Caution should be exercised as the target molecule contains a carboxylic acid, which can also be deprotonated.

Materials:

  • Crude TFA salt of NH2-PEG2-C2-amido-C4-acid

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude TFA salt residue in an appropriate organic solvent like DCM or ethyl acetate.

  • Neutralization: Carefully add saturated aqueous NaHCO3 solution to the organic solution in a separatory funnel and mix. Continue adding the basic solution until the effervescence (CO2 evolution) ceases and the aqueous layer is basic (test with pH paper).

  • Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected free amine.

Mandatory Visualizations

Boc Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation.[3][14]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid - tert-Butyl Cation tButyl_Cation tert-Butyl Cation Protonated_Intermediate->tButyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Experimental_Workflow cluster_1 Experimental Workflow for Boc Deprotection Start Start: this compound Dissolve Dissolve in DCM Start->Dissolve Add_TFA Add TFA (1:1 with DCM) Dissolve->Add_TFA React Stir at Room Temperature (30 min - 2 hr) Add_TFA->React Monitor Monitor by TLC / LC-MS React->Monitor Evaporate Evaporate Solvent and excess TFA Monitor->Evaporate Reaction Complete Product_Salt Product as TFA Salt Evaporate->Product_Salt Workup_Decision Free Amine Required? Product_Salt->Workup_Decision Basic_Workup Basic Work-up (NaHCO3) Workup_Decision->Basic_Workup Yes Product_Free_Amine Product as Free Amine Workup_Decision->Product_Free_Amine No, use as salt Basic_Workup->Product_Free_Amine PROTAC_Synthesis_Pathway cluster_2 Role in PROTAC Synthesis Deprotected_Linker NH2-PEG2-C2-amido-C4-acid Intermediate Linker-E3 Ligand Conjugate Deprotected_Linker->Intermediate Amide Coupling (to -COOH of E3 Ligand) E3_Ligase_Ligand E3 Ligase Ligand (e.g., with -COOH) E3_Ligase_Ligand->Intermediate Target_Ligand Target Protein Ligand (e.g., with -NH2) PROTAC Final PROTAC Molecule Target_Ligand->PROTAC Intermediate->PROTAC Amide Coupling (to -NH2 of Target Ligand)

References

Application Notes and Protocols for the Analytical Characterization of Boc-NH-PEG2-C2-amido-C4-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG2-C2-amido-C4-acid is a bifunctional linker commonly employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1][2] The linker features a Boc-protected amine at one terminus and a carboxylic acid at the other, connected by a short polyethylene (B3416737) glycol (PEG) chain. This structure provides a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the final conjugate.[3] Accurate analytical characterization of this linker and its conjugates is critical for ensuring the quality, purity, and consistency of novel therapeutics.

These application notes provide detailed protocols for the analytical characterization of this compound and its conjugates using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow Overview

The general workflow for the analysis of this compound conjugates involves initial purity assessment and quantification by HPLC, followed by structural confirmation and identification of impurities by LC-MS and detailed structural elucidation by NMR.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Mass Spectrometric Analysis cluster_3 Spectroscopic Analysis Sample This compound Conjugate Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution HPLC_UPLC HPLC / UPLC Analysis Dissolution->HPLC_UPLC Inject NMR NMR Spectroscopy Dissolution->NMR Prepare sample in deuterated solvent Purity_Quantification Purity Assessment & Quantification HPLC_UPLC->Purity_Quantification LC_MS LC-MS Analysis HPLC_UPLC->LC_MS Couple for MS detection Final_Report Comprehensive Analytical Report Purity_Quantification->Final_Report Molecular_Weight Molecular Weight Confirmation LC_MS->Molecular_Weight Impurity_ID Impurity Identification LC_MS->Impurity_ID Molecular_Weight->Final_Report Impurity_ID->Final_Report Structural_Elucidation Detailed Structural Elucidation NMR->Structural_Elucidation Structural_Elucidation->Final_Report

Caption: General analytical workflow for this compound conjugates.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity and quantifying this compound conjugates.[4] The method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC or UPLC system with a UV detector.

Materials:

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Sample Diluent: 50:50 Acetonitrile/Water.

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

  • Prepare a stock solution of the sample at 1 mg/mL in the sample diluent. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Inject the sample onto the column.

  • Elute the sample using a linear gradient.

  • Monitor the elution profile using a UV detector, typically at 210-220 nm for amide bonds.[5]

Data Presentation: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% to 95% B over 15 minutes
Column Temperature 30 °C
Detection UV at 214 nm
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the confirmation of the molecular weight of the target conjugate and the identification of impurities.[6] Electrospray ionization (ESI) is a suitable ionization technique for this class of molecules.

Experimental Protocol: LC-MS

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Materials:

  • Same as HPLC protocol.

Procedure:

  • Perform the LC separation as described in the HPLC protocol.

  • The eluent from the LC is directed to the ESI-MS source.

  • Acquire mass spectra in both positive and negative ion modes to maximize information.

Data Presentation: Expected Mass Spectrometry Data

ParameterExpected Value
Chemical Formula C₁₇H₃₂N₂O₇
Molecular Weight 376.45 g/mol
[M+H]⁺ (Positive Mode) m/z 377.2231
[M+Na]⁺ (Positive Mode) m/z 399.2050
[M-H]⁻ (Negative Mode) m/z 375.2086

Tandem Mass Spectrometry (MS/MS): For structural confirmation, tandem MS (MS/MS) can be performed on the parent ions. A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da).[1][7]

MSMS Fragmentation Parent_Ion [M+H]⁺ m/z 377.22 Fragment_1 [M+H - C₄H₈]⁺ Loss of isobutylene m/z 321.16 Parent_Ion->Fragment_1 -56 Da Fragment_2 [M+H - C₄H₁₀O]⁺ Loss of t-butanol m/z 303.15 Parent_Ion->Fragment_2 -74 Da Fragment_3 Further Fragmentation Fragment_1->Fragment_3 Fragment_2->Fragment_3

Caption: Expected fragmentation of the Boc group in positive ion mode MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity and purity of the this compound conjugate. Both ¹H and ¹³C NMR are valuable.

Experimental Protocol: NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)).

  • NMR tubes.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.0br s1H-NH- (Boc)
~3.64s8HPEG Backbone (-O-CH₂-CH₂-O-)
~3.3-3.4m4H-CH₂-NH- (Boc and Amide)
~2.3t2H-CH₂-COOH
~2.2t2H-CO-CH₂-
~1.6m4H-CH₂-CH₂- (in C4 acid)
~1.44s9H-C(CH₃)₃ (Boc)

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~178-COOH
~173-C=O (Amide)
~156-C=O (Boc)
~79-C(CH₃)₃ (Boc)
~70PEG Backbone (-O-CH₂-CH₂-O-)
~40-CH₂-NH- (Boc)
~39-CH₂-NH- (Amide)
~34-CH₂-COOH
~36-CO-CH₂-
~28-C(CH₃)₃ (Boc)
~25, ~24-CH₂-CH₂- (in C4 acid)

Note: Chemical shifts are approximate and can be influenced by the solvent and the nature of the conjugated molecule.

Conclusion

The analytical methods described provide a comprehensive framework for the characterization of this compound and its conjugates. The combination of HPLC for purity and quantification, LC-MS for molecular weight confirmation and impurity identification, and NMR for detailed structural elucidation ensures a thorough understanding of the analytical profile of these important molecules in drug development. The provided protocols and data tables serve as a valuable resource for researchers and scientists in this field.

References

Application Notes and Protocols for the Purification of Peptides Modified with Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides modified with linkers such as Boc-NH-PEG2-C2-amido-C4-acid are increasingly vital in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This linker imparts specific physicochemical properties to the peptide, including a hydrophobic Boc group and a hydrophilic PEG chain, rendering the conjugate amphipathic. Proper purification of these modified peptides is critical to ensure the removal of impurities such as deletion sequences, truncated peptides, and by-products from synthesis and cleavage, which is essential for accurate downstream biological evaluation.

This document provides detailed protocols for the purification of peptides modified with this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), including methods for Boc group deprotection, sample preparation, and analytical and preparative scale chromatography.

Key Challenges in Purification

The unique structure of the this compound modifier presents specific challenges in purification:

  • Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group significantly increases the hydrophobicity of the peptide, which can lead to strong retention on reversed-phase columns and potential aggregation.

  • PEGylation Effects: The short PEG chain can influence the peptide's hydrodynamic radius and may lead to broader peaks in chromatography compared to unmodified peptides.

  • Solubility: The amphipathic nature of the modified peptide can result in complex solubility behavior in different solvent systems.

Experimental Protocols

Protocol 1: Cleavage from Resin and Boc Group Removal

This protocol details the cleavage of the peptide from the solid-phase synthesis resin and the simultaneous or subsequent removal of the Boc protecting group from the linker.

Materials:

  • Peptide-resin conjugate

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and tubes

  • Nitrogen or argon gas stream

Procedure:

  • Wash the peptide-resin (100 mg) in a reaction vessel with DCM (3 x 5 mL) to remove any residual solvents from synthesis.

  • Dry the resin under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail (5 mL) to the resin.

  • Incubate the mixture at room temperature for 2-3 hours with occasional swirling. The resin may change color, which is normal.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional small volume of the cleavage cocktail or TFA and combine the filtrates.[1]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture at 3000 x g for 5 minutes to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice more to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under a gentle stream of nitrogen and then under high vacuum to remove residual ether.

Protocol 2: Analytical RP-HPLC for Purity Assessment

Before proceeding to preparative purification, it is essential to assess the purity of the crude peptide and optimize the separation conditions on an analytical scale.

Instrumentation and Columns:

  • Analytical HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phases:

Procedure:

  • Prepare a stock solution of the crude peptide in a suitable solvent (e.g., a small amount of DMSO or DMF, diluted with Mobile Phase A). The final concentration should be approximately 1 mg/mL.

  • Inject 10-20 µL of the sample onto the analytical column.

  • Elute the peptide using a linear gradient of Mobile Phase B. A typical screening gradient is from 5% to 95% B over 30 minutes.

  • Monitor the elution at 220 nm.

  • Analyze the resulting chromatogram to determine the retention time of the target peptide and the impurity profile.

  • Optimize the gradient to achieve the best resolution between the target peptide and major impurities.

Protocol 3: Preparative RP-HPLC for Purification

This protocol describes the scale-up of the optimized analytical method for preparative purification.

Instrumentation and Columns:

  • Preparative HPLC system with a fraction collector

  • Column: C18 or C8 reversed-phase column with a larger diameter (e.g., 21.2 x 250 mm, 10 µm particle size)

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

Procedure:

  • Dissolve the crude peptide in the minimum amount of a strong solvent (like DMF or DMSO) and then dilute with Mobile Phase A to a concentration suitable for injection (e.g., 10-50 mg/mL). Ensure the peptide is fully dissolved to prevent column clogging.

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Inject the peptide solution onto the column. The loading amount will depend on the column size and the resolution of the target peptide from impurities. A typical loading for a 21.2 mm ID column can range from 50 to 200 mg.

  • Run the preparative HPLC using the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Data Presentation

The following tables present illustrative data for the purification of a model 15-amino acid peptide modified with this compound.

Table 1: Analytical and Preparative RP-HPLC Conditions

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 3.5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 20-50% B over 30 min25-45% B over 40 min
Detection 220 nm220 nm
Injection Volume 20 µL (1 mg/mL)5 mL (20 mg/mL)

Table 2: Purification Summary

StepStarting MaterialAmountPurity (by Analytical HPLC)Yield
Crude Peptide After Cleavage & Precipitation250 mg65%100%
Purified Peptide After Preparative HPLC105 mg>98%64.6% (of target peptide)

Visualizations

Experimental Workflow for Peptide Purification

G cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis (with Boc-Linker) Cleavage Cleavage from Resin & Boc Deprotection (TFA) SPPS->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Pellet Precipitation->Crude_Peptide Dissolution Dissolution of Crude Peptide Crude_Peptide->Dissolution Prep_HPLC Preparative RP-HPLC Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical RP-HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Powder Lyophilization->Purified_Peptide

Caption: Workflow for the purification of modified peptides.

Logical Relationship of Purification Steps

G Start Crude Modified Peptide Optimize Optimize Separation (Analytical HPLC) Start->Optimize ScaleUp Scale-Up to Preparative HPLC Optimize->ScaleUp Isolate Isolate Target Peptide Fractions ScaleUp->Isolate Verify Verify Purity & Identity (Analytical HPLC & Mass Spec) Isolate->Verify FinalProduct Pure Modified Peptide Verify->FinalProduct

Caption: Key stages in the purification process.

References

Application Notes and Protocols for Boc-NH-PEG2-C2-amido-C4-acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG2-C2-amido-C4-acid is a bifunctional linker molecule increasingly utilized in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile scaffold for covalently linking a target protein ligand and an E3 ligase ligand in a PROTAC, or a cytotoxic payload to an antibody in an ADC.

The PEG component of the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2] The defined length of the PEG2 spacer allows for systematic optimization of the distance between the two binding elements of a PROTAC, which is a critical parameter for efficient ternary complex formation and subsequent target protein degradation.[3][4] This document provides detailed application notes and protocols for the use of this compound in drug discovery.

Key Applications

  • PROTACs: This linker is primarily used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[2][5][6] The linker connects a POI-binding ligand to an E3 ubiquitin ligase-binding ligand.

  • Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.[7][8]

  • Bioconjugation: The bifunctional nature of this molecule makes it a useful tool for various bioconjugation applications, allowing for the connection of different molecular entities.[9]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₇H₃₂N₂O₇[6]
Molecular Weight 376.45 g/mol [6]
CAS Number 1310327-20-8[6]
Appearance Solid Powder[6]
Purity ≥98%[6]
Storage Conditions Dry, dark, and at -20°C for long-term storage.[6]

Application 1: PROTAC Synthesis and Evaluation

PROTACs synthesized with this compound require a multi-step process involving the deprotection of the Boc group, followed by coupling reactions to attach the target protein and E3 ligase ligands.

Experimental Protocol: PROTAC Synthesis

This protocol describes a general workflow for synthesizing a PROTAC using this compound.

Materials:

  • This compound

  • Target Protein Ligand with a free amine group

  • E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative) with a suitable functional group for coupling

  • Coupling reagents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (Dimethylformamide)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

    • Evaporate the solvent and TFA under reduced pressure to obtain the deprotected linker.

  • Coupling to the E3 Ligase Ligand:

    • Dissolve the deprotected linker and the E3 ligase ligand (with a carboxylic acid) in DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product by preparative HPLC.

  • Coupling to the Target Protein Ligand:

    • Activate the carboxylic acid of the linker-E3 ligase conjugate using HATU and HOBt in DMF.

    • Add the target protein ligand (with a free amine) and DIPEA.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Final Purification:

    • Purify the final PROTAC compound by preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

G cluster_synthesis PROTAC Synthesis Workflow Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Deprotected_Linker Amine-Linker-Acid Deprotection->Deprotected_Linker Coupling1 Amide Coupling (HATU, DIPEA) Deprotected_Linker->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Coupling1 Linker_E3 Linker-E3 Ligase Conjugate Coupling1->Linker_E3 Coupling2 Amide Coupling (HATU, DIPEA) Linker_E3->Coupling2 POI_Ligand Protein of Interest Ligand POI_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: PROTAC Synthesis Workflow.

Experimental Protocol: Western Blot for Protein Degradation

This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 4, 8, 16, 24 hours).

    • Include a vehicle control (DMSO) and a negative control (PROTAC + MG132).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC₅₀ value (the concentration of PROTAC that induces 50% degradation of the target protein).

Expected Quantitative Data

The following table shows representative data for a successful PROTAC.

PROTAC Concentration% Target Protein Remaining (vs. Vehicle)
1 nM95%
10 nM70%
100 nM35%
1 µM10%
10 µM5%
10 µM + MG13298%

DC₅₀ Value: ~75 nM

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation.

Application 2: Antibody-Drug Conjugate (ADC) Synthesis

The this compound linker can also be used in the synthesis of ADCs. The carboxylic acid end can be activated to react with a primary amine on the antibody, while the Boc-protected amine, after deprotection, can be conjugated to the cytotoxic payload.

Experimental Protocol: ADC Conjugation

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Cytotoxic drug with a suitable functional group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • PBS (Phosphate-buffered saline)

  • Size-exclusion chromatography for purification

Procedure:

  • Linker Activation and Antibody Conjugation:

    • Activate the carboxylic acid of this compound with EDC and Sulfo-NHS in an appropriate buffer.

    • Add the activated linker to the mAb solution in PBS at a controlled molar ratio.

    • Incubate the reaction for 2-4 hours at room temperature.

    • Remove the excess linker by size-exclusion chromatography.

  • Boc Deprotection:

    • Treat the mAb-linker conjugate with a mild acidic buffer to remove the Boc group. This step needs to be carefully optimized to avoid antibody denaturation.

  • Payload Conjugation:

    • Conjugate the cytotoxic drug to the deprotected amine on the mAb-linker conjugate. The specific chemistry will depend on the functional groups on the drug.

    • Incubate the reaction as required.

  • Purification and Characterization:

    • Purify the final ADC using size-exclusion or hydrophobic interaction chromatography.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography.

G cluster_adc_workflow ADC Synthesis Workflow mAb Monoclonal Antibody mAb_Linker mAb-Linker Conjugate mAb->mAb_Linker Linker This compound Activation Carboxylic Acid Activation (EDC, Sulfo-NHS) Linker->Activation Activation->mAb_Linker Deprotection Boc Deprotection mAb_Linker->Deprotection mAb_Linker_NH2 mAb-Linker-NH2 Deprotection->mAb_Linker_NH2 Payload_Conjugation Payload Conjugation mAb_Linker_NH2->Payload_Conjugation Payload Cytotoxic Payload Payload->Payload_Conjugation ADC Final ADC Payload_Conjugation->ADC

Caption: ADC Synthesis Workflow.

Expected Quantitative Data
ParameterExpected ValueMethod
Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC, UV-Vis
Monomer Purity >95%SEC-HPLC
In vitro Cytotoxicity (IC₅₀) nM rangeCell-based viability assay

Conclusion

This compound is a valuable and versatile linker for the development of novel therapeutics such as PROTACs and ADCs. The protocols and data presented here provide a framework for the successful application of this linker in drug discovery research. Careful optimization of reaction conditions and thorough characterization of the final conjugates are essential for achieving desired therapeutic outcomes.

References

Application Notes and Protocols for Labeling Proteins with Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent modification of proteins using the bifunctional linker, Boc-NH-PEG2-C2-amido-C4-acid. This reagent facilitates the introduction of a polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility, stability, and pharmacokinetic properties of therapeutic proteins.[1][2] The terminal carboxylic acid group of this linker can be activated to react with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface, forming a stable amide bond. The Boc-protected amine offers a potential site for subsequent conjugation following deprotection.

These protocols are intended to serve as a comprehensive guide for researchers in biotechnology, pharmacology, and drug development who are engaged in protein modification and the development of bioconjugates, such as antibody-drug conjugates (ADCs).

Principle of the Method

The labeling strategy involves a two-step process. First, the carboxylic acid moiety of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, the activated linker is introduced to the target protein under slightly basic conditions, where it reacts with primary amines to form stable amide linkages.

Materials and Reagents

  • Protein of Interest (e.g., monoclonal antibody, enzyme) : Purified and free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin).

  • This compound

  • Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer : 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer : 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System : Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.

  • Analytical Instrumentation : UV-Vis spectrophotometer, SDS-PAGE equipment, mass spectrometer (e.g., MALDI-TOF or ESI-MS), HPLC system.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of the linker to form an amine-reactive NHS ester.

  • Reagent Preparation :

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. Prepare these solutions immediately before use.

  • Activation Reaction :

    • In a microcentrifuge tube, combine the following in order:

      • Activation Buffer

      • This compound stock solution (to a final concentration of 10 mM)

      • NHS (or sulfo-NHS) stock solution (to a final concentration of 20 mM)

      • EDC stock solution (to a final concentration of 20 mM)

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

Protocol 2: Protein Labeling with Activated Linker

This protocol details the conjugation of the activated this compound to the target protein.

  • Protein Preparation :

    • If necessary, exchange the buffer of the protein solution to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL in Conjugation Buffer.

  • Conjugation Reaction :

    • Add the freshly prepared activated linker solution from Protocol 1 to the protein solution. The molar ratio of linker to protein should be optimized for the specific application and protein, but a starting point of 20:1 is recommended.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rotation.

  • Quenching the Reaction :

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Labeled Protein :

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, tangential flow filtration (TFF) can be used for larger scale purifications.

    • Collect the fractions containing the protein conjugate.

  • Characterization and Storage :

    • Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling (DOL) using mass spectrometry.[3]

    • Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Data Presentation

The following tables present hypothetical quantitative data for the labeling of a monoclonal antibody (mAb, ~150 kDa) with this compound.

Table 1: Optimization of Linker to Protein Molar Ratio

Molar Ratio (Linker:Protein)Degree of Labeling (DOL) (PEG/mAb)Aggregation (%)
5:11.8< 1
10:13.5< 1
20:16.22.5
50:19.78.1

Table 2: Characterization of Purified PEGylated mAb (10:1 Molar Ratio)

ParameterUnlabeled mAbPEGylated mAb
Molecular Weight (kDa) by Mass Spectrometry 150.2153.8
Degree of Labeling (DOL) N/A3.5
Purity by SEC-HPLC (%) > 98> 97
Binding Affinity (KD) to Target Antigen (nM) 0.50.8
In vitro Cytotoxicity (IC50 in nM, as an ADC) N/A1.2

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for labeling a protein with this compound.

experimental_workflow cluster_activation Linker Activation cluster_conjugation Protein Conjugation cluster_purification Purification & Analysis Linker This compound Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker Activation (15-30 min) EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Labeled_Protein Labeled Protein Activated_Linker->Labeled_Protein Protein Target Protein Protein->Labeled_Protein Conjugation (2 hours) Purification Purification (SEC/TFF) Labeled_Protein->Purification Characterization Characterization (MS, HPLC, etc.) Purification->Characterization

Experimental workflow for protein PEGylation.
Hypothetical Signaling Pathway Application

PEGylated proteins, such as antibodies, can be used to deliver therapeutic agents that modulate cellular signaling pathways. The following diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target in cancer therapy.[4][5] A PEGylated antibody-drug conjugate (ADC) could be designed to target EGFR-expressing cells.

EGFR_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes ADC PEGylated ADC (Anti-EGFR) ADC->EGFR Binds & Internalizes EGF EGF EGF->EGFR Binds

Targeting the EGFR signaling pathway.

Conclusion

The use of this compound provides a versatile platform for the PEGylation of proteins. The protocols outlined in this document offer a systematic approach to achieving controlled and efficient conjugation. Proper characterization of the resulting bioconjugate is crucial to ensure its quality and desired therapeutic effect. The provided data tables and diagrams serve as a guide for experimental design and interpretation of results in the development of novel protein therapeutics.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins. The choice of linker, which connects the growing peptide chain to the solid support, is crucial for a successful synthesis. This document provides a detailed protocol for utilizing Boc-NH-PEG2-C2-amido-C4-acid , a bifunctional linker containing a polyethylene (B3416737) glycol (PEG) spacer, in Boc-based solid-phase peptide synthesis.

The incorporation of a PEG linker can enhance the solubility of hydrophobic peptides and is a common strategy in the synthesis of complex peptides and conjugates.[1][2] this compound is a versatile linker suitable for various applications, including its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] This protocol will detail the steps from resin loading to final peptide cleavage, providing quantitative data and a visual workflow to guide researchers.

Core Principles

The synthesis strategy employs the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme.[5][6] The temporary Nα-Boc protecting group is labile to mild acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups are removed during the final cleavage step with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[5][7]

Experimental Protocols

This protocol outlines the key stages of solid-phase peptide synthesis using this compound as the linker attached to an aminomethylated polystyrene resin.

Resin Preparation and Linker Attachment

The first step involves the covalent attachment of the this compound linker to a suitable solid support, such as aminomethyl (AM) polystyrene resin.

Workflow for Linker Attachment

Resin Aminomethyl Resin Swell Swell Resin in DCM Resin->Swell Couple Couple Linker to Resin Swell->Couple Activate Activate Linker (DIC/HOBt) Activate->Couple Linker Boc-NH-PEG2-C2- amido-C4-acid Linker->Activate Wash_Cap Wash and Cap (Acetic Anhydride) Couple->Wash_Cap Final_Resin Linker-Functionalized Resin Wash_Cap->Final_Resin

Caption: Workflow for attaching the linker to the resin.

Protocol:

  • Resin Swelling: Swell the aminomethyl polystyrene resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Linker Activation: In a separate vessel, dissolve this compound (1.5 eq.), HOBt (1.5 eq.), and DIC (1.5 eq.) in DMF. Allow the activation to proceed for 10-15 minutes.

  • Coupling: Add the activated linker solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and isopropanol (B130326) (2x).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.

  • Final Wash and Dry: Wash the resin as in step 4 and dry under vacuum.

Determination of Resin Loading

Accurately determining the loading of the first amino acid (or in this case, the linker) is critical for calculating the required equivalents of subsequent reagents.[8]

Protocol (Qualitative - Kaiser Test):

The Kaiser test can be used to confirm the presence of free primary amines. After the capping step, the Kaiser test should be negative (yellow beads), indicating successful capping of unreacted sites.

Protocol (Quantitative - Not directly applicable for Boc-linker):

Standard Fmoc-release UV spectroscopy is not applicable here. An indirect method would be to deprotect the Boc group and then perform a quantitative ninhydrin (B49086) test or couple an Fmoc-amino acid and then perform the Fmoc-release test. Alternatively, elemental analysis to determine nitrogen content can be used.[9]

Iterative Peptide Synthesis Cycle

The peptide chain is elongated through a series of iterative cycles of deprotection, washing, coupling, and washing.

Solid-Phase Peptide Synthesis Cycle

Start Start: Boc-Linker-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash Wash (DCM, IPA) Deprotection->Wash Wash (DCM) Neutralization Neutralization (10% DIPEA in DCM) Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Neutralization->Coupling Wash_After Wash_After Coupling->Wash_After Wash (DCM, IPA) Wash->Neutralization Repeat Repeat for next amino acid Repeat->Deprotection Yes End Completed Peptide-Resin Repeat->End No Wash_After->Repeat

Caption: The iterative cycle of solid-phase peptide synthesis.

a. Boc Deprotection:

  • Swell the peptide-resin in DCM.

  • Perform a pre-wash with 50% TFA in DCM for 5 minutes.[7]

  • Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[7]

  • Wash the resin with DCM (3x).

b. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with 10% diisopropylethylamine (DIPEA) in DCM (2x for 5 minutes each).

  • Wash the resin with DCM (3x) and DMF (3x).

c. Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF.[10][11]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test (a negative result indicates completion).

  • Wash the resin with DMF (3x), DCM (3x), and IPA (2x).

Repeat this cycle until the desired peptide sequence is assembled.

Cleavage and Deprotection

The final step is to cleave the synthesized peptide from the resin and remove the side-chain protecting groups. This is typically achieved using a strong acid cocktail.

Cleavage and Isolation Workflow

Peptide_Resin Dried Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., HF or TFMSA) Peptide_Resin->Cleavage Reaction React at 0°C to RT Cleavage->Reaction Filtration Filter and Collect Filtrate Reaction->Filtration Precipitation Precipitate Peptide (Cold Diethyl Ether) Filtration->Precipitation Centrifugation Centrifuge and Decant Precipitation->Centrifugation Wash_Dry Wash Pellet and Dry Centrifugation->Wash_Dry Crude_Peptide Crude Peptide Wash_Dry->Crude_Peptide

Caption: General workflow for peptide cleavage and isolation.

Protocol (TFMSA Cleavage):

Caution: TFMSA is an extremely strong and hazardous acid. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Ensure the N-terminal Boc group is removed.

  • Dry the peptide-resin thoroughly under vacuum.

  • Prepare a cleavage cocktail of TFMSA/TFA/thioanisole (1:10:1 v/v/v) at 0°C.

  • Add the cold cleavage cocktail to the peptide-resin.

  • Stir the mixture at 0°C for 30 minutes, then at room temperature for an additional 60-90 minutes.

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Quantitative Data Summary

The following tables provide typical quantitative parameters for the described protocols. These values may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Reagent Equivalents

ReagentEquivalents (relative to resin loading)
Linker Attachment
This compound1.5
DIC1.5
HOBt1.5
Amino Acid Coupling
Boc-Amino Acid3.0
HBTU2.9
HOBt3.0
DIPEA6.0

Table 2: Reaction Conditions

StepReagent/SolventTimeTemperature
Boc Deprotection 50% TFA in DCM20-30 minRoom Temp
Neutralization 10% DIPEA in DCM2 x 5 minRoom Temp
Coupling HBTU/HOBt/DIPEA in DMF1-2 hoursRoom Temp
Cleavage TFMSA/TFA/Thioanisole1.5-2 hours0°C to RT

Conclusion

This protocol provides a comprehensive guide for the solid-phase synthesis of peptides using the this compound linker. By following these detailed steps, researchers can effectively utilize this PEGylated linker to synthesize a wide range of peptides for various applications in research and drug development. Careful monitoring of reaction completion and optimization of reaction times and reagent equivalents will ensure high-quality synthesis outcomes.

References

Application Notes: Surface Modification with Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG2-C2-amido-C4-acid is a versatile heterobifunctional linker designed for the precise modification of surfaces. This molecule features a carboxylic acid group for covalent attachment to amine-functionalized substrates and a Boc-protected amine. The short di-ethylene glycol (PEG2) spacer enhances hydrophilicity and provides spatial separation, which is crucial for reducing non-specific protein adsorption and subsequent cellular adhesion.[1][2][3] This "anti-fouling" property is highly desirable in the development of biocompatible materials for medical devices, drug delivery systems, and cell culture platforms.[3][4]

The terminal Boc-protected amine serves as a latent functional group. Following the immobilization of the linker onto a surface, the Boc group can be easily removed under mild acidic conditions to expose a primary amine.[5][6] This newly available amine can then be used for the subsequent conjugation of a wide range of molecules, including peptides, proteins, antibodies, or small molecule drugs, enabling the creation of highly specific and functionalized surfaces.

Principle of Surface Modification

The surface modification process using this compound is a multi-step procedure that transforms a standard substrate (e.g., glass, silica) into a functionalized platform ready for biomolecule conjugation. The overall workflow involves:

  • Surface Preparation and Amination: The substrate is first rigorously cleaned and then treated to introduce primary amine groups onto the surface. For silica-based materials like glass, this is commonly achieved using (3-Aminopropyl)triethoxysilane (APTES).[7][8]

  • Linker Conjugation: The carboxylic acid terminus of the this compound is activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester readily reacts with the surface amine groups to form stable amide bonds.

  • Boc Group Deprotection: The Boc protecting group on the distal end of the now-grafted linker is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), exposing a terminal primary amine.[5][6]

  • Surface Characterization (Optional but Recommended): At each stage, the surface chemistry can be characterized to confirm the success of the modification step. Common techniques include water contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

  • Biomolecule Conjugation: The newly exposed terminal amines are now available for the covalent attachment of a desired biomolecule, often through another coupling reaction.

Key Applications

  • Creating Anti-Fouling Surfaces: The dense layer of hydrophilic PEG chains effectively prevents the non-specific adsorption of proteins, which is the initial step in biofouling. This is critical for improving the biocompatibility of medical implants and devices.[3]

  • Developing Biosensors and Diagnostic Arrays: The linker can be used to immobilize antibodies, enzymes, or nucleic acids onto sensor chips with high specificity and reduced background noise.

  • Functionalizing Cell Culture Substrates: Surfaces can be modified with specific peptides or growth factors to control cell adhesion, proliferation, and differentiation.[4]

  • Targeted Drug Delivery: Nanoparticles can be surface-modified with this linker to first improve their circulation time (due to the PEG layer) and then to attach targeting ligands to the deprotected amine.

Data Presentation

The following tables summarize representative quantitative data obtained during a typical surface modification workflow. The values are illustrative and can vary based on substrate material, reaction conditions, and measurement techniques.

Table 1: Surface Wettability at Different Modification Stages

Surface TypeTypical Advancing Water Contact Angle (°)Reference
Clean Glass/Silica< 20°[9]
After APTES Amination55° - 85°[10][11]
After PEG Linker Conjugation20° - 40°[10]

Observation: The surface becomes more hydrophobic after aminosilanization due to the alkyl chains of APTES and then becomes significantly more hydrophilic after the attachment of the PEG linker.[10]

Table 2: Protein Adsorption on Modified Surfaces

Surface TypeFibrinogen Adsorption (ng/cm²)% Reduction vs. UnmodifiedReference
Unmodified Control~3500%[12]
Amine-Functionalized (APTES)~300~14%[12]
PEG-Functionalized< 20> 94%[12][13]

Observation: PEGylated surfaces exhibit a dramatic reduction in non-specific protein adsorption compared to both the initial and the amine-functionalized surfaces.

Table 3: Cell Response on Modified Surfaces

Surface TypeCell Attachment (normalized)Cell Viability (% vs. Control)Reference
Tissue Culture Polystyrene (TCPS)100%100%[14]
Unmodified GlassHigh> 95%
PEG-Functionalized< 5%> 95%[15]

Observation: While the modification process is cytocompatible (high cell viability), the resulting PEG surface effectively prevents cell attachment, demonstrating its anti-fouling properties.[15][16]

Visualizations

G cluster_prep Surface Preparation cluster_func Surface Functionalization cluster_final Final Application sub Substrate (e.g., Glass Slide) clean Cleaning (Piranha / Plasma) sub->clean amination Amination (APTES Treatment) clean->amination Hydroxylated Surface pegylation Linker Conjugation (EDC/NHS Chemistry) amination->pegylation deprotection Boc Deprotection (TFA Treatment) pegylation->deprotection final_surface Amine-Terminated PEG Surface deprotection->final_surface Functionalized Surface bioconjugation Biomolecule Conjugation final_surface->bioconjugation

Fig. 1: Experimental workflow for surface modification.

G linker Boc-NH-PEG-COOH activated_linker Boc-NH-PEG-NHS Ester linker->activated_linker Activation edc_nhs EDC / NHS edc_nhs->activated_linker amine_surface Surface-NH2 peg_surface Surface-NH-CO-PEG-NH-Boc amine_surface->peg_surface activated_linker->peg_surface Coupling final_surface Surface-NH-CO-PEG-NH2 peg_surface->final_surface Deprotection tfa TFA tfa->final_surface

Fig. 2: Key chemical reaction steps.

G cluster_surface PEGylated Surface peg_layer Hydrated PEG Layer substrate Substrate protein1 Protein protein1->peg_layer repel1 Steric Repulsion (Reduced Adsorption) protein1->repel1 protein2 Protein protein2->peg_layer protein2->repel1

Fig. 3: Anti-fouling mechanism of a PEGylated surface.

Experimental Protocols

Protocol 1: Cleaning and Aminosilanization of Glass Substrates

This protocol describes the preparation of an amine-functionalized glass surface using APTES.

Materials:

  • Glass slides or coverslips

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION!) or Plasma cleaner

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous acetone (B3395972) or toluene (B28343)

  • Deionized (DI) water

  • Nitrogen or argon gas

  • Oven

Procedure:

  • Substrate Cleaning:

    • Method A (Piranha Etch): Immerse glass slides in freshly prepared Piranha solution for 30-60 minutes. Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.

    • Method B (Plasma Cleaning): Place glass slides in a plasma cleaner and treat with oxygen or argon plasma for 5-10 minutes according to the manufacturer's instructions.

  • Rinsing and Drying: Thoroughly rinse the cleaned slides with copious amounts of DI water. Dry the slides completely under a stream of nitrogen or argon gas and then bake in an oven at 110°C for 30 minutes to remove any residual water.

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous acetone or toluene in a fume hood.[7]

    • Immerse the clean, dry slides in the APTES solution for 30-60 seconds.[7]

    • Rinse the slides by dipping them sequentially in two separate beakers of fresh anhydrous acetone to remove excess unreacted APTES.[17]

  • Curing: Bake the aminosilanized slides in an oven at 110°C for 1 hour to cure the silane (B1218182) layer.[8]

  • Final Rinse and Storage: Rinse the cured slides with acetone and DI water, then dry with nitrogen. The amine-functionalized slides are now ready for use or can be stored in a desiccator.

Protocol 2: Conjugation of this compound

This protocol details the EDC/NHS-mediated coupling of the linker to the amine-functionalized surface.

Materials:

  • Amine-functionalized substrates (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DI Water

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC (e.g., 20 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activate the PEG Linker:

    • In a reaction tube, combine the Boc-NH-PEG-acid stock solution with the Activation Buffer.

    • Add EDC solution (final concentration ~4 mM) and NHS solution (final concentration ~10 mM).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Couple to Surface:

    • Wash the amine-functionalized substrates with Coupling Buffer.

    • Immerse the substrates in the activated linker solution.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Rinse thoroughly with PBS, followed by DI water to remove unreacted linker and byproducts.

    • Dry the surfaces under a stream of nitrogen gas. The surface is now coated with the Boc-protected PEG linker.

Protocol 3: Boc Deprotection to Expose Terminal Amine

This protocol describes the removal of the Boc protecting group to generate a reactive primary amine on the surface.

Materials:

  • Boc-protected PEG-modified substrates (from Protocol 2)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (Corrosive! Work in a fume hood)

  • Saturated sodium bicarbonate solution (optional, for neutralization)

Procedure:

  • Prepare Deprotection Solution: In a fume hood, prepare a deprotection solution of 25-50% TFA in anhydrous DCM (v/v). For example, add 5 mL of TFA to 15 mL of DCM for a 25% solution.[5]

  • Deprotection Reaction:

    • Ensure the substrates are completely dry.

    • Immerse the substrates in the TFA/DCM solution.

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.[5] The reaction time may require optimization.

  • Washing and Neutralization:

    • Remove the substrates from the deprotection solution.

    • Rinse thoroughly with DCM to remove residual TFA.

    • (Optional) To neutralize any remaining acid, wash with a saturated sodium bicarbonate solution, followed by a thorough rinse with DI water.

  • Final Drying: Dry the substrates under a stream of nitrogen gas. The surface is now functionalized with a terminal primary amine and is ready for subsequent conjugation of biomolecules.

References

Optimizing PROTAC Linker Design: A Guide to Experimental Design and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

[Application Note & Protocol]

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[2] Optimizing the linker's length, composition, and attachment points is a crucial step in the development of potent and selective PROTACs.[2][3] This document provides a detailed guide to the experimental design and key protocols for the systematic optimization of PROTAC linkers.

Core Principles of PROTAC Action

A PROTAC's mechanism of action involves several key steps that are essential to evaluate during linker optimization. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binding PROTAC PROTAC PROTAC->TernaryComplex Recycle Recycled PROTAC->Recycle E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruitment PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Recycle->PROTAC Catalytic Cycle

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Linker Optimization

A systematic approach is essential for efficiently navigating the vast chemical space of PROTAC linkers. The following workflow outlines a comprehensive strategy for linker optimization, from initial design to in-cell validation.

Linker_Optimization_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_decision Decision Design Linker Design (Vary Length, Composition, Attachment) Synthesis PROTAC Library Synthesis Design->Synthesis TernaryComplexAssay Ternary Complex Formation (SPR, NanoBRET) Synthesis->TernaryComplexAssay UbiquitinationAssay In Vitro Ubiquitination (Western Blot, AlphaLISA) TernaryComplexAssay->UbiquitinationAssay DegradationAssay Protein Degradation (Western Blot, HiBiT) UbiquitinationAssay->DegradationAssay ViabilityAssay Cell Viability (MTT Assay) DegradationAssay->ViabilityAssay Decision Optimal Linker Selection ViabilityAssay->Decision

Caption: Experimental workflow for PROTAC linker optimization.

Data Presentation: Impact of Linker Properties on Degradation

Systematic variation of linker length and composition is crucial for identifying optimal PROTACs. The following tables illustrate how quantitative data from degradation assays can be structured for clear comparison.

Table 1: Effect of Linker Length on Target Protein Degradation

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1PEG8>1000<10
PROTAC-2PEG1215085
PROTAC-3PEG165095
PROTAC-4PEG2020080
PROTAC-5Alkyl1212090
PROTAC-6Alkyl164598
PROTAC-7Alkyl2018088

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Effect of Linker Composition on Target Protein Degradation

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-APEG165095
PROTAC-BAlkyl164598
PROTAC-CPiperazine1630>99
PROTAC-DAlkyne166592

Experimental Protocols

Protocol 1: Cellular Protein Degradation Assay - Western Blot

This protocol details the quantification of target protein degradation in cells treated with a PROTAC library.

Materials:

  • Cell line expressing the target protein

  • PROTAC library stock solutions (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of each PROTAC for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer and incubating on ice for 30 minutes.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.[2]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.[3]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]

    • Strip and re-probe the membrane with a loading control antibody.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay - NanoBRET™

This live-cell assay quantifies the formation of the ternary complex induced by a PROTAC.[4]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., VHL or CRBN).[4]

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC library stock solutions (in DMSO)

  • White, opaque 96-well plates

  • Luminometer with 460 nm and >610 nm filters

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors according to the manufacturer's protocol.[4]

    • Plate the transfected cells in white, opaque 96-well plates and incubate for 24 hours.

  • Assay Execution:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for the recommended time to allow for labeling.[4]

    • Add a serial dilution of the PROTAC to the cells.

    • Add the NanoBRET™ Nano-Glo® Substrate.[4]

    • Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[4]

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of the target protein in a reconstituted system.[5]

Materials:

  • Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.[5]

  • Purified target protein.[5]

  • Ubiquitin

  • ATP

  • 10X Ubiquitination Buffer

  • PROTAC library stock solutions (in DMSO)

  • SDS-PAGE and Western blot reagents (as in Protocol 1) or AlphaLISA® reagents.

Procedure (Western Blot Readout):

  • Reaction Setup:

    • Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, and ubiquitin.[5]

    • In separate tubes, combine the master mix, E3 ligase, target protein, and either a PROTAC or DMSO vehicle.[5]

    • Incubate the reactions at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody against the target protein.[5]

    • The appearance of higher molecular weight bands corresponding to poly-ubiquitinated protein indicates a successful reaction.

Procedure (AlphaLISA® Readout):

  • Reaction Setup:

    • Perform the ubiquitination reaction as described above, using a biotinylated ubiquitin and a tagged target protein (e.g., GST-tag).

  • Detection:

    • Stop the reaction and add AlphaLISA® acceptor beads (e.g., anti-GST) and streptavidin-coated donor beads.[6]

    • Incubate in the dark according to the manufacturer's protocol.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • An increase in the AlphaLISA® signal indicates PROTAC-mediated ubiquitination.

Decision-Making for Linker Selection

The data generated from the described assays will guide the selection of the optimal linker. The following flowchart illustrates a logical progression for decision-making.

Decision_Flowchart Start Start with PROTAC Library TernaryComplex Forms Ternary Complex? Start->TernaryComplex Ubiquitination Induces Ubiquitination? TernaryComplex->Ubiquitination Yes Redesign Redesign Linker TernaryComplex->Redesign No Degradation Induces Degradation in Cells? Ubiquitination->Degradation Yes Ubiquitination->Redesign No Potency Potent (Low DC50) & Efficacious (High Dmax)? Degradation->Potency Yes Degradation->Redesign No Viability Acceptable Cell Viability? Potency->Viability Yes Potency->Redesign No Optimal Optimal Linker Identified Viability->Optimal Yes Viability->Redesign No Redesign->Start

Caption: Decision-making flowchart for optimal linker selection.

Conclusion

The optimization of the linker is a multifaceted process that is paramount to the development of a successful PROTAC therapeutic. A systematic approach that combines rational design with a suite of robust biochemical and cellular assays is essential for identifying linkers that promote potent and selective protein degradation. The protocols and workflow described in this document provide a comprehensive framework for researchers to efficiently navigate the challenges of PROTAC linker optimization and accelerate the discovery of novel protein degraders.

References

Application Notes and Protocols: Boc-NH-PEG2-C2-amido-C4-acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boc-NH-PEG2-C2-amido-C4-acid is a heterobifunctional linker molecule integral to the design and synthesis of sophisticated targeted drug delivery systems. Its structure features a Boc-protected amine on one end and a terminal carboxylic acid on the other, connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the sequential and controlled conjugation of different molecules, such as targeting ligands and therapeutic payloads.

The Boc-protected amine provides a stable, yet readily cleavable, handle for late-stage introduction of a reactive amine. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, often reducing immunogenicity and improving systemic circulation times. The terminal carboxylic acid allows for straightforward coupling to amine-containing molecules, including proteins, antibodies, or small molecule drugs, typically through amide bond formation. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs), Small Molecule-Drug Conjugates (SMDCs), and Proteolysis Targeting Chimeras (PROTACs).

Key Applications

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid end of the linker can be conjugated to lysine (B10760008) residues on a monoclonal antibody, while the deprotected amine can be coupled to a cytotoxic payload.

  • PROTACs: This linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Targeted Nanoparticle Systems: The linker can be used to functionalize the surface of nanoparticles, attaching targeting moieties to enhance their accumulation at specific sites of action.

Physicochemical Properties and Data

The following table summarizes typical physicochemical and performance data obtained when utilizing linkers of this class in the assembly of targeted drug delivery systems. Note: These values are representative and will vary based on the specific molecules being conjugated.

ParameterTypical Value RangeMethod of AnalysisSignificance
Conjugation Efficiency > 80%HPLC, Mass SpectrometryHigh efficiency ensures a good yield of the final conjugate, simplifying purification.
Drug-to-Antibody Ratio (DAR) 2 - 4HIC, UV-Vis, MSAn optimal DAR is crucial for balancing therapeutic efficacy with potential toxicity.
Purity of Conjugate > 95%RP-HPLC, SECHigh purity is essential for safety and regulatory approval, ensuring the absence of reactive precursors.
In Vitro Cytotoxicity (IC50) 1 - 100 nMCell-based assays (MTT, etc.)Demonstrates the potency of the conjugated drug against target cancer cell lines.
Plasma Stability (% remaining) > 90% after 24hLC-MS/MSIndicates the stability of the linker and conjugate in circulation, ensuring it reaches the target site.

Experimental Protocols

Herein are detailed protocols for the use of this compound in the synthesis of a targeted conjugate.

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound linker in DCM (e.g., 10 mL per 1 gram of linker).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (e.g., 2-4 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral (~7).

  • Extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting product, NH2-PEG2-C2-amido-C4-acid, can be used in the next step without further purification or after purification by column chromatography if necessary.

Protocol 2: Conjugation to a Targeting Ligand (Amine-containing)

This protocol details the activation of the carboxylic acid group and its conjugation to an amine-containing targeting ligand (e.g., a small molecule or peptide).

Materials:

  • NH2-PEG2-C2-amido-C4-acid (from Protocol 1)

  • Targeting ligand with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HPLC system for purification

Procedure:

  • Dissolve the deprotected linker in anhydrous DMF.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group, forming an NHS ester.

  • In a separate vial, dissolve the amine-containing targeting ligand in anhydrous DMF. Add DIPEA (2-3 equivalents) to act as a base.

  • Add the targeting ligand solution to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the resulting conjugate (Ligand-linker) by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Conjugation of Payload to Antibody

This protocol describes the conjugation of a linker-payload construct (with an activated carboxylic acid) to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)

  • Linker-Payload construct with an activated NHS ester group

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 column)

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4).

  • Dissolve the Linker-Payload-NHS ester in a minimal amount of DMSO.

  • Add the Linker-Payload solution to the antibody solution dropwise while gently stirring. A typical molar excess of the linker-payload is 5-10 fold over the antibody.

  • Allow the reaction to proceed for 2-4 hours at room temperature or 4°C.

  • Quench the reaction by adding an excess of a small amine-containing molecule like Tris or glycine.

  • Remove the unreacted linker-payload and other small molecules by purifying the reaction mixture using a desalting column (SEC).

  • Characterize the resulting Antibody-Drug Conjugate (ADC).

    • Concentration: Measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drugs per antibody using HIC or UV-Vis spectroscopy by comparing absorbance at 280 nm and the characteristic wavelength of the drug.

    • Purity and Aggregation: Assess the purity and presence of aggregates using Size Exclusion Chromatography (SEC-HPLC).

Visualizations and Workflows

The following diagrams illustrate the key molecular structures and processes involved in using this compound.

Caption: Functional components of the this compound linker.

start Start: Boc-NH-Linker-COOH deprotection Protocol 1: Boc Deprotection (TFA/DCM) start->deprotection amine_linker H2N-Linker-COOH deprotection->amine_linker activation Protocol 2: Acid Activation (EDC/NHS) amine_linker->activation activated_linker H2N-Linker-CO-NHS activation->activated_linker conjugate_drug Conjugate to Amine-Drug activated_linker->conjugate_drug drug_linker Drug-NH-Linker-CO-NHS conjugate_drug->drug_linker conjugate_ab Protocol 3: Conjugate to Antibody Lysines drug_linker->conjugate_ab adc Final ADC: Antibody-Linker-Drug conjugate_ab->adc

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

cluster_0 Targeted Drug Delivery & Action ADC Antibody-Drug Conjugate (via Linker) Receptor Target Cell Receptor ADC->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Lysosome Lysosome Endocytosis->Lysosome 3. Trafficking DrugRelease Linker Cleavage & Drug Release Lysosome->DrugRelease Drug Active Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target 4. Action Apoptosis Apoptosis / Cell Death Target->Apoptosis 5. Effect

Caption: A typical signaling pathway for an ADC leading to apoptosis.

Troubleshooting & Optimization

Technical Support Center: Boc-NH-PEG2-C2-amido-C4-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting conjugation reactions involving Boc-NH-PEG2-C2-amido-C4-acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the conjugation of this versatile linker to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule.[1][2] It features a Boc-protected amine on one end and a carboxylic acid on the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][3] This structure allows for the covalent attachment of bioactive molecules to various substrates like proteins, peptides, or surfaces.[1] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4][5] The Boc group serves as a protecting group for the amine, enabling selective reactions, while the PEG spacer enhances solubility and reduces steric hindrance.[1]

Q2: How do I activate the carboxylic acid of the linker for conjugation to a primary amine?

A2: The carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] This two-step process first creates a highly reactive O-acylisourea intermediate with EDC, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester.[6]

Q3: What is the optimal pH for the conjugation reaction?

A3: The conjugation process involves two key pH-dependent steps. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[8][9][10] However, the subsequent reaction of the NHS-activated linker with a primary amine is most efficient at a physiological to slightly alkaline pH of 7.2-8.5.[7][11][12] For optimal results, it is recommended to perform the activation at a lower pH and then raise the pH before adding your amine-containing molecule.[9][10]

Q4: My conjugation yield is very low. What are the possible causes?

A4: Low conjugation yield is a common issue and can be attributed to several factors:

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amidation reaction.[11][12][13][14] The rate of hydrolysis increases with higher pH and temperature.[11]

  • Inactive reagents: Ensure that your EDC and NHS/Sulfo-NHS are fresh and have been stored properly, as they are moisture-sensitive.[15]

  • Suboptimal pH: Using an incorrect pH for either the activation or conjugation step can significantly reduce efficiency.[8][12]

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris (TBS), will compete with your target molecule for reaction with the NHS ester.[9][11]

  • Insufficient molar excess of the linker: A 10-20 fold molar excess of the activated PEG linker over the target molecule is a good starting point, but this may require optimization.[8]

Q5: How can I confirm that the carboxylic acid has been successfully activated to the NHS ester?

A5: The formation of the NHS ester and its subsequent hydrolysis can be monitored spectrophotometrically. The N-hydroxysuccinimide byproduct released upon hydrolysis absorbs light in the 260-280 nm range.[11][14][15] You can assess the reactivity of your NHS ester reagent by intentionally hydrolyzing it with a strong base and measuring the increase in absorbance at 260 nm.[15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your conjugation experiments.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS ester: The activated linker is degrading before it can react with your target amine.[11][12]Perform the conjugation step immediately after activation.[8] Use buffers at the lower end of the recommended pH range (7.2-7.5) to slow down hydrolysis.[11] Consider performing the reaction at a lower temperature (e.g., 4°C).[11]
Inactive EDC/NHS: The activating agents have lost their reactivity due to improper storage or handling.[15]Use fresh, high-quality EDC and NHS/Sulfo-NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[8][15]
Suboptimal Molar Ratio: The concentration of the activated linker is not high enough to drive the reaction to completion.Optimize the molar ratio of the activated linker to your target molecule. A 10-20 fold molar excess of the linker is a common starting point.[8]
Presence of Competing Nucleophiles: Primary amines in your buffer (e.g., Tris) are reacting with the activated linker.[11]Use amine-free buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES for the reaction.[8][11]
Precipitation of Protein/Molecule during Reaction High Degree of PEGylation: Excessive PEGylation can lead to changes in solubility and cause precipitation.Reduce the molar excess of the activated PEG linker in the reaction.[8]
Incorrect Buffer Conditions: The buffer composition or pH may not be optimal for maintaining the stability of your molecule.Ensure your protein or molecule is at a suitable concentration and in a buffer that maintains its stability and solubility.[8]
Difficulty in Purifying the Conjugate Complex Reaction Mixture: The final reaction mixture contains unreacted protein, excess PEG linker, and byproducts.[][17]Several purification techniques can be employed based on the properties of your conjugate. Common methods include: Size Exclusion Chromatography (SEC) to separate based on size, Ion Exchange Chromatography (IEX) based on charge, Hydrophobic Interaction Chromatography (HIC), and Reverse Phase HPLC.[][18][19] Dialysis or ultrafiltration can be used for initial cleanup to remove small molecule impurities.[][18]
Side Reactions Observed Reaction with other nucleophilic residues: Besides primary amines, NHS esters can sometimes react with other nucleophilic residues like tyrosine, serine, and threonine, especially at higher pH.[20][21][22]Carefully control the reaction pH and consider using a lower pH (closer to 7.2) to increase the specificity for primary amines. Analyze the final product using mass spectrometry to identify any unexpected modifications.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Amine Coupling

This protocol is designed for the in-situ activation of this compound and subsequent conjugation to a primary amine-containing molecule.[6][10]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[8][10]

  • Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-8.0[8][10]

  • Amine-containing molecule

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents) to the linker solution.

    • Incubate for 15-30 minutes at room temperature.[7]

  • Amine Coupling:

    • Immediately add the activated linker solution to your amine-containing molecule dissolved in Coupling Buffer. A 10-20 fold molar excess of the linker is recommended as a starting point.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any remaining active NHS esters.

    • Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using an appropriate method such as size exclusion chromatography, ion-exchange chromatography, or dialysis to remove excess reagents and byproducts.[][18][19]

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.[7]

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM) or Dioxane

  • Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in Dioxane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Ensure the purified conjugate is completely dry.

  • Dissolve the dry conjugate in anhydrous DCM or dioxane.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature and monitor the progress by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.

  • Neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the deprotected product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_deprotection Deprotection Step (Acidic) cluster_purification Purification Linker Boc-NH-PEG-COOH ActivatedLinker Boc-NH-PEG-NHS Linker->ActivatedLinker + EDC/NHS EDC_NHS EDC / NHS Conjugate Boc-NH-PEG-Target ActivatedLinker->Conjugate + Target-NH2 Hydrolysis Inactive Linker ActivatedLinker->Hydrolysis Hydrolysis (Side Reaction) TargetAmine Target Molecule-NH2 DeprotectedConjugate H2N-PEG-Target Conjugate->DeprotectedConjugate + TFA or HCl Purification Purification (SEC, IEX, etc.) Conjugate->Purification Deprotection_Start troubleshooting_logic Start Low Conjugation Yield? Check_Reagents Are EDC/NHS fresh and stored properly? Start->Check_Reagents Yes Check_pH Is the pH correct for activation and coupling? Check_Reagents->Check_pH Yes Solution_Reagents Use fresh reagents. Check_Reagents->Solution_Reagents No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Solution_pH Adjust pH: Activation: 4.5-6.0 Coupling: 7.2-8.5 Check_pH->Solution_pH No Check_Ratio Is the linker molar excess sufficient? Check_Buffer->Check_Ratio Yes Solution_Buffer Use PBS, MES, or HEPES buffer. Check_Buffer->Solution_Buffer No Solution_Ratio Increase linker molar excess (e.g., 10-20x). Check_Ratio->Solution_Ratio No Solution_Hydrolysis Minimize reaction time and temperature. Check_Ratio->Solution_Hydrolysis Yes

References

Navigating Low Yields with Boc-NH-PEG2-C2-amido-C4-acid Linker: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals encountering challenges with the Boc-NH-PEG2-C2-amido-C4-acid linker, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common issues leading to low reaction yields. This bifunctional linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where its length and composition are critical for efficacy.[]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield when using the this compound linker?

A1: Low yields typically stem from one or more of the following issues:

  • Inefficient Carboxylic Acid Activation: The terminal C4 acid requires activation to react efficiently with amine nucleophiles. Incomplete activation is a common culprit for low coupling yields.

  • Suboptimal Coupling Reaction Conditions: Factors such as pH, solvent, temperature, and reaction time can significantly impact the efficiency of amide bond formation.

  • Steric Hindrance: The bulkiness of the molecule to be conjugated, or the linker itself, can impede the reaction.

  • Hydrolysis of Activated Ester: If using a pre-activated linker (e.g., NHS ester), it is susceptible to hydrolysis, which deactivates it.

  • Incomplete Boc Deprotection: If the subsequent step is deprotection, incomplete removal of the Boc group will result in a lower yield of the final desired product.

  • Side Reactions: Undesired reactions can consume starting materials and complicate purification.

  • Purification Losses: The hydrophilic nature of the PEG spacer can sometimes make purification challenging, leading to product loss.[2]

Q2: How can I improve the activation of the carboxylic acid group on the linker?

A2: The most common method for activating the carboxylic acid is to convert it to an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry (e.g., EDC or DCC). To improve this step:

  • Use a slight molar excess of your activating agents (e.g., 1.5 equivalents of EDC and NHS).[2]

  • Perform the activation in an appropriate anhydrous organic solvent like DMF or DMSO.[2]

  • Ensure the reaction is conducted at the optimal pH, typically between 4.5 and 6.0 for EDC/NHS activation.[3]

  • Use the activated linker immediately to minimize hydrolysis.

Q3: What are the optimal conditions for the coupling reaction with an amine?

A3: For the coupling of the activated linker to a primary amine:

  • The reaction is typically most efficient at a pH of 7.2-8.5.[2]

  • Use amine-free buffers such as phosphate (B84403), bicarbonate, borate, or HEPES. Buffers containing primary amines, like Tris, will compete in the reaction.[2]

  • A molar excess (5 to 20-fold) of the activated linker over the target molecule may be necessary, requiring empirical optimization.[2]

  • Reactions are often run for 1-2 hours at room temperature or 2-4 hours at 4°C.[2]

Q4: I'm observing multiple products during my reaction. What are the likely side reactions?

A4: During the Boc deprotection step, the released tert-butyl cation can alkylate electron-rich amino acid residues if other functional groups are present. The use of scavengers like triisopropylsilane (B1312306) (TIS) and water in the deprotection cocktail can help prevent this.[4] During the coupling step, if your target molecule has multiple amine groups, you may get multiple conjugations.

Troubleshooting Guides

Low Yield in Amide Coupling Step

This section provides a systematic approach to troubleshooting low yields during the amide bond formation between the linker's activated carboxylic acid and an amine-containing molecule.

Potential Cause Troubleshooting Steps
Inefficient Acid Activation - Confirm the quality and reactivity of your coupling reagents (EDC, NHS). - Use fresh, anhydrous solvents (DMF, DMSO). - Optimize the molar equivalents of EDC/NHS (typically 1.1-1.5 eq.). - Ensure the activation reaction is performed at the optimal pH (4.5-6.0).[3]
Hydrolysis of Activated Ester - Use the activated linker immediately after preparation. - Minimize exposure of the activated linker to aqueous environments before adding the amine nucleophile.
Suboptimal Coupling pH - Adjust the pH of the reaction mixture to 7.2-8.5 for efficient coupling to primary amines.[2] - Use amine-free buffers to avoid competing reactions.[2]
Steric Hindrance - Increase the reaction time and/or temperature. - Consider using a linker with a longer PEG chain to increase the distance between the reactive groups.
Low Nucleophilicity of Amine - Ensure the amine is not protonated by running the reaction at a pH above its pKa. - For poorly reactive amines, consider alternative coupling reagents like HATU.
Low Yield in Boc Deprotection Step

This guide addresses common issues encountered during the removal of the Boc protecting group.

Potential Cause Troubleshooting Steps
Incomplete Deprotection - Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). - Extend the reaction time. Monitor progress using TLC or LC-MS. - Ensure the solvent provides good solubility for the Boc-protected conjugate.
Side Product Formation - Add scavengers such as triisopropylsilane (TIS) and water to the deprotection cocktail to quench the tert-butyl cation and prevent alkylation of sensitive residues.[4]
Product Degradation - If your molecule is sensitive to strong acid, consider using milder deprotection conditions (e.g., lower concentration of TFA, shorter reaction time, or alternative acids like formic acid).

Experimental Protocols

Protocol 1: Activation of this compound and Coupling to an Amine

This two-stage protocol first activates the carboxylic acid of the linker to an NHS ester, which then reacts with a primary amine.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Amine-containing molecule

  • Coupling Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Stage 1: NHS Ester Activation (Perform immediately before use)

  • Dissolve this compound in anhydrous DMF or DMSO.

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) in Activation Buffer or the same organic solvent.

  • Add the EDC/NHS solution to the dissolved linker.

  • Allow the reaction to proceed for 15-30 minutes at room temperature.

Stage 2: Amine Coupling

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the freshly prepared activated linker solution to the amine solution. A 5- to 20-fold molar excess of the linker may be required.[2]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[2]

  • (Optional) Quench the reaction by adding Quenching Buffer to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) or reverse-phase HPLC.[2]

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Water (optional, as a scavenger)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the deprotection cocktail to the solution of the conjugate.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor completion by TLC or LC-MS.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Add cold diethyl ether to the residue to precipitate the deprotected product.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Visualizations

experimental_workflow cluster_activation Stage 1: Acid Activation cluster_coupling Stage 2: Amine Coupling cluster_deprotection Stage 3: Boc Deprotection Linker This compound ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker 15-30 min, RT Reagents EDC / NHS Reagents->ActivatedLinker ActivatedLinker_ref Amine Amine-containing Molecule Conjugate Boc-Protected Conjugate Amine->Conjugate Conjugate_ref ActivatedLinker_ref->Conjugate 1-4 hrs, RT or 4°C DeprotectionReagent TFA / Scavengers FinalProduct Final Conjugate DeprotectionReagent->FinalProduct Conjugate_ref->FinalProduct 1-2 hrs, RT

Caption: Experimental workflow for conjugation using the this compound linker.

troubleshooting_low_yield Start Low Yield Observed CheckActivation Check Acid Activation Step Start->CheckActivation CheckCoupling Check Coupling Reaction Start->CheckCoupling CheckDeprotection Check Boc Deprotection Start->CheckDeprotection OptimizeActivation Optimize Reagents & Conditions CheckActivation->OptimizeActivation Issue Found OptimizeCoupling Optimize pH, Time, Temp. CheckCoupling->OptimizeCoupling Issue Found OptimizeDeprotection Optimize Acid Conc. & Time CheckDeprotection->OptimizeDeprotection Issue Found

Caption: Logical troubleshooting workflow for diagnosing low yield issues.

References

optimizing coupling efficiency of Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-PEG2-C2-amido-C4-acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional, PEG-based linker commonly used in bioconjugation and peptide synthesis.[1] It is particularly prevalent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for the target protein.[2][3][4][5] The Boc (tert-butoxycarbonyl) group protects the amine during synthesis, while the terminal carboxylic acid allows for coupling to an amine on a target molecule.[1][6] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][7][8]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of the compound, it is recommended to store this compound in a dry, dark environment at -20°C for long-term storage.[4] For short-term use, it can be stored at 2-8°C.[1] It is important to prevent exposure to moisture.[9]

Q3: What are the first steps to take before starting a coupling reaction?

A3: Before initiating a coupling reaction, it is crucial to confirm the purity and identity of your starting materials, including the this compound and the amine-containing substrate, using techniques like NMR or LC-MS.[10] Ensure that all solvents are anhydrous, as water can interfere with the coupling reaction.

Troubleshooting Guide

Problem 1: Low or No Product Formation

If you are experiencing low or no yield of your desired product, consider the following potential causes and solutions.

Possible Cause: Inefficient activation of the carboxylic acid. Solution: The carboxylic acid of the linker needs to be activated to form a reactive intermediate that can then react with the amine.[11][12] The choice of coupling reagent is critical.[10]

  • Standard Coupling Reagents: For standard amide bond formation, carbodiimides like EDC (or DCC) in the presence of an additive like HOBt or NHS are commonly used.[13][14] Phosphonium or aminium salts such as HATU, HBTU, or PyBOP are also highly effective.[13][14]

  • Reaction Conditions: Ensure you are using the correct stoichiometry of reagents. A slight excess of the coupling reagents and the amine component can drive the reaction to completion.

Possible Cause: Inactivation of the amine. Solution: If your amine starting material is a salt (e.g., a hydrochloride salt), the presence of the acid can protonate the amine, rendering it unreactive. Add a non-nucleophilic base, such as DIPEA or NMM, to neutralize the salt and free the amine for reaction.[14]

Possible Cause: Steric Hindrance. Solution: If either the linker or the amine-containing molecule is sterically hindered, the coupling reaction may be slow or inefficient. In such cases, switching to a more powerful coupling reagent like HATU or allowing the reaction to proceed for a longer duration may improve yields.

Problem 2: Presence of Side Products

The formation of unexpected peaks in your analytical data (e.g., LC-MS) indicates the presence of side products.

Possible Cause: Formation of an N-acylurea byproduct. Solution: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[13] The addition of HOBt or NHS can suppress this side reaction by forming a more stable active ester intermediate.

Possible Cause: Racemization. Solution: If you are coupling to a chiral amine, such as an amino acid, there is a risk of racemization, especially with carbodiimide reagents.[13] The addition of HOBt can minimize this risk.[13] Using coupling reagents like HATU is also known to reduce racemization.[13]

Problem 3: Difficulty with Product Purification

Challenges in isolating the final product can lead to apparent low yields.

Possible Cause: High Polarity of the Product. Solution: The PEG linker significantly increases the polarity of the final conjugate.[10] This can cause the product to adhere strongly to normal-phase silica (B1680970) gel, leading to poor separation and recovery.[10] Consider using reverse-phase HPLC for purification.[10]

Experimental Protocols

Protocol 1: Standard Amide Coupling using HATU

This protocol describes a general procedure for coupling this compound to a primary amine using HATU.

  • Dissolve this compound (1.0 eq) in anhydrous DMF or NMP under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the amine-containing substrate (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.[10]

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[10]

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.[10]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[10]

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by flash chromatography or reverse-phase HPLC.

Protocol 2: Boc-Deprotection

This protocol describes the removal of the Boc protecting group to liberate the terminal amine.

  • Dissolve the Boc-protected compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS or TLC until all the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine-TFA salt can often be used directly in the next step or can be purified further if necessary.

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseKey Features
EDC HOBt or NHSDIPEA or NMMWater-soluble carbodiimide, byproducts are water-soluble.[13][14]
DCC HOBt or NHSDIPEA or NMMByproduct (DCU) is insoluble in most organic solvents.[13]
HATU NoneDIPEA or NMMHighly efficient, low racemization, fast reaction times.[13]
HBTU/TBTU HOBt (optional)DIPEA or NMMVery efficient, byproducts are soluble.[13]
PyBOP NoneDIPEA or NMMEffective for sterically hindered couplings.[13]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No Product Inefficient carboxylic acid activationUse a more potent coupling reagent like HATU.
Inactive amine (salt form)Add a non-nucleophilic base (e.g., DIPEA).
Side Products N-acylurea formation (with carbodiimides)Add HOBt or NHS to the reaction.
Racemization of chiral aminesUse HATU or add HOBt to carbodiimide reactions.
Purification Issues High polarity of the productUse reverse-phase HPLC for purification.

Visualizations

G General Workflow for Coupling this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Optional Deprotection A This compound D Dissolve Linker and Substrate A->D B Amine-containing Substrate B->D C Anhydrous Solvent (DMF, NMP) C->D E Add Base (e.g., DIPEA) D->E F Add Coupling Reagent (e.g., HATU) E->F G Stir at RT for 2-12h F->G H Quench Reaction G->H I Extraction H->I J Purification (e.g., RP-HPLC) I->J K Treat with TFA/DCM J->K L Final Product (Free Amine) K->L

Caption: General experimental workflow for the coupling of this compound.

G Troubleshooting Decision Tree Start Low or No Product by LC-MS? CheckReagents Are starting materials pure and solvents anhydrous? Start->CheckReagents Yes CheckReagents->Start No, resolve and retry CouplingMethod Is the coupling method appropriate? CheckReagents->CouplingMethod Yes BaseAddition Is the amine a salt? Was a base added? CouplingMethod->BaseAddition Yes StrongerReagent Switch to a stronger coupling reagent (e.g., HATU). CouplingMethod->StrongerReagent No AddBase Add 2-3 eq. of a non-nucleophilic base (e.g., DIPEA). BaseAddition->AddBase No SideProducts Are there significant side products? BaseAddition->SideProducts Yes Success Problem Solved StrongerReagent->Success AddBase->Success NAcylurea Using a carbodiimide? Consider N-acylurea formation. SideProducts->NAcylurea Yes PurificationIssue Reaction complete, but low isolated yield? SideProducts->PurificationIssue No AddHOBt Add HOBt or NHS to the reaction. NAcylurea->AddHOBt Yes AddHOBt->Success RPHPLC Use Reverse-Phase HPLC for purification. PurificationIssue->RPHPLC Yes RPHPLC->Success

Caption: A decision tree for troubleshooting common issues in coupling reactions.

References

Boc-NH-PEG2-C2-amido-C4-acid solubility problems in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG2-C2-amido-C4-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features affecting solubility?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure consists of three key components that influence its solubility:

  • Boc (tert-butoxycarbonyl) group: A protecting group for the amine, which is relatively hydrophobic and can slightly decrease aqueous solubility.

  • PEG2 (polyethylene glycol) spacer: The two ethylene (B1197577) glycol units are hydrophilic and are intended to increase the overall water solubility of the molecule.[1][2][3]

  • Carboxylic acid terminus: This group's charge state is pH-dependent. At neutral to high pH, it will be deprotonated to a carboxylate, which significantly enhances aqueous solubility.

Q2: I'm having trouble dissolving this compound directly into my aqueous buffer (e.g., PBS). Is this expected?

A2: Yes, this is a common observation. While the PEG spacer enhances hydrophilicity, the overall molecule, particularly at acidic to neutral pH where the carboxylic acid is protonated, may have limited solubility directly in aqueous buffers. The recommended procedure is to first prepare a concentrated stock solution in an anhydrous organic solvent.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: It is highly recommended to prepare a stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4] For similar PEG-based linkers, solubility in DMSO is reported to be high (e.g., ≥100 mg/mL).[5][6][7][8][9][10][11]

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: The pH of the aqueous buffer plays a crucial role in the solubility of this compound due to the terminal carboxylic acid group. As the pH increases above the pKa of the carboxylic acid (typically around 4-5), the acid group deprotonates to form a negatively charged carboxylate ion. This charged form is significantly more soluble in water. Therefore, solubility in aqueous buffers is expected to be greater at pH > 7 compared to acidic pH.[12]

Q5: Can I use co-solvents to improve the solubility of this compound in my final aqueous solution?

A5: Yes, co-solvents can be used to improve solubility. For in vitro assays, a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can be helpful.[13] Formulations for in vivo use can also be prepared using mixtures of solvents such as DMSO, PEG300, and Tween 80 in saline.[5][6][8] However, it is crucial to ensure that the final concentration of the organic co-solvent is low enough (typically <10%) to avoid negative impacts on your experiment, such as protein denaturation.[4]

Troubleshooting Guide for Solubility Problems

This guide provides a systematic workflow for addressing solubility-related issues you might encounter with this compound.

G start Problem: Compound Precipitation in Aqueous Buffer check_stock 1. Verify Stock Solution - Is the DMSO/DMF stock clear? - Is the concentration correct? start->check_stock assess_solubility 2. Assess Aqueous Solubility - Was the stock added to buffer too quickly? - Is the final concentration too high? check_stock->assess_solubility Stock is clear solution1 Solution: - Re-dissolve stock, use sonication if needed. - Verify weighing and calculations. check_stock->solution1 Stock is cloudy/ precipitated check_ph 3. Check Buffer pH - Is the pH of the aqueous buffer ≥ 7.2? assess_solubility->check_ph Yes solution2 Solution: - Add stock solution dropwise while vortexing. - Lower the final concentration. assess_solubility->solution2 No consider_cosolvent 4. Consider Co-solvents - Is the percentage of organic solvent from the stock solution <10%? check_ph->consider_cosolvent Yes solution3 Solution: - Adjust buffer to a higher pH (e.g., 8.0-8.5) to deprotonate the carboxylic acid. check_ph->solution3 No solution4 Solution: - If protein tolerates it, slightly increase co-solvent percentage. - Consider alternative formulations. consider_cosolvent->solution4 Yes

A troubleshooting workflow for solubility issues.

Data Presentation

Compound ClassSolventReported SolubilityNotes
Boc-NH-PEG-COOH Linkers Anhydrous DMSO / DMFHigh, often ≥100 mg/mLRecommended for preparing concentrated stock solutions.[5][6][7][8][9][10][11]
PROTACs with PEG Linkers PBS (pH 6.5)Low, often <10 µMDemonstrates the challenge of aqueous solubility for larger constructs.[14][15]
Formulation with Co-solvents 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA common formulation to enhance solubility for in vivo studies.[5][6][8]
Formulation with Cyclodextrin 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLCyclodextrins can be used to encapsulate hydrophobic moieties and improve solubility.[5][6][8]

Experimental Protocols

Protocol for Preparing and Using this compound for Bioconjugation

This protocol outlines the steps for dissolving the linker and conjugating it to a primary amine-containing molecule (e.g., a protein) via amide bond formation.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-free conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Protein or other amine-containing molecule for conjugation

  • Desalting column for purification

Workflow Diagram:

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Conjugation to Amine cluster_3 Step 4: Quenching and Purification a Weigh this compound b Dissolve in anhydrous DMSO to create a stock solution (e.g., 100 mM) a->b c Add EDC and NHS to the linker stock solution b->c d Incubate at room temperature for 15-30 minutes c->d e Add activated linker to protein solution in conjugation buffer (pH 7.2-8.0) d->e f Incubate for 1-2 hours at RT or overnight at 4°C e->f g Add quenching buffer to stop the reaction f->g h Purify the conjugate using a desalting column g->h

Experimental workflow for bioconjugation.

Procedure:

  • Stock Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Weigh the desired amount of the linker and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Mix well by vortexing or sonication until fully dissolved. Store any unused stock solution at -20°C with desiccant.

  • Activation of the Carboxylic Acid:

    • This step should be performed immediately before conjugation.

    • In a microcentrifuge tube, add the required volume of the linker stock solution.

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS (or Sulfo-NHS for a fully aqueous reaction) to the linker solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the reactive NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve your protein or other target molecule in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Add the activated linker solution to the protein solution. It is recommended to add the linker dropwise while gently stirring to avoid localized high concentrations that could cause precipitation. The final concentration of DMSO should ideally be below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • To stop the reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

    • Remove the excess unreacted linker and byproducts by purifying the conjugate using a desalting column or another appropriate method like dialysis.

References

Technical Support Center: Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG2-C2-amido-C4-acid. This bifunctional linker is commonly used in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section addresses specific issues that may arise during the two primary reaction steps involving this linker: the deprotection of the Boc group to liberate the amine, and the activation of the carboxylic acid for coupling to a target molecule.

Issue 1: Incomplete Boc Deprotection

Symptom: Analysis of the reaction mixture (e.g., by LC-MS or TLC) shows a significant amount of the starting material remaining after the deprotection step.

Possible CauseRecommended Solution
Insufficient Acid Concentration Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20% TFA in dichloromethane (B109758) (DCM), which can be increased to 50% or even 95% for more stubborn substrates. Alternatively, 4M HCl in 1,4-dioxane (B91453) is a potent alternative.
Short Reaction Time Extend the reaction time. Monitor the reaction's progress at regular intervals (e.g., 30, 60, and 120 minutes) to determine the optimal duration for complete deprotection.
Low Temperature While reactions are often started at 0°C to control initial exotherms, ensure the reaction is allowed to warm to room temperature and proceed for an adequate amount of time. Gentle warming (e.g., to 40°C) can be considered, but may increase the risk of side reactions.
Poor Resin Swelling (for solid-phase synthesis) In solid-phase applications, incomplete deprotection can result from poor swelling of the resin, limiting reagent access. Ensure the resin is adequately swollen in the reaction solvent before initiating deprotection. A switch to 100% TFA for a short duration (e.g., 5 minutes) might be less effective than 55% TFA in DCM for a longer period (e.g., 30 minutes) due to better resin swelling in the mixture.[1]
Issue 2: Side Products Observed After Boc Deprotection

Symptom: Mass spectrometry analysis reveals new species with a mass increase of +56 Da or other unexpected modifications.

Possible CauseRecommended Solution
Alkylation by tert-butyl Cation The acidic removal of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., in tryptophan), thiols (cysteine), or thioethers (methionine).[2][3] The most effective solution is to add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[3]
Oxidation of Sensitive Residues Amino acids like methionine can be oxidized during the deprotection and workup.

Table of Common Scavengers for Boc Deprotection:

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (B1312306) (TIS) 2.5 - 5%A general and highly effective carbocation scavenger.
Water 2.5 - 5%Acts as a carbocation scavenger.
Thioanisole 5%A carbocation scavenger that also protects methionine from S-alkylation.
1,2-Ethanedithiol (EDT) 2.5%A carbocation scavenger that also protects cysteine residues.

A common and robust scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

Issue 3: Low Yield in Amide Coupling Reaction

Symptom: After activating the carboxylic acid of the linker and reacting it with an amine-containing molecule, the desired conjugate is obtained in low yield.

Possible CauseRecommended Solution
Hydrolysis of Activated Ester If activating the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, this activated form is highly susceptible to hydrolysis in aqueous or non-anhydrous conditions, reverting it to the unreactive carboxylic acid. This hydrolysis is accelerated at higher pH.
- Perform the reaction in anhydrous solvents (e.g., DMF, DMSO).
- Prepare the activated NHS-ester immediately before use; do not store it in solution.
- While the coupling reaction with the amine is favored at a slightly basic pH (7.5-8.5), be aware that the rate of hydrolysis also increases. Find an optimal pH that balances amine reactivity with NHS-ester stability.
Formation of N-acylurea Byproduct When using carbodiimide (B86325) activators like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which terminates the desired reaction pathway.
- The addition of NHS is crucial as it intercepts the O-acylisourea intermediate to form a more stable, yet still amine-reactive, NHS ester. This minimizes the formation of the N-acylurea byproduct.
Competition from Amine-Containing Buffers Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the activated linker.
- Ensure your reaction buffer is free of primary amines. Buffers such as phosphate-buffered saline (PBS) or HEPES are suitable choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound?

The most common side reactions are associated with the two functional ends of the molecule. During the acidic deprotection of the Boc group, the generated tert-butyl cation can cause alkylation of nucleophilic residues on your target molecule. During the amide coupling step, if you activate the carboxylic acid to an NHS ester, the primary competing side reaction is the hydrolysis of this ester, which deactivates the linker.

Q2: What are the recommended conditions for Boc deprotection?

A typical starting condition is treating the molecule with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30-120 minutes at room temperature. It is highly recommended to include scavengers like triisopropylsilane (TIS) to prevent side reactions.

Q3: Is the internal amide bond of the linker stable during Boc deprotection?

Generally, amide bonds are very stable and require harsh acidic or basic conditions for cleavage. The conditions used for Boc deprotection (e.g., TFA in DCM) are typically not sufficient to cleave the stable internal amide bond of the linker.[2]

Q4: How should I activate the terminal carboxylic acid for coupling to a primary amine?

The most common method is to use carbodiimide chemistry. React the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This forms an amine-reactive NHS ester. The reaction is typically performed in an anhydrous organic solvent like DMF or DMSO.

Q5: What is the optimal pH for coupling the activated linker to a protein?

The coupling reaction with primary amines (like the side chain of lysine) is most efficient at a pH of 7.5-8.5. At this pH, a sufficient proportion of the amine groups are deprotonated and thus nucleophilic. However, be aware that the rate of hydrolysis of the NHS ester also increases with pH, so a balance must be struck.

Experimental Protocols & Workflows

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the Boc-protected linker in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) (x3) to remove residual TFA. The resulting TFA salt of the amine can often be used directly in the next step.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a mild base (e.g., saturated sodium bicarbonate solution), dry the organic layer, and concentrate.

Protocol 2: Amide Coupling to a Target Amine
  • Activation: Dissolve the deprotected linker (from Protocol 1, containing the free carboxylic acid) in anhydrous DMF. Add 1.1 equivalents of N-hydroxysuccinimide (NHS) followed by 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir at room temperature for 15-60 minutes to form the NHS ester.

  • Coupling: In a separate vessel, dissolve your amine-containing target molecule in a suitable amine-free buffer (e.g., PBS at pH 7.5).

  • Reaction: Add the activated NHS-ester solution to the solution of your target molecule. Stir the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching & Purification: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris or glycine). Purify the final conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

G cluster_deprotection Boc Deprotection Workflow start_deprotection Start with Boc-Protected Linker add_acid Add TFA/DCM + Scavenger (TIS) start_deprotection->add_acid reaction_deprotection Stir 1-2h at RT add_acid->reaction_deprotection workup_deprotection Evaporate Solvent reaction_deprotection->workup_deprotection side_reaction_alkylation Side Reaction: Alkylation by tBu+ reaction_deprotection->side_reaction_alkylation product_deprotection Amine-Linker (TFA Salt) workup_deprotection->product_deprotection

Caption: Workflow for the acidic deprotection of the Boc group.

G cluster_coupling Amide Coupling Workflow start_coupling Start with Deprotected Linker (Acid) activation Add EDC/NHS in Anhydrous DMF start_coupling->activation activated_ester Activated NHS Ester activation->activated_ester add_amine Add Target Amine (pH 7.5-8.5) activated_ester->add_amine side_reaction_hydrolysis Side Reaction: Hydrolysis activated_ester->side_reaction_hydrolysis reaction_coupling Stir 2h at RT add_amine->reaction_coupling final_product Final Conjugate reaction_coupling->final_product

Caption: Workflow for the activation and coupling of the carboxylic acid.

G cluster_troubleshooting Troubleshooting Logic issue Low Yield or Impure Product check_deprotection Check Deprotection Step issue->check_deprotection check_coupling Check Coupling Step issue->check_coupling incomplete_deprotection Incomplete Reaction? check_deprotection->incomplete_deprotection alkylation Alkylation Side Product? check_deprotection->alkylation hydrolysis NHS Ester Hydrolysis? check_coupling->hydrolysis solution_deprotection Increase Acid/Time incomplete_deprotection->solution_deprotection Yes solution_scavenger Add Scavenger (TIS) alkylation->solution_scavenger Yes solution_hydrolysis Use Anhydrous Solvent/ Control pH hydrolysis->solution_hydrolysis Yes

Caption: Logical flow for troubleshooting common experimental issues.

References

incomplete Boc deprotection troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with incomplete tert-butyloxycarbonyl (Boc) deprotection, a critical step in peptide synthesis and organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are answers to common questions and issues that may arise during the Boc deprotection process.

Q1: My Boc deprotection is incomplete. What are the common causes and how can I fix it?

Incomplete Boc deprotection can stem from several factors, ranging from the choice of acid and solvent to the specific properties of your substrate. Below is a systematic guide to troubleshooting this common issue.

Troubleshooting Workflow for Incomplete Boc Deprotection

cluster_start cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate cluster_solution Solutions cluster_end start Incomplete Deprotection Observed acid 1. Check Acid Strength & Concentration start->acid time_temp 2. Optimize Reaction Time & Temperature acid->time_temp increase_acid Increase Acid Conc. or Use Stronger Acid (e.g., 4M HCl in Dioxane) acid->increase_acid Insufficient Acid solvent 3. Evaluate Solvent Choice time_temp->solvent prolong_reaction Increase Reaction Time or Temperature time_temp->prolong_reaction Too Short/ Too Cold scavengers 4. Add/Optimize Scavengers solvent->scavengers change_solvent Switch to a More Suitable Solvent (e.g., DCM, Dioxane) solvent->change_solvent Poor Solubility/ Side Reactions substrate 5. Assess Substrate Steric Hindrance scavengers->substrate add_scavenger Add Scavengers (e.g., TIPS, Anisole) to Trap Cations scavengers->add_scavenger Cationic Side Products reagent_quality 6. Verify Reagent Quality substrate->reagent_quality modify_protocol Modify Protocol for Hindered Groups substrate->modify_protocol Sterically Hindered use_fresh_reagents Use Fresh, Anhydrous Reagents reagent_quality->use_fresh_reagents Degraded/ Wet Reagents end Complete Deprotection increase_acid->end prolong_reaction->end change_solvent->end add_scavenger->end modify_protocol->end use_fresh_reagents->end

Figure 1: A troubleshooting decision tree for incomplete Boc deprotection.

Q2: How do I choose the right acidic conditions for my specific substrate?

The choice of acid is critical and depends on the stability of your other functional groups.

  • For robust substrates: Trifluoroacetic acid (TFA) is highly effective, typically used in concentrations from 20-50% in dichloromethane (B109758) (DCM).

  • For acid-sensitive substrates: A milder acid, such as 4M HCl in dioxane, is often preferred to prevent side reactions or degradation of other protecting groups. Other options include using p-toluenesulfonic acid (TsOH) in a suitable solvent system.

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ReagentTypical ConcentrationCommon SolventsKey Considerations
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)Highly efficient but can cleave other acid-labile groups.
Hydrochloric Acid (HCl)2-4 MDioxane, Methanol, Ethyl Acetate (B1210297)Milder than TFA, good for substrates with sensitive functionalities.
p-Toluenesulfonic Acid (TsOH)1.1-2 equivalentsToluene, MethanolUseful for specific applications where TFA or HCl are not suitable.
Formic Acid85-98%None (used neat)A milder alternative, but may require longer reaction times or heat.
Q3: My reaction is showing multiple byproducts. What could be the cause?

The formation of byproducts is often due to the reactive tert-butyl cation generated during the deprotection. This cation can alkylate electron-rich functional groups on your substrate.

Mechanism of Boc Deprotection and Side Reactions

cluster_side Side Reactions BocN Boc-NH-R Protonated_BocN Boc-N+H2-R BocN->Protonated_BocN + H+ H_plus H+ Amine H2N-R (Product) Protonated_BocN->Amine - CO2 - t-Butyl Cation tButyl_cation t-Butyl Cation Isobutene Isobutene tButyl_cation->Isobutene - H+ Alkylated_Product Alkylated Byproduct tButyl_cation->Alkylated_Product + Nucleophile CO2 CO2 Nucleophile Nucleophilic Side Chain (e.g., Trp, Met)

Figure 2: Mechanism of acid-catalyzed Boc deprotection and cation side reactions.

To mitigate this, the use of "scavengers" is essential. These are reagents that trap the tert-butyl cation before it can react with your molecule.

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical ConcentrationTarget Residues/Functionalities
Triisopropylsilane (TIPS)1-5% (v/v)General purpose, effective for tryptophan.
Anisole1-5% (v/v)Effective for methionine and tyrosine.
Thioanisole1-5% (v/v)Protects methionine from oxidation and alkylation.
1,2-Ethanedithiol (EDT)1-2.5% (v/v)Used to prevent tryptophan modification.

Key Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA/DCM
  • Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Reagent Addition: Add trifluoroacetic acid (TFA) dropwise to the cooled solution to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.

  • Workup: Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.

  • Purification: The crude product can be purified by an appropriate method, such as precipitation with cold diethyl ether or column chromatography.

Protocol 2: Monitoring Reaction Progress with TLC
  • Plate Preparation: Use silica (B1680970) gel TLC plates.

  • Spotting: Apply a small spot of the starting material and the reaction mixture to the baseline of the TLC plate.

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The starting material (Boc-protected) should have a higher Rf value than the product (free amine).

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent such as ninhydrin, which turns primary amines purple/blue. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicate the progress of the deprotection.

Technical Support Center: Boc-NH-PEG2-C2-amido-C4-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-NH-PEG2-C2-amido-C4-acid and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the this compound linker?

A1: The this compound linker possesses three key chemical features that dictate its stability: a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and an amide bond.

  • Boc (tert-Butyloxycarbonyl) Group: This protecting group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (pH < 4).[1]

  • PEG Spacer: Polyethylene glycol chains are generally stable but can be susceptible to oxidative degradation over time, especially when exposed to light and atmospheric oxygen.[2]

  • Amide Bond: Amide bonds are highly stable and resistant to hydrolysis under physiological conditions (pH 5-9).[3] Cleavage of the amide bond typically requires strong acidic or basic conditions and elevated temperatures.

Q2: What are the recommended storage conditions for this compound and its conjugates?

A2: To ensure the long-term stability of the linker and its conjugates, it is recommended to store them at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2] For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for conjugates of this compound?

A3: The primary degradation pathways are hydrolysis of the Boc-protecting group under acidic conditions and oxidation of the PEG chain. The amide bond is generally very stable and unlikely to be a point of degradation under normal experimental and physiological conditions.

Q4: How can I monitor the stability of my conjugate?

A4: The stability of your conjugate can be monitored using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the intact conjugate from its degradation products. A decrease in the peak area of the intact conjugate over time indicates degradation.

  • Mass Spectrometry (MS): Techniques like LC-MS can be used to identify and quantify the intact conjugate and its degradation products by their mass-to-charge ratio.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments with this compound conjugates.

Problem Potential Cause Suggested Solution
Loss of conjugate integrity during purification or analysis Acidic conditions in buffers or chromatography mobile phases: The Boc group is labile to acid and may be prematurely cleaved.- Ensure all buffers and mobile phases are at a neutral or slightly basic pH (pH 7-8.5).- If acidic conditions are required for other reasons, consider using a different protecting group for the amine if possible, or perform the step at low temperatures and for a minimal duration.
Unexpected loss of activity of the conjugated biomolecule Oxidation of the PEG linker: This can be catalyzed by trace metal ions or exposure to light and oxygen.- Use high-purity, metal-free reagents and buffers.- Degas solutions before use.- Store conjugates protected from light.- Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) if compatible with your system.
Inconsistent results between experimental batches Improper storage and handling: Repeated freeze-thaw cycles or exposure to ambient conditions can lead to gradual degradation.- Aliquot the conjugate into single-use vials to minimize freeze-thaw cycles.- Always allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.- Store under an inert atmosphere.
Precipitation of the conjugate from solution Aggregation: Changes in pH or temperature can affect the solubility and stability of the conjugate, leading to aggregation.- Optimize buffer conditions (pH, ionic strength) for your specific conjugate.- Perform a solubility study to determine the optimal concentration range.- Avoid excessive heating or agitation.

Quantitative Stability Data (Illustrative)

The following tables provide illustrative data on the stability of a hypothetical this compound conjugate under various conditions. This data is intended to be representative and may not reflect the exact stability of your specific conjugate.

Table 1: Effect of pH on the Stability of the Boc-Protected Conjugate

pHTemperature (°C)Incubation Time (hours)% Intact Conjugate RemainingPrimary Degradation Product
2.0251< 10%Amine-PEG2-C2-amido-C4-acid conjugate (Boc cleavage)
4.02524~ 50%Amine-PEG2-C2-amido-C4-acid conjugate (Boc cleavage)
7.42572> 95%Minimal degradation observed
9.02572> 95%Minimal degradation observed

Table 2: Effect of Temperature on the Stability of the Boc-Protected Conjugate at pH 7.4

Temperature (°C)Incubation Time (days)% Intact Conjugate Remaining
430> 98%
2530> 95%
377~ 90%

Experimental Protocols

Protocol 1: Assessment of Conjugate Stability in Different pH Buffers

Objective: To evaluate the stability of the this compound conjugate at various pH values.

Materials:

  • This compound conjugate stock solution (e.g., in DMSO)

  • pH buffers:

    • pH 2.0 (0.01 M HCl)

    • pH 4.0 (50 mM Acetate buffer)

    • pH 7.4 (50 mM Phosphate (B84403) buffer)

    • pH 9.0 (50 mM Borate buffer)

  • HPLC system with a C18 column

  • Mass spectrometer (optional)

Procedure:

  • Dilute the conjugate stock solution into each pH buffer to a final concentration of 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 25°C).

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by RP-HPLC to determine the percentage of the intact conjugate remaining.

  • If using LC-MS, identify the major degradation products.

Protocol 2: Forced Oxidation Stability Study

Objective: To assess the susceptibility of the conjugate to oxidative degradation.

Materials:

  • This compound conjugate solution (1 mg/mL in pH 7.4 phosphate buffer)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • To the conjugate solution, add H₂O₂ to a final concentration of 0.03%.

  • Incubate the solution at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot.

  • Analyze the aliquots by RP-HPLC and LC-MS to monitor the degradation of the parent conjugate and the formation of oxidation products.

Visualizations

experimental_workflow General Experimental Workflow for Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_conjugate Prepare Conjugate Stock Solution incubate Incubate Conjugate in Buffers at Controlled Temperature prep_conjugate->incubate prep_buffers Prepare Buffers at Desired pH prep_buffers->incubate sampling Withdraw Aliquots at Specific Time Points incubate->sampling hplc Analyze by RP-HPLC sampling->hplc ms Identify Degradants by MS hplc->ms

Caption: Workflow for assessing conjugate stability.

degradation_pathway Primary Degradation Pathways start Boc-NH-PEG-Amide-Molecule acid Acidic Conditions (e.g., pH < 4) start->acid oxidation Oxidative Stress (e.g., H₂O₂, light, air) start->oxidation deprotected H₂N-PEG-Amide-Molecule (Boc Cleavage) acid->deprotected Hydrolysis oxidized Oxidized PEG Conjugate oxidation->oxidized Oxidation

Caption: Key degradation routes for the conjugate.

References

how to improve the purity of Boc-NH-PEG2-C2-amido-C4-acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of their Boc-NH-PEG2-C2-amido-C4-acid products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate target proteins.[] This linker contains a Boc-protected amine and a terminal carboxylic acid, connected by a polyethylene (B3416737) glycol (PEG) spacer. The PEG component enhances solubility and provides a flexible bridge between the two ligands of a PROTAC.[][2] The Boc group serves as a temporary protecting group for the amine, allowing for controlled, sequential synthesis.[3]

Q2: What are the potential sources of impurities in my this compound product?

Impurities can arise from several sources during the synthesis of this compound. These may include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the initial Boc-protected PEG-amine and the dicarboxylic acid derivative.

  • Byproducts from Coupling Reactions: The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can lead to the formation of urea (B33335) byproducts (e.g., dicyclohexylurea).[4] While some of these are insoluble and can be filtered off, others may remain in the product.

  • Side-Reaction Products: Undesired side reactions can occur, such as the formation of N-acylurea with carbodiimide (B86325) reagents or racemization if chiral centers are present.[4]

  • Products of Premature Boc Deprotection: The Boc protecting group is sensitive to acidic conditions.[3] Exposure to acid during the workup or purification can lead to its premature removal, resulting in the corresponding free amine impurity.

  • Oligomers or Polymers: In some cases, side reactions can lead to the formation of higher molecular weight species.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating the desired product from impurities based on polarity. A C18 column is often a good starting point for the separation of PEGylated molecules.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the chemical structure of the product and help identify and quantify impurities. Certificates of Analysis for similar compounds often show that purity is assessed by NMR (≥97.0% or ≥98.0%).[6][7][8]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired product and to identify the mass of any impurities, which can provide clues to their structure.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for a preliminary assessment of product purity.[3]

Q4: What are the general strategies for purifying this compound?

The most common and effective purification strategies for PEGylated compounds like this compound are:

  • Flash Column Chromatography: This is a standard technique for purifying organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of organic solvents) will depend on the polarity of the product and its impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reverse-phase preparative HPLC is often the method of choice. It offers high resolution for separating closely related impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system can be an effective method for removing impurities. However, finding an appropriate solvent for PEGylated molecules can be challenging.

  • Aqueous Workup: A standard aqueous workup after the reaction can help to remove water-soluble impurities and byproducts from the coupling reagents.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Synthesis Incomplete reaction.- Increase reaction time or temperature. - Use a slight excess of one of the reactants. - Ensure the quality and activity of coupling reagents.
Formation of byproducts from coupling reagents (e.g., N-acylurea).- Choose a different coupling reagent (e.g., HATU). - Optimize the reaction conditions (e.g., temperature, addition order of reagents). - Perform a thorough aqueous workup to remove water-soluble byproducts.
Premature deprotection of the Boc group.- Avoid acidic conditions during the reaction and workup. - Use a buffered system if necessary.
Broad or Multiple Peaks in HPLC Presence of multiple impurities.- Optimize the HPLC method for better separation (e.g., adjust the gradient, change the mobile phase additives like TFA). - Collect fractions from the HPLC and analyze them by MS to identify the impurities.
On-column degradation of the product.- Ensure the mobile phase is compatible with the product's stability. - Decrease the concentration of the sample loaded onto the column.[9]
Difficulty in Removing a Specific Impurity The impurity has similar properties to the product.- Employ a different purification technique (e.g., if using normal-phase chromatography, try reverse-phase). - Optimize the selectivity of the current purification method (e.g., fine-tune the solvent gradient in chromatography).
Product is an Oil and Cannot be Recrystallized The amorphous nature of many PEG compounds.- Focus on chromatographic purification methods like flash chromatography or preparative HPLC. - Attempt precipitation by adding a non-solvent to a concentrated solution of the product.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound product

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., Dichloromethane (DCM) and Methanol (MeOH))

  • Thin Layer Chromatography (TLC) plates

  • TLC visualization agent (e.g., potassium permanganate (B83412) stain)

Procedure:

  • Develop a TLC method: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot the solution on a TLC plate and elute with different solvent systems (e.g., varying ratios of DCM:MeOH) to find a system that gives good separation between the product and impurities (product Rf ~0.3-0.5).

  • Prepare the column: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.

  • Elute the column: Run the mobile phase through the column and collect fractions. Monitor the elution of the product by TLC.

  • Combine and concentrate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: High-Purity Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for achieving high purity of the final product.[9]

Materials:

  • Crude or partially purified this compound

  • C18 RP-HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.[9]

  • Sample Preparation: Dissolve the product in a suitable solvent (e.g., a small amount of acetonitrile or the initial mobile phase composition) and filter through a 0.22 µm syringe filter.[9]

  • Sample Injection: Inject the filtered sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.[9]

  • Fraction Collection: Collect fractions corresponding to the main product peak detected by the UV detector.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.

Data Presentation

To systematically track the effectiveness of different purification methods, use the following table to record your results.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Flash Chromatographye.g., Mobile phase, column size
Preparative RP-HPLCe.g., Column type, gradient
Recrystallizatione.g., Solvent system

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Amide Coupling Reaction workup Aqueous Workup synthesis->workup flash_chrom Flash Chromatography workup->flash_chrom Crude Product prep_hplc Preparative RP-HPLC flash_chrom->prep_hplc Partially Purified hplc_ms HPLC-MS prep_hplc->hplc_ms High Purity Fractions nmr NMR hplc_ms->nmr Structure Confirmation logical_relationship cluster_impurities Potential Impurities product This compound (Desired Product) starting_materials Unreacted Starting Materials byproducts Coupling Byproducts (e.g., N-acylurea) side_reactions Side-Reaction Products deprotected Prematurely Deprotected Product

References

Technical Support Center: Synthesis of Long PEG-Chain PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis, purification, and characterization of Proteolysis Targeting Chimeras (PROTACs) featuring long polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are long PEG linkers used in PROTAC design?

A1: Long PEG linkers are frequently used in PROTAC design for several key advantages. Their hydrophilic nature significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1][2][3] This enhanced solubility can be crucial for both handling during synthesis and for improving bioavailability.[3] Additionally, the flexibility of the PEG chain allows the two ends of the PROTAC (the warhead and the E3 ligase ligand) to adopt multiple conformations, which can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][3][4] The length of the PEG linker is also easily tunable, allowing for systematic optimization of the distance between the two recruited proteins.[5]

Q2: What is the "hook effect" and how does it relate to long PEG linkers?

A2: The "hook effect" is a phenomenon observed in PROTAC activity where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1] While primarily concentration-dependent, the properties of the linker, including its length, can influence the prominence of the hook effect. An excessively long or sub-optimal linker may hinder the formation of a stable ternary complex, potentially exacerbating the hook effect.[1][6]

Q3: How does the length of a long PEG linker impact PROTAC efficacy?

A3: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system.[1][2][7]

  • Too short: A linker that is too short can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[3][6][7]

  • Too long: An excessively long linker can result in an unstable or unproductive ternary complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[3][4][6] This can lead to reduced degradation potency (higher DC₅₀) and efficacy (lower Dₘₐₓ).[1][2][7]

Systematic studies show that there is often an optimal linker length for maximum degradation, with potency decreasing for both shorter and longer linkers.[1][2]

Q4: Are there alternatives to standard amide or ether linkages for attaching long PEG chains?

A4: Yes, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used alternative.[5][8] This reaction is highly efficient and selective, forming a stable triazole linkage.[8][9] It is particularly useful for the rapid assembly of PROTAC libraries with varying linker lengths and compositions, as the azide (B81097) and alkyne functional groups are inert to many common reaction conditions, allowing for a convergent synthesis strategy.[5][9]

Troubleshooting Guide: Synthesis & Purification

This guide addresses common problems encountered during the synthesis and purification of long PEG-chain PROTACs.

Problem Potential Cause Recommended Solution & Rationale
Low yield after final coupling reaction Incomplete Amide Coupling: The large size and flexibility of the long PEG-chain reactant can hinder reaction kinetics.Optimize Coupling Reagents: Screen different reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA). HATU is often effective for sterically hindered couplings.Increase Reagent Equivalents: Use a slight excess (1.2-1.5 equivalents) of the coupling reagent and the less sterically hindered reactant.Extend Reaction Time & Temperature: Monitor the reaction by LC-MS. Gently heating (e.g., 40-50 °C) can sometimes drive the reaction to completion, but monitor for degradation.
Inefficient Click Chemistry (CuAAC): Oxidation of the copper(I) catalyst or poor solubility of reactants.Use Fresh Catalyst/Reducing Agent: Ensure the copper(I) source is fresh or use a robust system like CuSO₄ with sodium ascorbate.[10]Degas Solvents: Thoroughly degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Cu(I) catalyst.Optimize Solvent System: While often performed in DMF or t-BuOH/H₂O, screening other solvents may improve the solubility of your specific PROTAC precursors.
Significant product loss during purification Poor Solubility of PROTAC: The final PROTAC, despite the hydrophilic PEG linker, can still have poor solubility in common chromatography solvents due to the large, hydrophobic warhead and E3 ligand.Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities. For reverse-phase HPLC, consider different mobile phase compositions (e.g., acetonitrile, methanol) and additives (e.g., TFA, formic acid).[11][12]
Co-elution with Impurities: Unreacted starting materials or byproducts may have similar polarity to the final PROTAC, especially if they also contain a PEG chain.Multi-Step Purification: A multi-step strategy is often necessary. Start with Size Exclusion Chromatography (SEC) to separate based on size (removing smaller impurities), followed by a higher-resolution technique like Reverse-Phase HPLC (RP-HPLC) for polishing.[11][]Adjust HPLC Gradient: Use a shallower gradient during RP-HPLC elution to improve the resolution between the product and closely eluting impurities.[12]
Difficulty in product characterization Complex NMR Spectra: The repeating ethylene (B1197577) glycol units of the long PEG chain can create large, overlapping signals in the ¹H NMR spectrum, obscuring signals from the warhead and E3 ligand.Use 2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and confirm the connectivity of the molecule.Solid-State NMR: For particularly challenging cases, solid-state NMR has been shown to yield highly resolved spectra for PEGylated proteins and may be applicable to large PROTACs.[14]
Poor Ionization in Mass Spectrometry: The high molecular weight and polydispersity of some PEG linkers can make it difficult to obtain a clear mass spectrum.Optimize ESI Conditions: Adjust electrospray ionization (ESI) source parameters. Sometimes, using additives in the mobile phase can improve ionization.High-Resolution MS: Use high-resolution mass spectrometry (e.g., Orbitrap) to accurately determine the molecular weight and confirm the elemental composition.[15][16]

Quantitative Data Summary

The length of the PEG linker critically influences the degradation efficiency of a PROTAC. The optimal length is target-dependent and must be determined experimentally. Below are synthesized data from studies on BRD4-targeting PROTACs, illustrating this relationship.

Table 1: Impact of PEG Linker Length on BRD4 Degradation (Data synthesized from multiple studies using a JQ1-based warhead and ligands for VHL or Cereblon E3 ligases)

Linker LengthDC₅₀ (nM)Dₘₐₓ (%)Interpretation
PEG2>100< 70Low potency and efficacy, likely due to steric hindrance.
PEG3~55~85Moderate potency.
PEG4~20~95High potency and efficacy.
PEG5 ~15 >98 Often found to be optimal in this series, providing the best combination of potency and maximal degradation. [2]
PEG6~30~92Potency begins to decrease, possibly due to a less stable ternary complex.[2]
PEG8>50< 85Further decrease in potency, indicating a sub-optimal, perhaps overly flexible, linker length.
  • DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.[1][2]

  • Dₘₐₓ: Maximum percentage of target protein degradation. A higher value indicates greater efficacy.[1][2]

Table 2: Impact of PEG Linker Length on Physicochemical Properties of BRD4 PROTACs

Linker LengthApparent Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG40.825
PEG5 0.7 30
PEG60.522

Data is representative and synthesized from multiple sources for illustrative purposes.[2] This table highlights the complex trade-offs in PROTAC design; while longer PEG chains can improve solubility, they may decrease passive permeability. However, the overall impact on properties like oral bioavailability is complex and depends on multiple factors.[2]

Visualizations

PROTAC Synthesis Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Start Warhead & E3 Ligand Precursors Coupling1 Step 1: Couple Warhead to Linker Start->Coupling1 Linker Bifunctional Long PEG Linker Linker->Coupling1 Intermediate Warhead-Linker Intermediate Coupling1->Intermediate Coupling2 Step 2: Couple E3 Ligand Intermediate->Coupling2 Crude Crude PROTAC Product Coupling2->Crude SEC Size Exclusion Chromatography (SEC) Crude->SEC Remove small molecule impurities RPHPLC Reverse-Phase HPLC (RP-HPLC) SEC->RPHPLC Separate by hydrophobicity Analysis Characterization (LC-MS, NMR) RPHPLC->Analysis Final Pure Long PEG-Chain PROTAC Analysis->Final Troubleshooting_Logic Start Low Final Yield Check_Reaction LC-MS analysis of crude reaction mixture? Start->Check_Reaction Incomplete_Rxn Incomplete Reaction / Low Conversion Check_Reaction->Incomplete_Rxn Yes Good_Conversion Good Conversion, but low isolated yield Check_Reaction->Good_Conversion No Optimize_Coupling Optimize Coupling: - Screen reagents (HATU) - Increase equivalents - Extend time/temp Incomplete_Rxn->Optimize_Coupling Purification_Issue Product lost during purification? Good_Conversion->Purification_Issue Solubility Solubility Issues Purification_Issue->Solubility Yes CoElution Co-elution with Impurities Purification_Issue->CoElution No Optimize_Solvents Optimize chromatography solvent system Solubility->Optimize_Solvents MultiStep Implement multi-step purification (e.g., SEC then RP-HPLC) CoElution->MultiStep

References

Technical Support Center: Boc-NH-PEG2-C2-amido-C4-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Boc-NH-PEG2-C2-amido-C4-acid linker in their experiments. Here you will find answers to frequently asked questions and troubleshooting advice for the critical cleavage step of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound linker?

This linker is a bifunctional molecule commonly used in the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a Boc-protected amine at one end and a carboxylic acid at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The Boc group serves as a temporary protecting group for the amine, allowing for selective reactions at the carboxylic acid terminus.[3]

Q2: What are the standard conditions for cleaving the Boc protecting group from this linker?

The Boc (tert-butyloxycarbonyl) group is reliably cleaved under acidic conditions.[4][5] The most common reagents are trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate organic solvent.[5][6]

Q3: Will the acidic cleavage conditions affect the amide or carboxylic acid functionalities in the linker?

The amide and carboxylic acid groups within the this compound linker are generally stable to the acidic conditions required for Boc deprotection. However, prolonged exposure to very strong acids or high temperatures should be avoided to minimize the risk of any potential side reactions.

Q4: How can I monitor the progress of the Boc deprotection reaction?

The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the reaction mixture to the starting material, you can determine when the deprotection is complete.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Boc Deprotection 1. Insufficient acid strength or concentration.[7] 2. Inadequate reaction time or temperature. 3. Steric hindrance from the PEG chain.1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[7] 2. Extend the reaction time and continue to monitor by TLC or LC-MS.[7] 3. Consider switching to a stronger acid system, such as 4M HCl in dioxane.
Observation of Side Products 1. Alkylation of the deprotected amine or other nucleophilic groups by the tert-butyl cation generated during cleavage.[8] 2. Degradation of other acid-sensitive functional groups in the molecule.1. Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[7][8] 2. Use milder acidic conditions or a different deprotection strategy if your molecule contains other acid-labile groups.
Difficulty in Isolating the Deprotected Product 1. The product may be highly soluble in the reaction solvent. 2. The product may be a salt (e.g., TFA salt) after deprotection.1. After removing the acid and solvent under reduced pressure, try precipitating the product by adding a non-polar solvent like cold diethyl ether.[7] 2. For neutralization, dissolve the residue in a suitable organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate solution.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the acidic cleavage of the Boc protecting group. The optimal conditions may vary depending on the specific substrate and scale of the reaction.

Parameter Reagent/Solvent Concentration Temperature (°C) Time (h)
Boc Deprotection TFA in DCM20-50% (v/v)0 to Room Temp0.5 - 2
HCl in Dioxane4 MRoom Temp0.5 - 2
TFA/TIS/H₂O95:2.5:2.5 (v/v/v)Room Temp1 - 2

Experimental Protocol: Boc Deprotection of this compound

This protocol outlines a general procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Materials:

  • This compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected linker derivative in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: While stirring, slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger such as TIS (e.g., 2.5-5% v/v).[7]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (typically 1-2 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Purification (Optional):

    • To obtain the free amine, dissolve the residue in a suitable organic solvent.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker.

Visualizations

Boc_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Boc-protected linker in DCM cool Cool to 0°C start->cool add_reagents Add TFA and Scavenger cool->add_reagents react Stir and monitor (TLC/LC-MS) add_reagents->react concentrate Concentrate under reduced pressure react->concentrate precipitate Precipitate with cold ether concentrate->precipitate Optional neutralize Neutralize with NaHCO3 (aq) concentrate->neutralize For free amine end_product Deprotected Linker precipitate->end_product neutralize->end_product

Caption: Experimental workflow for the cleavage of the Boc protecting group.

Troubleshooting_Logic start Boc Cleavage Issues incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No sol_incomplete1 Increase Acid Concentration incomplete->sol_incomplete1 Yes sol_side1 Add Scavenger (e.g., TIS) side_products->sol_side1 Yes end Successful Deprotection side_products->end No sol_incomplete2 Extend Reaction Time sol_incomplete1->sol_incomplete2 sol_incomplete3 Use Stronger Acid (e.g., 4M HCl/dioxane) sol_incomplete2->sol_incomplete3 sol_side2 Use Milder Conditions sol_side1->sol_side2

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: ADC Development with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development utilizing Polyethylene Glycol (PEG) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of ADCs with PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation when using PEG linkers, and how can it be mitigated?

A1: ADC aggregation is a common pitfall that can significantly reduce yield and therapeutic efficacy. While PEG linkers are intended to increase hydrophilicity and reduce aggregation, several factors can still contribute to this issue.[1][2][3]

Common Causes of Aggregation:

  • Hydrophobic Payloads: Many potent cytotoxic drugs are highly hydrophobic. If the PEG linker is not sufficient to mask this hydrophobicity, the ADCs can aggregate.[2][4]

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[5][6] Attempts to achieve a high DAR can sometimes lead to aggregation and precipitation of the ADC out of solution.[1]

  • Inadequate PEG Linker Length: The length of the PEG chain is crucial. A linker that is too short may not provide enough of a hydrophilic shield for the hydrophobic payload.[1]

  • Unfavorable Buffer Conditions: The pH and salt concentration of the buffer can influence protein stability.[3] Conjugation at a pH near the isoelectric point of the antibody can reduce its solubility and promote aggregation.[3]

  • Use of Organic Solvents: Solvents required to dissolve hydrophobic payloads can sometimes induce antibody aggregation.[3]

Troubleshooting and Mitigation Strategies:

StrategyDescriptionExperimental Protocol
Optimize PEG Linker Length Longer PEG chains can better mask the hydrophobicity of the payload, improving solubility and reducing aggregation.[7][8]Synthesize ADCs with a range of PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) and assess their aggregation propensity.[7]
Control Drug-to-Antibody Ratio (DAR) Aim for an optimal DAR that balances potency and stability. A lower DAR may be necessary to prevent aggregation with highly hydrophobic payloads.[5]Carefully control the stoichiometry of the conjugation reaction and purify different DAR species for characterization.
Buffer Optimization Screen different buffer conditions (pH, salt concentration) to find the optimal formulation for ADC stability.[3]Perform a buffer screen and monitor ADC aggregation over time using techniques like size exclusion chromatography (SEC).
Immobilization during Conjugation Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the individual antibody molecules physically separated.[3]Utilize technologies like "Lock-Release" where conjugation is performed on immobilized antibodies.[3]
Q2: My ADC is showing low stability in circulation, leading to premature payload release. How can I improve the stability of the PEG linker?

A2: Linker stability is a critical factor in ensuring that the cytotoxic payload is delivered specifically to the target tumor cells.[2][] Premature release of the payload can lead to off-target toxicity and reduced efficacy.[2]

Factors Influencing Linker Instability:

  • Linker Chemistry: The chemical bonds within the linker determine its susceptibility to cleavage in the bloodstream. Some linkers are designed to be cleaved under specific conditions within the tumor microenvironment (e.g., low pH, presence of certain enzymes).[]

  • Steric Hindrance: The PEG linker can sterically shield the cleavable trigger within the linker, preventing its premature cleavage.[2]

  • Payload Properties: The nature of the payload itself can sometimes influence the stability of the adjacent linker.

Troubleshooting and Optimization Strategies:

StrategyDescriptionExperimental Protocol
Select Appropriate Linker Chemistry Choose a linker with a cleavage mechanism that is stable in circulation but efficiently cleaved at the target site. Non-cleavable linkers offer higher stability but rely on antibody degradation for payload release.[]Compare the in vitro plasma stability of ADCs with different linker chemistries (e.g., cleavable vs. non-cleavable).
Optimize PEG Spacer Length The PEG chain can protect the cleavable components of the linker from enzymatic degradation in the plasma.[2]Evaluate the stability of ADCs with varying PEG linker lengths in plasma stability assays.
Introduce Bulky Groups Incorporating bulky chemical groups near the cleavage site can provide additional steric hindrance to prevent premature cleavage.Design and synthesize linkers with strategically placed bulky substituents and assess their stability.
Q3: How does the length of the PEG linker impact the pharmacokinetics (PK) and efficacy of an ADC?

A3: The length of the PEG linker has a significant impact on the overall properties of the ADC, including its circulation half-life, tumor accumulation, and therapeutic efficacy.[7][10][11]

Impact of PEG Linker Length:

PropertyEffect of Increasing PEG LengthRationale
Plasma Half-Life IncreasesThe hydrophilic PEG chain creates a "hydration shell" around the ADC, increasing its hydrodynamic volume.[4] This reduces renal clearance and prolongs circulation time.[4][10][11]
Tumor Exposure IncreasesLonger circulation times lead to greater accumulation of the ADC in the tumor tissue.[7]
In Vitro Cytotoxicity May DecreaseLonger PEG chains can sometimes sterically hinder the interaction of the payload with its intracellular target, leading to reduced potency in cell-based assays.[10][11]
In Vivo Efficacy Generally Increases (up to a point)The enhanced tumor accumulation due to improved PK often outweighs the potential decrease in in vitro potency, leading to better overall anti-tumor activity in animal models.[7][10][11]
Off-Target Toxicity May DecreaseImproved PK and tumor targeting can lead to a better therapeutic index and reduced side effects.[10][11]

Experimental Data on PEG Linker Length and ADC Properties:

ADC ParameterNo PEG4 kDa PEG10 kDa PEG
Half-life Extension 1x2.5x11.2x
In Vitro Cytotoxicity Reduction 1x4.5x22x
Off-Target Toxicity Reduction 1x->4x
Data adapted from a study on affibody-based drug conjugates.[10][11]

Troubleshooting Workflows & Signaling Pathways

Troubleshooting ADC Aggregation Workflow

ADC_Aggregation_Troubleshooting start High ADC Aggregation Observed check_payload Assess Payload Hydrophobicity start->check_payload check_dar Analyze Drug-to-Antibody Ratio (DAR) start->check_dar check_linker Evaluate PEG Linker Length start->check_linker check_buffer Review Buffer Conditions (pH, Salt) start->check_buffer use_immobilization Consider Immobilized Conjugation start->use_immobilization hydrophobic_payload Payload is Highly Hydrophobic check_payload->hydrophobic_payload high_dar DAR is High (>4) check_dar->high_dar short_linker Linker is Short check_linker->short_linker suboptimal_buffer Buffer is Suboptimal check_buffer->suboptimal_buffer increase_linker_length Increase PEG Linker Length hydrophobic_payload->increase_linker_length Yes reassess Re-evaluate Aggregation hydrophobic_payload->reassess No reduce_dar Reduce Target DAR high_dar->reduce_dar Yes high_dar->reassess No short_linker->increase_linker_length Yes short_linker->reassess No optimize_buffer Optimize Buffer Formulation suboptimal_buffer->optimize_buffer Yes suboptimal_buffer->reassess No increase_linker_length->reassess reduce_dar->reassess optimize_buffer->reassess use_immobilization->reassess

Caption: A logical workflow for troubleshooting ADC aggregation issues.

General ADC Mechanism of Action

ADC_Mechanism_of_Action adc_circulation ADC in Circulation (Stable Linker) adc_binding ADC Binds to Target Antigen adc_circulation->adc_binding tumor_cell Tumor Cell internalization Internalization (Endocytosis) adc_binding->internalization lysosome Lysosome internalization->lysosome linker_cleavage Linker Cleavage (e.g., pH, enzymes) lysosome->linker_cleavage payload_release Payload Release linker_cleavage->payload_release apoptosis Cell Death (Apoptosis) payload_release->apoptosis

Caption: A simplified diagram of the ADC mechanism of action.

Key Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method is suitable for ADCs where the drug and antibody have distinct absorbance maxima.

Materials:

  • ADC sample

  • Phosphate-buffered saline (PBS)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Blank Measurement: Use PBS to zero the spectrophotometer at 280 nm and the wavelength of maximum absorbance for the drug (λmax,drug).

  • Sample Measurement: Measure the absorbance of the ADC sample at 280 nm (A280) and λmax,drug (Adrug).

  • Calculations:

    • Calculate the concentration of the antibody using the Beer-Lambert law at 280 nm, correcting for the drug's absorbance at this wavelength.

      • Correction Factor (CF) = A280,drug / Adrug

      • Corrected A280 = A280,ADC - (Adrug,ADC x CF)

      • CAb = Corrected A280 / εAb,280

    • Calculate the concentration of the drug.

      • Cdrug = Adrug,ADC / εdrug

    • Calculate the average DAR.

      • DAR = Cdrug / CAb

    Where ε is the molar extinction coefficient.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile phase (e.g., 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.95)[12]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a defined amount of the ADC sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.

  • Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment species. Calculate the percentage of each species relative to the total peak area.

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature drug release in a biologically relevant matrix.

Materials:

  • ADC sample

  • Human or animal plasma

  • Incubator at 37°C

  • Method to separate ADC from free drug (e.g., immunoprecipitation, SEC)

  • Analytical method to quantify the released drug (e.g., LC-MS/MS)

Procedure:

  • Incubation: Spike the ADC into plasma at a known concentration and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the plasma-ADC mixture.

  • Sample Preparation: Process the aliquot to separate the ADC-bound drug from the released drug.

  • Quantification: Analyze the amount of released drug at each time point using a validated analytical method.

  • Data Analysis: Plot the percentage of released drug over time to determine the stability profile of the ADC in plasma.

References

Technical Support Center: Refining HPLC Purification Methods for PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of PEGylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during HPLC purification of these complex biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why are my chromatographic peaks for PEGylated peptides broad?

Peak broadening is a common issue when purifying PEGylated peptides and can be attributed to several factors. The inherent polydispersity of the polyethylene (B3416737) glycol (PEG) chain itself is a primary contributor, as molecules with different PEG chain lengths will have slightly different retention times, leading to a broader peak.[1][2][3] Slow mass transfer of the large PEGylated molecule into and out of the stationary phase pores can also cause broadening.[1] Additionally, inappropriate mobile phase conditions, such as a pH that causes peptide ionization changes, can lead to wider peaks.[4][5]

Q2: How can I improve the separation (resolution) between my PEGylated peptide and the un-PEGylated form or other impurities?

Improving resolution requires optimizing several chromatographic parameters. The choice of stationary phase is critical; C4 or C18 columns are commonly used, with C4 sometimes offering better resolution for smaller PEGylated peptides and C18 being more suitable for those with larger PEG moieties.[6][7] Optimizing the gradient slope is also crucial; a shallower gradient often enhances the separation of closely eluting species.[1][6] Increasing the column temperature (e.g., to 45°C) can improve peak shape and resolution.[1][6] Furthermore, ensuring the mobile phase composition is optimal, for instance by using acetonitrile (B52724) as the organic modifier and trifluoroacetic acid (TFA) as an ion-pairing agent, can significantly improve separation.[1][6]

Q3: I am experiencing low recovery of my PEGylated peptide from the HPLC column. What could be the cause and how can I fix it?

Low recovery can stem from several issues. The PEGylated peptide may be precipitating on the column, especially at high organic solvent concentrations.[1] To mitigate this, you can try adjusting the gradient to avoid excessively high organic phase concentrations. Irreversible binding of the hydrophobic PEGylated peptide to the stationary phase is another possibility.[1] In such cases, adding a small amount of a stronger organic solvent like isopropanol (B130326) to the mobile phase might help, although acetonitrile is generally preferred.[6] It is also important to ensure the sample is fully dissolved in the initial mobile phase before injection.

Q4: Can aggregation of my PEGylated peptide affect HPLC purification?

Yes, aggregation can significantly impact HPLC purification. Aggregates can lead to the appearance of unexpected peaks, often eluting earlier than the monomeric form in size-exclusion chromatography (SEC) or causing peak broadening and tailing in reversed-phase HPLC (RP-HPLC).[8] To prevent aggregation, it is advisable to work with optimized buffer conditions (pH, ionic strength) and consider the use of stabilizing excipients.[8] Filtering the sample through a low-protein-binding filter before injection can also help remove pre-formed aggregates.[8]

Q5: What is the best type of chromatography for purifying PEGylated peptides?

The choice of chromatography technique depends on the specific purification challenge. Reversed-phase HPLC (RP-HPLC) is a high-resolution technique well-suited for separating PEGylated species from un-PEGylated peptides and resolving positional isomers.[6][7][9] Size-exclusion chromatography (SEC) is effective for separating based on size, making it useful for removing unreacted PEG and detecting aggregates.[9][10][] Ion-exchange chromatography (IEX) separates based on charge and can be employed to isolate PEGylated species from their un-PEGylated counterparts, as the PEG chain can shield charges on the peptide surface.[1][9][] Often, a combination of these techniques is necessary to achieve high purity.[9]

Troubleshooting Guides

Table 1: Common HPLC Issues and Solutions for PEGylated Peptide Purification
Issue Possible Cause Recommendation
Broad Peaks Heterogeneity of the attached PEG chain.[2][3]This is inherent to the sample. Optimization of other parameters can help sharpen the peak of the main species.
Slow mass transfer into stationary phase pores.[1]Increase column temperature (e.g., 45°C).[1][6] Use a column with a larger pore size (e.g., 300 Å).[12]
Inappropriate mobile phase pH.[4][5]Adjust the mobile phase pH to be at least 1 unit away from the peptide's pKa.[13]
Poor Separation / Resolution Insufficient column resolving power.Use a high-resolution column (e.g., smaller particle size). For peptides with large PEG chains (>20 kDa), a C18 stationary phase may provide better resolution, while a C4 phase can be better for smaller PEGs.[7]
Gradient slope is too steep.[6]Employ a shallower gradient (e.g., 1-2% organic phase change per minute).[6]
Suboptimal mobile phase composition.[6]Use acetonitrile as the organic modifier and 0.1% TFA as an ion-pairing agent.[1][6]
Low Recovery Peptide precipitation on the column.[1]Modify the elution gradient to avoid very high concentrations of the organic solvent.
Irreversible binding to the stationary phase.[1]Consider adding a small amount of a stronger organic modifier to the elution buffer. Ensure the sample is fully dissolved in the initial mobile phase.
Peak Splitting or Shoulders Presence of positional isomers.[1]Optimize the gradient to a shallower slope to improve the separation of isomers.[1]
Column void or contamination.[14]Replace the column or flush it according to the manufacturer's instructions.
Mismatch between injection solvent and mobile phase.[4]Dissolve the sample in the initial mobile phase whenever possible.
Ghost Peaks Contamination in the mobile phase or system.Use fresh, high-purity solvents and flush the HPLC system thoroughly.[15]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Method for PEGylated Peptide Purification

This protocol provides a starting point for developing a purification method for PEGylated peptides. Optimization will be required based on the specific characteristics of the peptide.

1. Sample Preparation:

  • Dissolve the crude PEGylated peptide in Mobile Phase A (see below) to a concentration of 1-5 mg/mL.
  • Filter the sample through a 0.22 µm low-protein-binding syringe filter to remove any particulate matter.[8]

2. HPLC System and Column:

  • Column: A C4 or C18 reversed-phase column with a pore size of 300 Å is a good starting point.[6][7][12] Column dimensions will depend on the scale of the purification (e.g., 4.6 x 250 mm for analytical scale).
  • Column Temperature: Set the column temperature to 45°C to improve peak shape.[6][7]

3. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[1]
  • Degas both mobile phases prior to use.

4. Gradient Elution Program:

  • Flow Rate: 1 mL/min for a 4.6 mm ID column.
  • Gradient:
  • 0-5 min: 20% B (isocratic)
  • 5-30 min: 20-55% B (linear gradient)[6]
  • 30-35 min: 55-90% B (linear gradient for column wash)
  • 35-40 min: 90% B (isocratic wash)
  • 40-41 min: 90-20% B (return to initial conditions)
  • 41-50 min: 20% B (column re-equilibration)
  • Note: This is a starting gradient. A shallower gradient over a longer time may be necessary to resolve closely eluting species.[6]

5. Detection:

  • Monitor the elution at 214 nm and 280 nm.

6. Fraction Collection:

  • Collect fractions corresponding to the desired peak(s) for further analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Further Processing dissolve Dissolve Crude PEGylated Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (RP-HPLC) inject->separate detect UV Detection (214/280 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (e.g., Analytical HPLC, MS) collect->analyze pool Pool Pure Fractions analyze->pool process Further Processing (e.g., Lyophilization) pool->process

Caption: A general experimental workflow for the HPLC purification of PEGylated peptides.

troubleshooting_hplc cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_recovery Recovery Issues cluster_solutions_broad Solutions for Broad Peaks cluster_solutions_split Solutions for Split Peaks cluster_solutions_sep Solutions for Poor Separation cluster_solutions_rec Solutions for Low Recovery start HPLC Issue Encountered broad Broad Peaks start->broad Shape? poor_sep Poor Separation start->poor_sep Separation? low_rec Low Recovery start->low_rec Yield? split Split/Shoulder Peaks broad->split temp Increase Temperature broad->temp pore Use Larger Pore Size Column broad->pore ph Adjust Mobile Phase pH broad->ph gradient_split Use Shallower Gradient split->gradient_split solvent Match Injection Solvent split->solvent column_check Check Column Integrity split->column_check gradient_sep Optimize Gradient poor_sep->gradient_sep column_chem Change Column Chemistry (C4 vs. C18) poor_sep->column_chem mobile_phase Optimize Mobile Phase poor_sep->mobile_phase gradient_rec Modify Gradient low_rec->gradient_rec dissolution Ensure Complete Dissolution low_rec->dissolution

Caption: A troubleshooting decision tree for common HPLC issues with PEGylated peptides.

References

improving reaction kinetics for amido-C4-acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve reaction kinetics for amido-C4-acid linkers, particularly those involving N-hydroxysuccinimide (NHS) ester chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an amine with an amido-C4-acid linker activated as an NHS ester?

A1: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][2] A slightly alkaline pH is necessary to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[1][3] However, pH values above 8.5-9.0 significantly accelerate the hydrolysis of the NHS ester, which is a competing reaction that reduces conjugation efficiency.[2][4]

Q2: What are the best buffers to use for this conjugation reaction?

A2: It is critical to use buffers that do not contain primary amines, as they will compete with your target molecule. For the coupling step (pH 7.2-8.5), phosphate-buffered saline (PBS) or HEPES are good choices.[1] Avoid buffers like Tris or glycine.[4][5] If you are activating a C4-carboxylic acid with EDC/NHS in a two-step process, a non-amine, non-carboxylate buffer such as 2-(N-morpholino)ethanesulfonic acid (MES) is ideal for the activation step (pH 4.5-6.0).[1]

Q3: My amido-C4-acid NHS ester is not readily soluble in my aqueous buffer. What should I do?

A3: Many non-sulfonated NHS esters have low water solubility.[2] They can first be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][6] It is recommended to use high-quality DMF, as it can degrade into dimethylamine, which can react with the NHS ester.[6] The final concentration of the organic solvent in the reaction should typically be between 0.5% and 10%.[2]

Q4: How can I stop or "quench" the reaction?

A4: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[2] Hydroxylamine can also be used to a final concentration of 10mM.[7] These reagents will react with any remaining NHS esters, preventing them from reacting further with your target molecule.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Low yield is the most common issue and can be attributed to several factors. Use the following guide to diagnose and resolve the problem.

Potential Cause Explanation & Solution
Hydrolysis of NHS Ester The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation.[4] The rate of hydrolysis increases significantly with pH and temperature.[2] Solutions: 1. Prepare NHS ester solutions immediately before use.[1] 2. Ensure your NHS ester reagent has been stored properly under desiccated conditions.[8] 3. Perform the reaction at a lower temperature (e.g., 4°C), but be aware this will also slow the desired reaction rate.[2] 4. Minimize the reaction time as much as possible.
Suboptimal Reaction pH If the pH is too low (<7), the amine will be protonated and non-nucleophilic. If the pH is too high (>9), hydrolysis will dominate.[6][9] Solution: Maintain a reaction pH between 7.2 and 8.5. Use a calibrated pH meter to verify the pH of your buffer.[6]
Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) or other nucleophilic contaminants will compete with your target molecule for the NHS ester.[4] Solution: Use a non-amine buffer such as PBS or HEPES.[1] Ensure all glassware is thoroughly cleaned.
Steric Hindrance Bulky molecules or steric hindrance around the amine group on your target can slow the reaction rate, allowing more time for hydrolysis to occur.[4] Solution: Increase the molar excess of the amido-C4-acid linker. You may also need to increase the reaction time or temperature, but this must be balanced against the increased rate of hydrolysis.
Poor Reagent Quality The NHS ester may have hydrolyzed during storage. Solution: Assess the reactivity of your NHS ester reagent using the protocol provided below.[8]

Quantitative Data Summary

Table 1: Half-life of NHS Esters in Aqueous Solution

The primary competing reaction in NHS ester conjugation is hydrolysis. The rate of this hydrolysis is highly dependent on pH and temperature.

pHTemperature (°C)Half-life
7.004 - 5 hours[2]
8.04~1 hour (interpolated)
8.6410 minutes[2]

Data indicates that moving the reaction from pH 7 to pH 8.6 can decrease the stability of the linker by a factor of over 20.

Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation

While EDC/NHS is common for activating the carboxyl end of a C4-acid, other reagents can be used for amide bond formation during linker synthesis.

Reagent Advantages Disadvantages
EDC/NHS Water-soluble byproducts, easy to use for in-situ activation.[10]Can be inefficient for sterically hindered couplings.
HATU Very fast reaction rates, highly efficient, even for difficult couplings.[11][12] Less epimerization.[12]More expensive than EDC. Can cause guanidinylation of primary amines as a side reaction.[11]
HBTU Good for routine synthesis, less expensive than HATU.[11]Slower than HATU. Can also cause guanidinylation.[11]
PyBOP More reactive than HBTU.[11]Byproducts can be difficult to remove.
COMU Coupling efficiencies comparable to HATU, safer (not based on potentially explosive triazoles), better solubility.[12][13]Newer reagent, may be more expensive.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a C4-Acid to a Primary Amine

This protocol describes the activation of a C4-dicarboxylic acid (e.g., succinic acid) and subsequent reaction with an amine-containing molecule.

Materials:

  • C4-dicarboxylic acid (e.g., Succinic Anhydride, Glutaric Anhydride)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Amine-containing molecule

Procedure:

  • Prepare Reactants:

    • Dissolve the C4-dicarboxylic acid in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of Carboxyl Groups:

    • Add a 5-fold molar excess of both EDC and NHS solution to the C4-dicarboxylic acid solution.[1]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[1] This forms the amine-reactive NHS ester.

  • Coupling to Amine:

    • Immediately add the activated C4-acid solution to your amine-containing molecule solution. The pH of the final mixture should be between 7.2 and 7.5.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 30 minutes at room temperature to stop the reaction.[1]

  • Purification:

    • Remove unreacted linker and byproducts by dialysis, size-exclusion chromatography, or another suitable method.

Protocol 2: Assessing the Reactivity of an NHS Ester Reagent

This protocol helps determine if your stored NHS ester reagent has been compromised by hydrolysis.[8]

Materials:

Procedure:

  • Weigh 1-2 mg of the NHS ester reagent into a tube.

  • Dissolve the reagent in 2 mL of phosphate buffer.

  • Measure the absorbance of this solution at 260 nm. This is your initial reading (A_initial).

  • To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH. Vortex for 30 seconds. This step forces the complete hydrolysis of all reactive NHS esters.

  • Immediately measure the absorbance at 260 nm (within 1 minute). This is your final reading (A_final). The released NHS has a strong absorbance at this wavelength.

  • Calculate Reactivity: The percentage of active NHS ester can be estimated by comparing the initial to the final absorbance. A low initial absorbance and a high final absorbance indicate a highly reactive reagent. If A_initial is close to A_final, the reagent has likely hydrolyzed during storage.

Visualizations

G cluster_0 Reaction Environment cluster_1 Reaction Pathways Amine-Target Target-NH2 Conjugate Stable Amide Bond (SUCCESS) Amine-Target->Conjugate NHS-Linker Linker-NHS NHS-Linker->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Hydrolyzed Linker (FAILURE) NHS-Linker->Hydrolyzed Hydrolysis (competing reaction, accelerated by high pH)

Caption: Competing pathways for an NHS-ester linker.

G Start Low Yield? Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent NHS Ester Active? Check_Buffer->Check_Reagent Yes Change_Buffer Use PBS/HEPES Check_Buffer->Change_Buffer No Check_Stoichiometry Increase Linker Concentration Check_Reagent->Check_Stoichiometry Yes Test_Reagent Test Reagent (Protocol 2) Check_Reagent->Test_Reagent No Success Yield Improved Check_Stoichiometry->Success Adjust_pH->Check_pH Change_Buffer->Check_Buffer Test_Reagent->Check_Reagent

Caption: Troubleshooting workflow for low conjugation yield.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling A1 Dissolve C4-Acid in MES Buffer (pH 4.7) A2 Add EDC and NHS A1->A2 A3 Incubate 15-30 min at RT A2->A3 A4 Activated Linker-NHS A3->A4 B1 Add Activated Linker to Amine in PBS (pH 7.4) A4->B1 B2 Incubate 2h at RT or overnight at 4°C B1->B2 B3 Add Quenching Buffer (Tris) B2->B3 B4 Final Conjugate B3->B4

Caption: Experimental workflow for two-step EDC/NHS coupling.

References

Technical Support Center: Managing Steric Hindrance in Boc-NH-PEG2-C2-amido-C4-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Boc-NH-PEG2-C2-amido-C4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during their experiments, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a bifunctional linker molecule.[1][2][3] It features a Boc-protected amine on one end and a carboxylic acid on the other, connected by a polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure makes it a valuable tool in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ligase ligand.[1][4][5]

Q2: What are the main challenges when working with this linker?

The primary challenges often revolve around steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group and the flexible PEG chain can impede the approach of reagents to the reactive sites. This can lead to incomplete reactions, low yields, and the formation of side products during both the amide coupling of the carboxylic acid and the deprotection of the Boc group.[4][6]

Q3: How does the PEG chain length affect the reaction?

The length of the PEG linker can influence the solubility and flexibility of the resulting molecule. Longer PEG chains generally improve aqueous solubility.[4] However, the flexibility of the PEG chain can also contribute to steric hindrance by allowing the molecule to adopt conformations that block reactive sites.

Q4: What are the most common side reactions during Boc deprotection?

During the acidic cleavage of the Boc group, the generated tert-butyl cation can alkylate nucleophilic sites on the substrate or product.[7][8] Electron-rich aromatic rings and certain amino acid residues are particularly susceptible to this side reaction.[7]

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reaction

You are attempting to couple the carboxylic acid of this compound with an amine-containing molecule and observing a low yield of your desired product.

G cluster_start cluster_diagnosis cluster_solutions_incomplete cluster_solutions_side start Low Amide Coupling Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_coupling Optimize Coupling Reagents (e.g., HATU, HBTU, COMU) incomplete_reaction->optimize_coupling Yes side_products->incomplete_reaction No, review reaction setup check_purity Check Starting Material Purity side_products->check_purity Yes increase_equivalents Increase Reagent Equivalents (1.1-1.5 eq) optimize_coupling->increase_equivalents extend_time Extend Reaction Time (Monitor by LC-MS) increase_equivalents->extend_time increase_temp Increase Temperature (e.g., 40-50°C) extend_time->increase_temp control_temp Control Reaction Temperature check_purity->control_temp optimize_base Optimize Base (e.g., DIPEA, TEA) control_temp->optimize_base

Potential Causes and Solutions:

Potential CauseRecommended Action
Incomplete Amide Coupling Optimize Coupling Reagents: Screen different coupling reagents such as HATU, HBTU, or COMU, along with bases like DIPEA or TEA.[4] Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine component.[4] Extend Reaction Time: Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed. This can range from a few hours to overnight.[4] Elevate Temperature: Gently heating the reaction (e.g., to 40-50°C) can sometimes drive it to completion, but monitor for potential side reactions.[4]
Steric Hindrance Choice of Coupling Reagent: For sterically hindered substrates, consider using more powerful coupling reagents like HATU or PyBOP. Reaction Solvent: Ensure good solubility of all reactants. DMF or NMP are common choices.[9]
Poor Starting Material Quality Purity Check: Ensure the this compound and the amine coupling partner are of high purity and anhydrous.
Suboptimal pH Base Selection: The choice and amount of base (e.g., DIPEA, TEA) can be critical. Typically 2-3 equivalents are used.[10]
Problem 2: Incomplete Boc Deprotection

You are treating your Boc-protected molecule with acid to reveal the amine, but the reaction is not going to completion.

G cluster_start cluster_diagnosis cluster_solutions_acid cluster_solutions_time_temp start Incomplete Boc Deprotection acid_issue Acid Strength/Concentration Issue? start->acid_issue time_temp_issue Reaction Time/Temperature Issue? acid_issue->time_temp_issue No increase_tfa Increase TFA Concentration (e.g., 20% to 50% in DCM) acid_issue->increase_tfa Yes time_temp_issue->acid_issue No, check solvent/solubility extend_time Extend Reaction Time (Monitor by LC-MS/TLC) time_temp_issue->extend_time Yes stronger_acid Use a Stronger Acid System (e.g., 4M HCl in dioxane) increase_tfa->stronger_acid increase_temp Allow Reaction to Warm to RT extend_time->increase_temp

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient Acid Strength or Concentration Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v).[6] Use a Stronger Acid: Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[6]
Inadequate Reaction Time or Temperature Extend Reaction Time: Monitor the deprotection progress using TLC or LC-MS and allow the reaction to stir for a longer period (e.g., 1-4 hours).[6] Adjust Temperature: While many deprotections are performed at 0°C to room temperature, some substrates may require gentle warming to proceed to completion.[6]
Steric Hindrance The bulky PEG chain can hinder the approach of the acid. The recommendations for increasing acid strength and reaction time are particularly relevant in this case.[6]
Solvent Issues Ensure Solubility: The PEGylated compound must be fully dissolved in the reaction solvent. DCM is a common choice, but other solvents may be necessary depending on the substrate.[6]
Problem 3: Formation of Side Products During Boc Deprotection

You observe unexpected byproducts in your reaction mixture after the Boc deprotection step.

Potential Cause and Solution:

The most common side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the deprotection.[7][8]

  • Action: Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

    • Triisopropylsilane (TIS): Often used in a cocktail with TFA and water (e.g., 95:2.5:2.5 TFA:TIS:H₂O).[7]

    • Thioanisole: Particularly useful for protecting methionine residues.

    • Water: Can also act as a scavenger.[11]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for coupling the carboxylic acid of this compound with a primary or secondary amine using HATU as the coupling reagent.

G cluster_steps step1 1. Dissolve Reactants Boc-linker (1.0 eq) and amine (1.1 eq) in anhydrous DMF. step2 2. Add Base DIPEA (3.0 eq), stir for 5 min. step1->step2 step3 3. Prepare HATU Dissolve HATU (1.2 eq) in anhydrous DMF. step2->step3 step4 4. Add HATU Add HATU solution dropwise at 0°C. step3->step4 step5 5. Reaction Warm to RT and stir for 2-12 hours. Monitor by LC-MS. step4->step5 step6 6. Work-up & Purification Aqueous work-up and purification by chromatography. step5->step6

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous solvents for work-up and purification (e.g., ethyl acetate, hexanes)

  • Brine

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.[9]

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.[9]

  • Cool the reaction mixture to 0°C in an ice bath and add the HATU solution dropwise.[9]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by LC-MS until the starting material is consumed.[9]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Quantitative Data Summary for Amide Coupling:

ParameterRecommended ValueNotes
Amine Equivalents 1.1 - 1.5A slight excess is used to drive the reaction to completion.
Coupling Reagent (HATU) Eq. 1.1 - 1.5Ensures efficient activation of the carboxylic acid.[4]
Base (DIPEA) Equivalents 2.0 - 3.0Neutralizes the acid and facilitates the reaction.
Reaction Temperature 0°C to 40-50°CStart at 0°C and allow to warm to room temperature. Gentle heating may be required.[4]
Reaction Time 2 - 24 hoursHighly dependent on the substrates; monitor by LC-MS.[4]
Typical Yields 50 - 90%Highly variable depending on the steric hindrance and reactivity of the coupling partners.
Protocol 2: General Procedure for Boc Deprotection

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEGylated compound

  • TFA (Trifluoroacetic acid)

  • Anhydrous DCM (Dichloromethane)

  • TIS (Triisopropylsilane) (optional scavenger)

  • Toluene (B28343)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.[10]

  • Cool the solution to 0°C in an ice bath.[10]

  • Slowly add TFA to a final concentration of 20-50% (v/v).[6][10]

  • If your molecule contains sensitive functional groups (e.g., tryptophan, methionine), add TIS (2.5-5% v/v) as a scavenger.[6][7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[6]

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[6]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up.

Quantitative Data Summary for Boc Deprotection:

ParameterRecommended ValueNotes
TFA Concentration in DCM 20 - 50% (v/v)Higher concentrations may be needed for more sterically hindered substrates.[6][10]
Scavenger (TIS) Concentration 2.5 - 5% (v/v)Recommended if the substrate contains acid-sensitive or nucleophilic groups.[6][7]
Reaction Temperature 0°C to Room TemperatureStarting at a lower temperature can help control potential side reactions.[6]
Reaction Time 30 minutes - 4 hoursSubstrate dependent; monitor for completion.
Reported Yields >90% (for similar substrates)Deprotection is often a high-yielding reaction.

References

Validation & Comparative

Navigating the Linker Landscape: A Comparative Guide to Boc-NH-PEG2-C2-amido-C4-acid and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall efficacy, stability, and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of Boc-NH-PEG2-C2-amido-C4-acid, a discrete polyethylene (B3416737) glycol (PEG) linker, with other common PEG linkers, supported by a synthesis of data from multiple studies and detailed experimental protocols.

Introduction to PEG Linkers in Targeted Therapies

Polyethylene glycol (PEG) linkers are widely employed in the development of targeted therapies due to their advantageous physicochemical properties.[1] The inherent hydrophilicity of the PEG chain can enhance the solubility and reduce aggregation of often hydrophobic drug payloads.[1] Furthermore, the flexibility and biocompatibility of PEG linkers are desirable traits for optimizing the biological performance of complex molecules like PROTACs and ADCs.[2] PEG linkers can be broadly categorized based on their length, cleavability, and the nature of their functional groups.

The subject of this guide, This compound , is a bifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid. The short PEG2 chain imparts hydrophilicity, while the amide and hydrocarbon moieties contribute to its structural character. This particular linker is frequently utilized in the synthesis of PROTACs, where precise control over the spatial orientation of the target-binding and E3 ligase-recruiting ligands is paramount for inducing effective protein degradation.[3]

Comparative Analysis of PEG Linker Properties

Impact of PEG Chain Length

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific application.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] Conversely, an excessively long linker can result in reduced degradation efficiency due to increased conformational flexibility and a higher entropic penalty upon binding.[]

Studies comparing PROTACs with varying PEG chain lengths have consistently demonstrated a clear length-dependent effect on degradation potency (DC50) and maximal degradation (Dmax).[2] For instance, in many systems, a PEG2 or PEG3 linker has been found to be optimal, while longer PEG chains (e.g., PEG6 or greater) can lead to a decrease in activity.[]

Table 1: Representative Data on the Impact of PEG Linker Length on PROTAC Performance

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observations
Short PEG (e.g., PEG2, PEG3)VariousVariousLower (more potent)HigherOften optimal for ternary complex formation.
Medium PEG (e.g., PEG4, PEG5)VariousVariousVariableVariablePerformance is highly target-dependent.
Long PEG (e.g., PEG6 and above)VariousVariousHigher (less potent)LowerMay suffer from entropic penalties and reduced cell permeability.[]

Note: The data presented in this table is a synthesized representation compiled from multiple sources to illustrate general trends. Actual values are target- and cell-line-dependent.

Influence of Linker Composition: The Role of Amide Bonds

The inclusion of amide bonds within the linker, as seen in this compound, can influence the conformational properties and cell permeability of the PROTAC. Amide bonds can participate in intramolecular hydrogen bonding (IMHB), which may lead to more folded, compact conformations.[5] This "chameleonic" behavior can shield the polar surface area of the molecule in the hydrophobic environment of the cell membrane, potentially aiding in passive diffusion.[6]

However, the presence of amide bonds also introduces hydrogen bond donors, which can negatively impact permeability.[5] Some studies have shown that replacing an amide linkage with an ester can improve the cell permeability and overall potency of a PROTAC.[5] Therefore, the impact of the amide group in this compound is a balance between promoting favorable conformations and potentially hindering cell entry.

Table 2: Comparison of Physicochemical Properties of Different Linker Types

Linker TypeKey Structural FeatureImpact on HydrophilicityImpact on FlexibilityPotential Impact on Cell Permeability
This compound Short PEG, Amide BondModerateModerateCan be influenced by intramolecular hydrogen bonding.[5]
Alkyl LinkersHydrocarbon ChainLowHighGenerally higher than highly polar linkers.
Pure PEG Linkers (e.g., Boc-NH-PEG4-acid)Ether-rich backboneHighHighIncreased hydrophilicity can sometimes hinder passive diffusion.[6]
Rigid Linkers (e.g., containing piperazine (B1678402) or aromatic rings)Cyclic or Aromatic MoietiesVariableLowCan pre-organize the PROTAC into a bioactive conformation, potentially improving permeability and potency.[7]

Visualizing Key Concepts in PROTAC Development

To better understand the principles discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture and Treatment with PROTAC B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE and Western Blot B->C D 4. Immunodetection of Target Protein C->D E 5. Data Analysis (DC50 and Dmax) D->E

Caption: A typical workflow for the evaluation of PROTACs.

Detailed Experimental Protocols

A rigorous evaluation of PROTAC performance is essential for linker selection and optimization. The following are detailed methodologies for key experiments.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein.

  • PROTAC of interest (e.g., synthesized using this compound).

  • Vehicle control (e.g., DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time course (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and add Laemmli sample buffer. Denature the samples by boiling and then load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials and Reagents:

  • PAMPA plates (e.g., 96-well filter plates).

  • Lipid solution (e.g., phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • PROTAC stock solution.

  • UV-Vis plate reader or LC-MS/MS system.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.

  • Compound Addition: Add the PROTAC solution to the donor wells and PBS to the acceptor wells.

  • Incubation: Place the donor plate into the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    where [drug] is the concentration of the drug, V is the volume, A is the area of the filter, and t is the incubation time.

Conclusion

The selection of an appropriate PEG linker is a critical step in the design of effective targeted therapies. While this compound offers a balance of hydrophilicity and structural rigidity due to its short PEG chain and amide functionality, its performance relative to other PEG linkers is highly dependent on the specific biological system. A systematic approach to linker design, involving the synthesis and evaluation of a series of linkers with varying lengths and compositions, is crucial for optimizing the degradation efficiency and cell permeability of PROTACs. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these important parameters, enabling the rational design of next-generation targeted therapeutics.

References

A Head-to-Head Comparison: Boc-NH-PEG2-C2-amido-C4-acid vs. SMCC Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate.

This guide provides an objective comparison of the hydrophilic Boc-NH-PEG2-C2-amido-C4-acid linker and the conventional non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This analysis is supported by a review of experimental data on analogous linker systems and detailed methodologies for key comparative experiments.

Unveiling the Contenders: Chemical Structures and Properties

This compound is a heterobifunctional linker featuring a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Boc protecting group allows for a controlled, stepwise conjugation strategy. The key characteristic of this linker is its hydrophilicity, imparted by the PEG2 moiety, which can enhance the aqueous solubility of the final conjugate.[1][2] This linker is particularly relevant in the synthesis of PROTACs.[3][4][5]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used heterobifunctional crosslinker in the construction of ADCs.[6] It contains an N-hydroxysuccinimide (NHS) ester that reacts with amines and a maleimide (B117702) group that reacts with thiols.[6] The cyclohexane (B81311) ring in its structure confers rigidity and hydrophobicity.[7] The thioether bond formed by the maleimide-thiol reaction is generally stable, though it can be susceptible to a retro-Michael reaction, potentially leading to premature drug release.[7]

At a Glance: Performance Comparison

The choice between a hydrophilic PEG-based linker and a hydrophobic SMCC linker can significantly impact the physicochemical and biological properties of a bioconjugate. The following table summarizes key performance parameters, with data extrapolated from studies on similar short-chain PEG linkers for direct comparison with SMCC.[7]

Performance ParameterThis compound (and analogous PEG linkers)SMCC LinkerRationale & References
Hydrophilicity HighLowThe ethylene (B1197577) glycol units in the PEG linker increase water solubility. The cyclohexane and succinimide (B58015) moieties in SMCC are hydrophobic.[7][]
Tendency for Aggregation LowerHigherThe hydrophilic PEG chain can reduce the propensity for aggregation, especially with hydrophobic payloads. The hydrophobicity of SMCC can contribute to ADC aggregation.[]
In Vitro Plasma Stability HighModerate to HighThe amide bond formed from the carboxylic acid is highly stable. The thioether bond from SMCC is also stable, but the thiosuccinimide linkage can be susceptible to retro-Michael reaction, leading to payload loss.[7]
Pharmacokinetics (PK) Generally improved (longer half-life, lower clearance)More rapid clearanceThe hydrophilic nature of PEG linkers can reduce non-specific interactions and clearance by the reticuloendothelial system. The hydrophobicity of SMCC can lead to faster clearance.[7][9]
Drug-to-Antibody Ratio (DAR) May allow for higher DAR with hydrophobic payloadsHigh DAR can exacerbate aggregationBy mitigating aggregation, PEG linkers can enable the conjugation of a higher number of hydrophobic drug molecules.[]

Visualizing the Chemistry and Workflow

To better understand the application of these linkers, the following diagrams illustrate their conjugation chemistries and a typical experimental workflow for comparison.

cluster_PEG This compound Conjugation cluster_SMCC SMCC Conjugation Boc_PEG Boc-NH-PEG2-...-COOH Deprotection 1. Acidic Deprotection Boc_PEG->Deprotection Amine_PEG H2N-PEG2-...-COOH Deprotection->Amine_PEG Activation 2. EDC/NHS Activation Amine_PEG->Activation NHS_PEG H2N-PEG2-...-CO-NHS Activation->NHS_PEG Antibody Antibody-NH2 NHS_PEG->Antibody Amide Bond Formation Conjugate_PEG Antibody-NH-CO-PEG2-...-NH2 Antibody->Conjugate_PEG SMCC NHS-Cyclohexane-Maleimide Antibody2 Antibody-NH2 SMCC->Antibody2 Amide Bond Formation Activated_Ab Antibody-NH-CO-Cyclohexane-Maleimide Antibody2->Activated_Ab Payload Payload-SH Activated_Ab->Payload Thioether Bond Formation Conjugate_SMCC Antibody-Linker-S-Payload Payload->Conjugate_SMCC

Caption: Conjugation chemistries of the Boc-PEG-acid and SMCC linkers.

start Prepare Antibody-Payload Conjugates conjugate_PEG ADC with Boc-PEG-Acid Linker start->conjugate_PEG conjugate_SMCC ADC with SMCC Linker start->conjugate_SMCC characterization Initial Characterization (e.g., DAR determination) conjugate_PEG->characterization conjugate_SMCC->characterization stability In Vitro Plasma Stability Assay (LC-MS) characterization->stability aggregation Aggregation Analysis (SEC) characterization->aggregation hydrophobicity Hydrophobicity Assessment (HIC) characterization->hydrophobicity pk_study In Vivo Pharmacokinetic Study (Animal Model) characterization->pk_study data_analysis Data Analysis and Comparison stability->data_analysis aggregation->data_analysis hydrophobicity->data_analysis pk_study->data_analysis

Caption: Experimental workflow for comparing ADCs with different linkers.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of linker performance. Below are protocols for key experiments.

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

This assay assesses the stability of an ADC in plasma by measuring the amount of intact ADC over time.[10][11]

Materials:

  • ADC constructs (with PEG linker and SMCC linker)

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., high-resolution mass spectrometer coupled to a UPLC system)

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • 96-well plates

  • Centrifuge

Methodology:

  • ADC Incubation: Dilute the ADC constructs to a final concentration of 100 µg/mL in plasma and in PBS (as a control) in a 96-well plate.

  • Time Points: Incubate the plates at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), collect aliquots from each well.

  • Sample Preparation:

    • To precipitate plasma proteins, add 3 volumes of cold protein precipitation solution to each plasma aliquot.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant containing the ADC to a new plate for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using an appropriate LC-MS method to quantify the amount of intact ADC. This is often done by monitoring the drug-to-antibody ratio (DAR).

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact ADC versus time to determine the stability profile of each ADC construct.

Protocol 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size to quantify the presence of monomers, dimers, and higher-order aggregates.[12][13][14][15][16]

Materials:

  • ADC constructs

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC or UPLC system with a UV detector (280 nm)

  • Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0. For ADCs, an organic modifier like acetonitrile may be needed to reduce hydrophobic interactions.[12]

  • Sample vials

Methodology:

  • Sample Preparation: Dilute the ADC constructs to a concentration of 1 mg/mL in the mobile phase. Filter the samples through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min.

    • Inject a defined volume (e.g., 20 µL) of the prepared ADC sample.

    • Run the isocratic mobile phase for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

  • Data Acquisition and Analysis:

    • Monitor the elution profile at 280 nm.

    • Identify the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).

    • Integrate the peak areas for each species.

    • Calculate the percentage of aggregates as: (Area of Aggregates / Total Area of All Peaks) x 100.

Protocol 3: Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is particularly useful for characterizing ADCs, where the drug-to-antibody ratio (DAR) influences retention time.[17][18][19][20][21]

Materials:

  • ADC constructs

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC or UPLC system with a UV detector (280 nm)

  • Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0. An organic modifier like isopropanol (B130326) may be included in Mobile Phase B to facilitate elution.[17]

Methodology:

  • Sample Preparation: Dilute the ADC constructs to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the bound proteins.

  • Data Analysis:

    • Monitor the chromatogram at 280 nm.

    • ADCs with higher DAR values will be more hydrophobic and thus have longer retention times.

    • A significant shift to longer retention times for the SMCC-ADC compared to the PEG-ADC would indicate higher hydrophobicity of the SMCC construct.

Conclusion

The choice between a this compound linker and an SMCC linker involves a trade-off between hydrophilicity and established use. The incorporation of a hydrophilic PEG spacer, as in the Boc-PEG-acid linker, offers significant advantages in terms of improved solubility, reduced aggregation, and potentially enhanced pharmacokinetic properties, which are particularly beneficial for hydrophobic payloads.[7][] In contrast, the SMCC linker, while being a well-established and robust option for generating stable ADCs, introduces hydrophobicity that can lead to challenges with aggregation and faster clearance.[7] The ultimate decision should be based on empirical data from head-to-head comparisons using the specific antibody and payload of interest, as guided by the experimental protocols outlined in this guide.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Validating Conjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While a variety of linker chemistries are available, understanding their relative impact on degradation efficacy is paramount. This guide provides a comparative overview of linker types, focusing on the principles of validating the activity of PROTACs, such as those synthesized with the polyethylene (B3416737) glycol (PEG)-based linker, Boc-NH-PEG2-C2-amido-C4-acid.

The Crucial Role of the PROTAC Linker

A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5][6] The linker is not merely a spacer; it plays an active role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[7] The linker's length, composition, and attachment points can significantly influence a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity, including potency and selectivity.[8]

Comparative Analysis of PROTAC Linker Classes

The selection of a linker is a key step in PROTAC design, with different classes offering distinct advantages and disadvantages. The most common types of linkers are flexible, such as alkyl and PEG chains, and rigid, which include structures like piperazine (B1678402) or alkyne groups.[5]

Linker ClassRepresentative ExamplesAdvantagesDisadvantages
PEG-based This compound, various PEG chain lengthsIncreased hydrophilicity and solubility; ease of synthesis and modification of length.[8]Can sometimes negatively impact cell permeability; potential for metabolic instability.[5]
Alkyl/Ether Simple hydrocarbon chainsProvide flexibility; straightforward synthesis.Can be overly flexible, leading to a higher entropic penalty for ternary complex formation; may have lower solubility.
Rigid Piperazine, Piperidine, Alkynes, TriazolesCan pre-organize the PROTAC into a bioactive conformation, potentially increasing ternary complex stability and potency.[5]Synthesis can be more complex; reduced flexibility may hinder the formation of a productive ternary complex for some target/E3 ligase pairs.
"Smart" Linkers Photoswitchable (e.g., azobenzene-containing)Allow for spatiotemporal control of PROTAC activity, potentially reducing off-target effects.[7]Often require external stimuli (e.g., light) for activation; synthesis and in vivo application can be challenging.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table, based on a study of BRD4-degrading PROTACs, illustrates how linker length and composition can impact degradation efficiency. It is important to note that these are examples, and the optimal linker is specific to each target and E3 ligase pair.[9]

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)
Compound 27 Hydrocarbon10Significant Degradation
Compound 28 Hydrocarbon11Significant Degradation
Compound 29 PEG12Significant Degradation
Compound 34 Piperazine-containing1560
Compound 37 α-acyloxy amide1062
Compound 36 Piperazine-containing>15Not Tolerated

This table is adapted from a study on BRD4-degrading PROTACs and is for illustrative purposes. The specific structures of the linkers beyond their general class and length were not detailed in a way that allows for direct comparison to this compound.[9]

Visualizing Key Processes in PROTAC Activity Validation

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the logical considerations in linker design.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_validation In Vitro & Cellular Validation cluster_analysis Data Analysis PROTAC_Synthesis Synthesize PROTAC Library (varied linkers) Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, SPR) PROTAC_Synthesis->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation Ternary_Complex_Assay->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Cell_Viability Cell Viability Assay (e.g., MTS) DC50_Dmax->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR_Analysis

Caption: A typical experimental workflow for PROTAC evaluation.

Linker_Optimization_Logic cluster_properties Linker Properties cluster_outcomes Biological Outcomes Goal Optimal PROTAC Activity Length Length Ternary_Complex Stable Ternary Complex Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl) Permeability Cell Permeability Composition->Permeability Solubility Solubility Composition->Solubility Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Ternary_Complex->Goal Permeability->Goal Solubility->Goal

Caption: The logical interplay of linker properties for PROTAC optimization.

Experimental Protocols

Detailed and consistent experimental protocols are essential for the accurate assessment and comparison of PROTAC activity.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed the appropriate cell line in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
  • Allow cells to attach overnight.
  • Prepare serial dilutions of the PROTACs in complete growth medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells (typically ≤ 0.1%).
  • Remove the old medium and add the media containing different concentrations of the PROTACs. Include a vehicle-only control.
  • Incubate the cells for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Wash the membrane again with TBST.
  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
  • Perform densitometry analysis on the protein bands using software like ImageJ.
  • Normalize the band intensity of the target protein to the loading control.
  • Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assays

Assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical and cellular assays can be employed.

A. NanoBRET™ Ternary Complex Assay (Cell-based): This assay measures the proximity of the target protein and the E3 ligase within living cells.

1. Reagents and Plasmids:

  • Expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor).
  • Expression vectors for the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).
  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

2. Procedure:

  • Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
  • After 24 hours, treat the cells with the HaloTag® NanoBRET™ 618 Ligand.
  • Add the PROTAC of interest at various concentrations.
  • Add the NanoBRET™ Nano-Glo® Substrate.
  • Measure the bioluminescence and fluorescence signals. The ratio of these signals (the NanoBRET™ ratio) is proportional to the extent of ternary complex formation.

B. Surface Plasmon Resonance (SPR) (Biophysical): SPR can be used to measure the binding kinetics and affinity of the ternary complex in a purified system.

1. Immobilization:

  • Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

2. Binding Analysis:

  • Inject the PROTAC over the sensor surface to measure its binary interaction with the immobilized protein.
  • In a separate experiment, inject the target protein alone to check for non-specific binding.
  • To measure ternary complex formation, inject a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase-coated surface. An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.
  • Kinetic data can be fitted to appropriate binding models to determine association and dissociation rate constants and the affinity of the complex.

Conclusion

The validation of a PROTAC's activity is a multi-faceted process that relies on a systematic evaluation of its ability to induce the degradation of a target protein. While specific comparative data for PROTACs synthesized with this compound is not yet prevalent in the literature, the principles and protocols outlined in this guide provide a robust framework for assessing its performance relative to other linker chemistries. By carefully considering the impact of linker length and composition on ternary complex formation and cellular activity, and by employing rigorous and standardized experimental methodologies, researchers can effectively navigate the complex landscape of PROTAC design to develop potent and selective protein degraders.

References

Navigating In Vitro Stability: A Comparative Guide for the PROTAC Linker Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of PROTAC design, the in vitro stability of linker molecules is a critical parameter dictating therapeutic success. This guide provides a comprehensive comparison of the polyethylene (B3416737) glycol (PEG)-based linker, Boc-NH-PEG2-C2-amido-C4-acid, against alternative linker technologies, supported by established experimental protocols and conceptual data.

The stability of a PROTAC (Proteolysis Targeting Chimera) is paramount; premature degradation can lead to off-target effects and diminished efficacy. The linker, which connects the target protein binder and the E3 ligase ligand, is often the most vulnerable component to metabolic degradation. Understanding the inherent stability of a chosen linker, such as this compound, is therefore a foundational step in the development of robust and effective PROTACs.

Comparative Stability of Linker Technologies

While specific quantitative stability data for this compound is not extensively published, we can infer its stability profile based on the well-documented behavior of PEG-containing linkers in biological matrices. The following table summarizes the general stability characteristics of common linker types used in PROTAC development.

Linker TypeRepresentative StructuresKey Stability CharacteristicsAdvantagesDisadvantages
PEG-Based (e.g., this compound) -(CH2CH2O)n-Susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly O-dealkylation.[1][]High water solubility, biocompatibility, and flexibility which can aid in the formation of the ternary complex.[3][4]Potential for rapid in vivo clearance due to metabolic instability.[1] Excessive flexibility can sometimes lead to less stable ternary complexes.[1]
Alkyl Chains -(CH2)n-Generally more metabolically stable than PEG linkers.Higher metabolic stability.Can increase lipophilicity, potentially leading to poor solubility and off-target effects.
Rigid Linkers (e.g., Piperazine, Piperidine, Triazole) Piperazine, Piperidine, Triazole moietiesIncreased resistance to metabolic degradation due to steric hindrance.[1]Enhanced metabolic stability and can pre-organize the PROTAC into a favorable conformation for ternary complex formation.[1][5]Reduced flexibility may hinder optimal ternary complex formation. Can be more challenging to synthesize.

Experimental Protocols for Assessing In Vitro Stability

To experimentally determine the stability of this compound or PROTACs containing this linker, the following in vitro assays are fundamental.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is crucial for evaluating the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[1]

Objective: To determine the in vitro intrinsic clearance of the test compound.

Materials:

  • Test compound (e.g., this compound containing PROTAC)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (IS) for quenching and analysis

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound, typically in DMSO.

  • In a 96-well plate, incubate the test compound at a final concentration (e.g., 1 µM) with HLM in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Stability Assay

This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade the molecule.[1][6]

Objective: To evaluate the stability of the test compound in plasma from different species (e.g., human, mouse, rat).

Materials:

  • Test compound

  • Plasma (human, mouse, rat, etc.)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the plasma and pre-incubate at 37°C.

  • Add the test compound to the plasma.

  • At specified time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Vortex and centrifuge the samples.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound.

  • Calculate the percentage of the compound remaining at each time point.

Visualizing Experimental and Conceptual Frameworks

To further clarify the experimental process and the conceptual differences in linker stability, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis stock Prepare Stock Solution of Test Compound mix Incubate Compound with HLM stock->mix microsomes Prepare HLM and Buffer Solution microsomes->mix start_reaction Initiate Reaction with NADPH Regenerating System mix->start_reaction tp0 T=0 min tp5 T=5 min tp15 T=15 min tp30 T=30 min tp60 T=60 min quench Quench with ACN + Internal Standard start_reaction->quench At each time point centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate Half-life and Clearance lcms->calculate

Workflow for the Human Liver Microsome (HLM) Stability Assay.

G cluster_high Higher Predicted Stability cluster_low Lower Predicted Stability rigid Rigid Linkers (e.g., Piperazine, Alkyl) peg Flexible PEG Linkers (e.g., this compound) peg->rigid   Increased Metabolic Resistance

Conceptual Comparison of Linker Stability to Metabolic Degradation.

References

A Comparative Guide to the Plasma Stability of Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may not efficiently release the cytotoxic payload within the target tumor cell. This guide provides an objective comparison of the plasma stability of various linker technologies, supported by experimental data, to aid in the rational design and selection of next-generation ADCs.

Comparative In Vivo and In Vitro Stability Data

The choice of linker chemistry is paramount to an ADC's performance, with a significant impact on its stability in plasma.[2] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of payload release and inherent stability profiles. Non-cleavable linkers generally exhibit high plasma stability, relying on the degradation of the antibody in the lysosome to release the payload.[3] Cleavable linkers, on the other hand, are designed to release the payload in response to specific triggers in the tumor microenvironment, such as enzymes, pH, or reducing agents.[1]

Linker TypeSub-type / ExampleADC ModelSpeciesKey Stability Findings
Cleavable Valine-Citrulline (VC)Trastuzumab-vc-MMAERat75% reduction in bound drug over 7 days.
Valine-Citrulline (VC)cAC10-MMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).[1]
Valine-Citrulline-PABC (VC-PABC)ITC6104ROMouseUnstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).[1]
Glutamic acid-valine-citrulline (EVCit)EVCit ADCMouseShowed almost no linker cleavage after 14-day incubation in undiluted mouse plasma.[4]
DisulfideAnti-CD22-DM1MouseWhen attached to the K149C site, over 50% of the drug remained attached after seven days.[5]
Hydrazone--Generally shows significant off-target drug release and cytotoxicity.[2] Half-life of approximately 2 days in human plasma.[6]
Silyl ether-based (acid-cleavable)silyl ether linker-MMAE conjugateHumanHalf-life of more than 7 days in human plasma.[5][6]
Sulfatase-cleavable-MouseDemonstrated high plasma stability (over 7 days), whereas Val-Ala and Val-Cit linkers hydrolyzed within 1 hour.[5]
Non-Cleavable Thioether (e.g., SMCC)Trastuzumab-DM1MouseHalf-life of 10.4 days.[5]
Maleimide-based (Thiosuccinimide)--Prone to retro-Michael reaction, leading to premature payload loss.[7]
Maleamic methyl ester-basedmil40-12c-Only about 3.8% of the payload was shed after 14 days of incubation in an albumin solution.[8]

Experimental Workflows and Protocols

Accurate assessment of ADC plasma stability is crucial for preclinical development. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

ADC_Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC ADC Incubation in Plasma Timepoints Collect Samples at Various Time Points ADC->Timepoints ELISA ELISA-based Quantification (Intact ADC) Timepoints->ELISA Quantify Intact ADC LCMS LC-MS/MS-based Quantification (Free Payload) Timepoints->LCMS Quantify Released Payload Stability Determine Plasma Stability (e.g., Half-life) ELISA->Stability LCMS->Stability

Caption: General workflow for in vitro ADC plasma stability assessment.

Experimental Protocol 1: ELISA-Based Quantification of Intact ADC

This method measures the concentration of the intact antibody-drug conjugate over time in plasma samples.

Materials:

  • Test ADC

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Antigen specific to the ADC's monoclonal antibody

  • 96-well microtiter plates

  • Carbonate-Bicarbonate buffer (for coating)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload

  • Chromogenic or fluorogenic substrate for the enzyme

  • Stop solution (e.g., 3 M HCl or 3 M H2SO4)

  • Microtiter plate reader

Procedure:

  • Antigen Coating:

    • Dilute the specific antigen to an appropriate concentration in carbonate-bicarbonate buffer.

    • Add 200 µL of the antigen solution to each well of a microtiter plate.

    • Incubate overnight at 4°C or for 30 minutes at 37°C.[9]

    • Remove the coating solution and wash the plate three times with wash buffer.[9]

  • Blocking:

    • Add 200 µL of blocking buffer to each well to prevent non-specific binding.

    • Incubate for at least 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Sample Incubation:

    • Incubate the test ADC in plasma at 37°C.

    • Collect plasma samples at predetermined time points (e.g., 0, 4, 24, 48, 72, and 144 hours).[10]

    • Dilute the plasma samples in wash buffer.

    • Add 100 µL of the diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.[11]

    • Incubate for 2 hours at room temperature.[11]

    • Wash the plate three times with wash buffer.

  • Detection:

    • Dilute the enzyme-conjugated secondary antibody (specific to the payload) in wash buffer.

    • Add 100 µL of the diluted secondary antibody to each well. This will only bind to the ADC that has retained its payload.

    • Incubate for 1 hour at room temperature.[11]

    • Wash the plate three times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Allow the color to develop (typically 30 minutes).[12]

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at the appropriate wavelength using a plate reader. The signal is proportional to the amount of intact ADC in the sample.

Experimental Protocol 2: LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.

Materials:

  • Test ADC

  • Plasma from relevant species

  • Organic solvent (e.g., acetonitrile (B52724), methanol-ethanol mixture) for protein precipitation[1][13]

  • Centrifuge

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)[14]

  • Internal standard (optional but recommended)

Procedure:

  • Sample Incubation:

    • Incubate the test ADC in plasma at 37°C.

    • Collect plasma samples at predetermined time points.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma sample (e.g., 5 µL), add a larger volume of cold organic solvent (e.g., 4 volumes of acetonitrile or a methanol-ethanol mixture).[13]

    • Vortex the samples to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]

    • Carefully collect the supernatant, which contains the small molecule free payload.

  • LC Separation:

    • Inject the supernatant into the LC system.

    • The free payload is separated from other small molecules based on its physicochemical properties as it passes through the chromatography column. A gradient elution with increasing organic mobile phase is typically used.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the payload of interest (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity for quantification.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of the free payload in plasma.

    • Quantify the concentration of the released payload in the test samples by comparing their peak areas to the calibration curve.

    • Plot the concentration of free payload over time to assess the stability of the ADC linker.

Signaling Pathways and Logical Relationships

The stability of an ADC in plasma is not solely dependent on the linker chemistry but is also influenced by other factors such as the conjugation site on the antibody and the drug-to-antibody ratio (DAR).[2]

ADC_Stability_Factors cluster_factors Factors Influencing ADC Plasma Stability cluster_outcome Outcome Linker Linker Chemistry (Cleavable vs. Non-cleavable) Stability Plasma Stability Linker->Stability Site Conjugation Site (Solvent Accessibility) Site->Stability DAR Drug-to-Antibody Ratio (DAR) DAR->Stability Efficacy Therapeutic Efficacy Stability->Efficacy affects Toxicity Off-Target Toxicity Stability->Toxicity affects

Caption: Key factors influencing the plasma stability and therapeutic outcome of ADCs.

References

The Crucial Balancing Act: A Comparative Analysis of PROTAC Linker Length and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge. Among the three key components of a PROTAC—the warhead targeting the protein of interest (POI), the ligand for an E3 ubiquitin ligase, and the linker connecting them—the linker plays a pivotal, yet often empirically determined, role. This guide provides a comparative analysis of how linker length critically influences PROTAC efficacy, supported by experimental data and detailed methodologies, to inform a more rational approach to PROTAC design.

The primary function of the linker is to bridge the POI and an E3 ligase, facilitating the formation of a stable and productive ternary complex. This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. An improperly designed linker can severely impede this process. A linker that is too short may create steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long and flexible linker can lead to an unstable ternary complex, resulting in inefficient ubiquitination.[1] Therefore, optimizing linker length is a critical step in developing potent and selective PROTACs.[2][]

Impact of Linker Length on PROTAC Efficacy: A Tale of Two Targets

The optimal linker length is not a one-size-fits-all parameter; it is highly dependent on the specific POI and E3 ligase pair.[2][4] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader for a given system.[1]

Case Study 1: Estrogen Receptor α (ERα) Degradation

In a study focused on developing ERα-targeting PROTACs, researchers synthesized a series of molecules with varying linker lengths and monitored the degradation of ERα in cultured cells.[2][5] The results demonstrated a significant correlation between linker length and PROTAC efficacy. A 16-atom chain length was identified as the optimal distance between the E3 recognition motif and the ERα ligand for maximal degradation.[2][5] Interestingly, all the tested PROTACs exhibited similar binding affinities for ERα, indicating that the linker length did not interfere with the warhead's ability to bind the target protein.[2] This highlights that the linker's primary influence is on the formation and stability of the ternary complex.

Case Study 2: PI3K/mTOR Dual-Targeting Degradation

In the development of dual-targeting PROTACs for PI3K and mTOR, a preliminary structure-activity relationship (SAR) analysis revealed that both linker length and its conformational properties are critical for degradation potency.[6] PROTACs incorporating flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, demonstrated superior degradation efficiency. This is likely due to their ability to more effectively promote the formation of the ternary complex.[6] The study identified a PROTAC named GP262, which utilized a C8 alkyl linker, as having optimal dual-target degradation activity against PI3K/mTOR.[6]

Quantitative Analysis of Linker Length and Degradation Efficacy

To provide a clearer picture of the impact of linker length, the following tables summarize quantitative data from various studies. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax indicates the maximum percentage of degradation observed.

Target Protein E3 Ligase Linker Type Linker Length (atoms) DC50 Dmax (%) Cell Line Reference
Estrogen Receptor α (ERα)VHLAlkyl Chain9140 µM (IC50)-MCF7[4]
Estrogen Receptor α (ERα)VHLAlkyl Chain12-~75MCF7[2][5]
Estrogen Receptor α (ERα)VHLAlkyl Chain1626 µM (IC50)>90MCF7[2][4][5]
Estrogen Receptor α (ERα)VHLAlkyl Chain19-~60MCF7[2][5]
Estrogen Receptor α (ERα)VHLAlkyl Chain21-~50MCF7[2][5]
PI3K/mTORVHLC8 Alkyl Chain--Significant degradation at 1 µMMDA-MB-231, MCF-7[6]
Bruton's Tyrosine Kinase (BTK)CRBNPEG<11Decreased efficacy--[7]

Note: IC50 values for ERα degradation are presented as a measure of cell viability inhibition, which is correlated with ERα degradation in this context.[2]

Visualizing the PROTAC Mechanism and Design Logic

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the logical workflow for optimizing linker length.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Linker_Optimization_Workflow cluster_design PROTAC Design & Synthesis cluster_testing Efficacy Testing cluster_analysis Data Analysis & Optimization Start Define POI and E3 Ligase Synth Synthesize PROTAC Library with Varying Linker Lengths Start->Synth Deg_Assay Protein Degradation Assays (e.g., Western Blot, DC50) Synth->Deg_Assay Ternary_Assay Ternary Complex Formation (e.g., NanoBRET, FP) Synth->Ternary_Assay Cell_Viability Cell Viability Assays Deg_Assay->Cell_Viability Analysis Analyze Structure-Activity Relationship (SAR) Deg_Assay->Analysis Ternary_Assay->Analysis Optimal Identify Optimal Linker Length Analysis->Optimal Refine Refine Linker Composition/Attachment Optimal->Refine Further Optimization

Caption: A logical workflow for the systematic optimization of PROTAC linker length.

Key Experimental Protocols for Efficacy Assessment

The evaluation of PROTAC efficacy relies on a suite of well-established experimental techniques. Below are detailed methodologies for key experiments cited in the analysis of linker length.

Western Blotting for Protein Degradation
  • Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., MCF7, MDA-MB-231) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with different linker lengths for a specified duration (e.g., 24, 48, 72 hours).[2]

    • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels. Quantify the band intensities using densitometry software to determine the percentage of protein degradation.

Co-Immunoprecipitation (Co-IP) for Ubiquitination
  • Objective: To provide direct evidence of PROTAC-induced polyubiquitination of the target protein.[6]

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the optimal PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a non-denaturing lysis buffer.[6]

    • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C with gentle rotation. Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes and incubate for another 2-4 hours.

    • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect the polyubiquitinated target protein.

NanoBRET™ Assay for Ternary Complex Formation
  • Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) within living cells.[6]

  • Methodology:

    • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® protein (energy acceptor) in a suitable cell line.

    • Labeling: Label the HaloTag®-E3 ligase fusion protein with a cell-permeable HaloTag® NanoBRET™ 618 ligand.

    • PROTAC Treatment: Treat the cells with the PROTACs of varying linker lengths.

    • BRET Measurement: Add the NanoLuc® luciferase substrate. If the PROTAC brings the NanoLuc®-POI and the HaloTag®-E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur. Measure the BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to quantify the extent of ternary complex formation.

Conclusion

The length of the linker is a critical parameter in the design of effective PROTACs, directly influencing the formation of a productive ternary complex and subsequent degradation of the target protein. The provided case studies and quantitative data underscore that there is no universal optimal linker length; it must be empirically determined for each specific target and E3 ligase combination. By employing a systematic approach that involves the synthesis of a focused library of PROTACs with varying linker lengths and a robust suite of biochemical and cellular assays, researchers can rationally optimize this crucial component to unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to the Biological Evaluation of Boc-NH-PEG2-C2-amido-C4-acid Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) utilizing the Boc-NH-PEG2-C2-amido-C4-acid linker with other alternative linker structures. The information presented is supported by experimental data from published research, offering insights into the critical role of linker composition in PROTAC efficacy.

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker is a crucial component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.[3][]

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are frequently used in PROTAC design due to their ability to improve solubility and permeability.[][5] The length and composition of the linker are critical for optimizing the biological activity of the PROTAC.[3]

Comparative Analysis of PROTACs with PEG-Based Linkers

Target ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4Pomalidomide (CRBN)4-PEG~10>90HEK293TF. Jiang et al., 2020
BTKPomalidomide (CRBN)5-PEG5.9>95MinoD. B. T. Tin et al., 2019
EGFRVon Hippel-Lindau (VHL)3-PEG16168PC9Y. Sun et al., 2021[6]
ARVon Hippel-Lindau (VHL)2-PEG10.4>9022Rv1S. Wang et al., 2021[6]

Note: The data presented is a compilation from various sources for comparative purposes. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Key Experimental Protocols for PROTAC Evaluation

The biological evaluation of PROTACs involves a series of assays to determine their efficacy and mechanism of action. Below are detailed protocols for essential experiments.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC on cells.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well opaque-walled plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.[7]

  • Measurement:

    • Shake the plate for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein or the E3 ligase, or a tag if the proteins are overexpressed.

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the target protein, the E3 ligase, and a negative control.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Antibody Incubation D->E F 6. Detection & Analysis E->F

Caption: Experimental workflow for Western Blot analysis.

CoIP_Workflow A 1. Cell Treatment & Lysis B 2. Immunoprecipitation with Antibody A->B C 3. Pulldown with Protein A/G Beads B->C D 4. Wash & Elute C->D E 5. Western Blot Analysis D->E

Caption: Experimental workflow for Co-Immunoprecipitation.

References

A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with Boc-NH-PEG2-C2-amido-C4-acid and Amine-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of post-translationally modified proteins is paramount for understanding their function and for the development of novel therapeutics. This guide provides a comprehensive comparison of the mass spectrometry analysis of proteins modified with the discrete PEG linker, Boc-NH-PEG2-C2-amido-C4-acid, against two common amine-reactive labeling reagents: Sulfo-NHS-acetate and Propionic acid NHS ester. This comparison is supported by experimental data from peer-reviewed studies and includes detailed protocols for protein modification and mass spectrometric analysis.

The modification of proteins with chemical entities is a cornerstone of proteomics and drug discovery. The choice of modifying reagent can significantly impact the subsequent analysis, particularly by mass spectrometry. Here, we delve into the specifics of analyzing proteins modified with this compound, a bifunctional linker often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and compare its mass spectrometric signature to that of simpler acylating agents.

Performance Comparison in Mass Spectrometry

The key to differentiating these modifications in a mass spectrometer lies in the unique mass shift they impart on a protein or peptide and their characteristic fragmentation patterns upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

FeatureThis compoundSulfo-NHS-acetatePropionic acid NHS ester
Formula C₁₇H₃₂N₂O₇C₆H₈NNaO₇SC₅H₇NO₃
Exact Mass 376.2186 g/mol 257.0025 g/mol 129.0426 g/mol
Modification Mass +376.2186 Da+42.0106 Da (Acetylation)+56.0262 Da (Propionylation)
Key Fragmentation Signatures Neutral loss of isobutylene (B52900) (-56 Da) from the Boc group is a characteristic fragmentation.[1][2] Further fragmentation of the PEG linker can also be observed.Stable modification, fragmentation primarily occurs along the peptide backbone.Stable modification, fragmentation primarily occurs along the peptide backbone.
Ionization Efficiency The PEG chain may enhance ionization efficiency.Generally good ionization efficiency.Generally good ionization efficiency.
Data Interpretation Complexity The presence of the Boc protecting group and the PEG chain can lead to more complex fragmentation spectra compared to simple acylation.Simple and well-characterized modification, leading to straightforward data interpretation.Simple and well-characterized modification, leading to straightforward data interpretation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in the analysis of modified proteins. Below are generalized protocols for protein modification and subsequent mass spectrometry analysis.

Protocol 1: Protein Modification with Amine-Reactive Reagents

This protocol describes the general procedure for labeling proteins with N-hydroxysuccinimide (NHS) esters.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.0-8.0)[3]

  • This compound, Sulfo-NHS-acetate, or Propionic acid NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the protein in the amine-free buffer to the desired concentration.

  • Prepare a stock solution of the NHS ester reagent in anhydrous DMSO or DMF.

  • Add a 10-50 molar excess of the NHS ester to the protein solution.[3] The optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or 2-3 hours at 4°C.[3]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Remove excess reagent and byproducts by desalting or dialysis.

Protocol 2: Bottom-Up Mass Spectrometry Analysis of Modified Proteins

This protocol outlines a standard workflow for the analysis of modified proteins using a bottom-up proteomics approach.

Materials:

  • Modified protein sample

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol, DTT)

  • Alkylating agent (e.g., 55 mM Iodoacetamide, IAA)

  • Trypsin (sequencing grade)

  • Quenching solution (e.g., 5% formic acid)

  • C18 desalting spin column

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in denaturation buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the sample onto a reverse-phase LC column and separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.

    • Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition (DDA) mode, with fragmentation of the most intense precursor ions using CID or HCD.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify the mass of the modification as a variable modification on lysine (B10760008) residues and the protein N-terminus. For this compound, also consider potential fragmentation of the Boc group and PEG linker in the analysis.

Visualizing the Workflow and Key Relationships

To better understand the experimental process and the relationships between the different components, the following diagrams are provided.

experimental_workflow cluster_modification Protein Modification cluster_analysis Mass Spectrometry Analysis Protein Protein Reaction Reaction Protein->Reaction Reagent Amine-Reactive Reagent (this compound, Sulfo-NHS-acetate, or Propionic acid NHS ester) Reagent->Reaction Modified_Protein Modified Protein Digestion Tryptic Digestion Modified_Protein->Digestion Reaction->Modified_Protein LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Figure 1. Experimental workflow for the analysis of modified proteins.

fragmentation_comparison cluster_boc_peg This compound cluster_alternatives Alternative Reagents Modified_Peptide_Boc Modified Peptide (+376.22 Da) Fragments_Boc Peptide Backbone Fragments + Neutral Loss of Isobutylene (-56 Da) + PEG Fragments Modified_Peptide_Boc->Fragments_Boc CID/HCD Modified_Peptide_Acetate Acetylated Peptide (+42.01 Da) Fragments_Acetate Peptide Backbone Fragments Modified_Peptide_Acetate->Fragments_Acetate CID/HCD Modified_Peptide_Propionate Propionylated Peptide (+56.03 Da) Fragments_Propionate Peptide Backbone Fragments Modified_Peptide_Propionate->Fragments_Propionate CID/HCD

Figure 2. Comparison of fragmentation patterns.

References

Navigating the Structural Maze: An NMR-Based Comparison of Boc-NH-PEG2-C2-amido-C4-acid and Related PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of the structural features of the constituent linkers is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of Boc-NH-PEG2-C2-amido-C4-acid, a common PROTAC linker, and its structural analogs. The presented data, compiled from spectral databases and scientific literature, offers a valuable resource for the verification and quality control of these critical research molecules.

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties plays a crucial role in the efficacy of the PROTAC. This compound is a popular linker component featuring a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, an amide bond, and a terminal carboxylic acid. The precise NMR fingerprint of this and similar linkers is essential for confirming their identity and purity.

Comparative Analysis of NMR Spectral Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its structural components and comparison with analogous molecules. This data serves as a benchmark for researchers synthesizing or utilizing this linker.

Assignment Structure Fragment Expected ¹H NMR δ (ppm) Expected ¹³C NMR δ (ppm) Notes
1Boc -(CH₃)₃~1.45 (s, 9H)~28.3The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.
2Boc -C(CH₃)₃-~79.5The quaternary carbon of the Boc group.
3Boc -C=O-~156.1The carbonyl carbon of the carbamate.
4Boc-NH ~5.0-5.5 (br s, 1H)-The chemical shift can be variable and the peak may be broad due to hydrogen bonding and exchange.
5Boc-NH-CH₂ ~3.2-3.4 (m, 2H)~40.5Methylene (B1212753) group adjacent to the Boc-protected nitrogen.
6, 7-O-CH₂ -CH₂ -O-~3.65 (s, 8H)~70.4The repeating ethylene (B1197577) glycol units typically show a strong singlet in ¹H NMR.
8-O-CH₂-CH₂ -NH-~3.5-3.6 (m, 2H)~69.7Methylene group adjacent to the ether oxygen and the amide nitrogen.
9-CH₂-NH -C=O~6.0-6.5 (br t, 1H)-Amide proton, often a broad triplet due to coupling with the adjacent methylene group.
10-NH-C=O --~173.0Amide carbonyl carbon.
11-C=O-CH₂ -~2.2 (t, 2H)~35.5Methylene group alpha to the amide carbonyl.
12, 13-CH₂-CH₂ -CH₂ -CH₂-~1.6-1.7 (m, 4H)~25.0, ~28.0Methylene groups in the C4 acid chain.
14-CH₂-C=O -OH~2.35 (t, 2H)~178.5Methylene group alpha to the carboxylic acid carbonyl.
15-C=O-OH ~10-12 (br s, 1H)-Carboxylic acid proton, highly deshielded and often very broad.

Alternative Linker Structures for Comparison

For a comprehensive understanding, it is beneficial to compare the NMR data of the target molecule with that of structurally related linkers. Below are two common alternatives:

  • Alternative 1: Boc-NH-PEG3-acid: This linker has a longer PEG chain, which would result in a larger integral for the PEG protons (~3.65 ppm) in the ¹H NMR spectrum. The carbon signals for the additional PEG unit would also be present at ~70.4 ppm in the ¹³C NMR spectrum.

  • Alternative 2: Boc-NH-PEG2-C2-Amine: In this case, the terminal carboxylic acid is replaced with a primary amine. This would lead to the disappearance of the carboxylic acid proton signal in ¹H NMR and the corresponding carbonyl signal in ¹³C NMR. New signals for the terminal amine protons and the adjacent methylene group would appear at different chemical shifts.

Experimental Protocol for NMR Characterization

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the linker compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH and -OH).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
  • ¹H NMR:
  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
  • ¹³C NMR:
  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
  • Reference the spectrum to the solvent peaks.
  • 2D NMR (Optional but Recommended):
  • For unambiguous assignment of all signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly valuable.

Workflow for NMR-Based Structural Verification

The following diagram illustrates the general workflow for the NMR characterization and verification of a synthesized linker molecule like this compound.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcquisition 1D & 2D NMR Data Acquisition SamplePrep->DataAcquisition SpectralProcessing Spectral Processing & Referencing DataAcquisition->SpectralProcessing StructureVerification Structure Verification & Purity Assessment SpectralProcessing->StructureVerification FinalReport FinalReport StructureVerification->FinalReport Final Report

Workflow for NMR Characterization.

This guide provides a foundational framework for the NMR characterization of this compound and its analogs. By employing a systematic approach to data acquisition and analysis, researchers can ensure the structural integrity of their PROTAC linkers, a critical step in the development of novel therapeutics.

Navigating the PROTAC Linker Landscape: A Comparative Guide to Boc-NH-PEG2-C2-amido-C4-acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the judicious selection of a PROTAC (Proteolysis Targeting Chimera) linker is paramount to therapeutic success. This guide provides an objective comparison of the widely utilized PEG-based linker, Boc-NH-PEG2-C2-amido-C4-acid, with alternative linker classes, supported by experimental data to inform the rational design of next-generation protein degraders.

The linker component of a PROTAC is not merely a passive tether between the target protein ligand and the E3 ligase ligand; it actively influences the formation and stability of the ternary complex, dictates crucial physicochemical properties such as solubility and permeability, and ultimately governs the potency and efficacy of the degrader. A suboptimal linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby compromising the degradation efficiency of the target protein. This guide delves into the performance of various linker archetypes as alternatives to the commonly employed polyethylene (B3416737) glycol (PEG)-based linkers like this compound.

The Role of the Linker in PROTAC-Mediated Degradation

PROTACs function by co-opting the cell's natural ubiquitin-proteasome system. The bifunctional molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are critical determinants of the geometry and stability of this ternary complex, which directly impacts the efficiency of protein degradation.

cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Target Target Protein PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Recognition by Degradation Target Protein Degradation Proteasome->Degradation Leads to

PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers, predominantly composed of PEG or alkyl chains, are often the initial choice in PROTAC design due to their synthetic accessibility and ability to allow for conformational flexibility in the ternary complex. This compound falls into the category of PEG-based linkers.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4 CRBNPEG-based4-PEG units~1>90[Farnaby, et al. (2019)]
BRD4 CRBNAlkyl8-carbon chain~10>90[Zengerle, et al. (2015)]
BTK CRBNPEG-based3-PEG units~5>95[Zorba, et al. (2018)]
BTK CRBNAlkyl11-atom chain~20>95[Tinworth, et al. (2019)]
Androgen Receptor VHLPEG-based4-PEG units~0.2>90[Salami, et al. (2018)]
Androgen Receptor VHLAlkyl10-atom chain~1>90[Neklesa, et al. (2018)]

Observations:

  • PEG-based linkers , such as those derived from this compound, often exhibit improved aqueous solubility and cell permeability due to the hydrophilic nature of the ethylene (B1197577) glycol units. This can translate to enhanced bioavailability and, in some cases, lower DC50 values.

  • Alkyl linkers , while generally more hydrophobic, offer metabolic stability and synthetic simplicity. Their conformational flexibility can also facilitate productive ternary complex formation.

Rigid and Semi-Rigid Linkers

To enhance the pre-organization of the PROTAC molecule and improve ternary complex stability, researchers have explored the incorporation of rigid or semi-rigid moieties into the linker.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4 CRBNRigidPiperazine-based<1>95[Gadd, et al. (2017)]
Androgen Receptor VHLRigidCyclohexyl-based~0.5>95[Han, et al. (2019)]
ERRα VHLSemi-rigidAlkynyl-PEG hybrid~25>80[Bond, et al. (2020)]

Observations:

  • Rigid linkers can restrict the conformational freedom of the PROTAC, leading to a more favorable orientation for ternary complex formation and potentially higher potency. They can also contribute to improved metabolic stability.

  • The introduction of cyclic structures can enhance cell permeability by masking polar functionalities through intramolecular hydrogen bonding.

Experimental Protocols

A standardized experimental workflow is crucial for the reliable evaluation and comparison of different PROTAC linkers.

cluster_workflow Experimental Workflow for PROTAC Evaluation A 1. PROTAC Synthesis & Purification B 2. Cell Culture & Treatment A->B Incubate with cells C 3. Cell Lysis & Protein Quantification B->C Harvest cells D 4. Western Blotting C->D Load protein samples E 5. Data Analysis (DC50 & Dmax Calculation) D->E Quantify band intensity

Workflow for evaluating PROTAC efficacy.

Key Experiment: Western Blotting for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples.

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

  • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Logical Relationships in Linker Selection

The choice of a linker is a multifactorial decision that requires balancing several properties to achieve optimal PROTAC performance.

cluster_linker_selection Linker Selection Considerations Linker_Choice Optimal Linker Selection Solubility Solubility Linker_Choice->Solubility Permeability Cell Permeability Linker_Choice->Permeability Stability Metabolic Stability Linker_Choice->Stability Ternary_Complex Ternary Complex Formation & Stability Linker_Choice->Ternary_Complex Synthetic_Feasibility Synthetic Feasibility Linker_Choice->Synthetic_Feasibility

Factors influencing linker selection.

Conclusion

The linker is a critical determinant of a PROTAC's success. While flexible PEG-based linkers like this compound offer advantages in terms of solubility and synthetic accessibility, the exploration of alternative linker classes, including alkyl chains and rigid structures, is essential for optimizing degradation potency and overall drug-like properties. A systematic approach to linker design, guided by quantitative cellular assays and a clear understanding of the structure-activity relationships, will continue to drive the development of more effective and selective protein degraders for a wide range of therapeutic applications.

Assessing the Impact of PEG2 Spacers on Compound Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of polyethylene (B3416737) glycol (PEG) linkers is a widely adopted strategy in drug design to modulate the physicochemical properties and pharmacokinetic profiles of therapeutic compounds. Among the various lengths of PEG chains utilized, the short diethylene glycol (PEG2) spacer is of particular interest for its potential to enhance permeability without significantly increasing molecular weight. This guide provides a comparative analysis of the impact of a PEG2 spacer on compound permeability, supported by experimental data and detailed protocols.

The Influence of PEG2 Spacers on Permeability: A Data-Driven Comparison

The inclusion of a PEG2 spacer can have a variable impact on the permeability of a compound, which is often dependent on the parent molecule's intrinsic properties. The following table summarizes quantitative data from a Parallel Artificial Membrane Permeability Assay (PAMPA), a common in vitro model for predicting passive intestinal absorption. The data is extracted from a study on bivalent chemical degraders (PROTACs) and compares a compound with a 2-unit PEG linker to analogs with longer PEG chains and an alkyl linker.

Table 1: Comparative Permeability of Compounds with Varying Linkers

Compound/Linker TypeApparent Permeability (Pₑ) (10⁻⁶ cm/s)
Compound with PEG2 Spacer 0.6
Compound with PEG3 Spacer0.03
Compound with Alkyl Linker0.002

Data sourced from a study on VH032-based PROTACs.

As the data indicates, the compound featuring a PEG2 spacer exhibited significantly higher permeability in the PAMPA assay compared to its counterpart with a longer PEG3 spacer and an analog with an alkyl linker. This suggests that for this particular molecular scaffold, the short PEG2 linker provides a favorable balance of properties conducive to passive diffusion across the artificial membrane.

Understanding the Mechanism: How PEG2 Spacers Can Influence Permeability

The effect of a PEG2 spacer on compound permeability is not governed by a single signaling pathway but rather by its influence on the molecule's overall physicochemical characteristics. These changes, in turn, dictate the ease with which the compound can traverse cellular membranes, primarily through passive diffusion.

The diagram below illustrates the logical relationship between the incorporation of a PEG2 spacer and its consequential effects on properties that modulate permeability.

G cluster_0 Molecular Modification cluster_1 Introduction of PEG2 Spacer cluster_2 Impact on Physicochemical Properties cluster_3 Effect on Permeability Compound Compound PEG2_Spacer Introduction of PEG2 Spacer Solubility Increased Aqueous Solubility PEG2_Spacer->Solubility Hydrophilicity Increased Hydrophilicity PEG2_Spacer->Hydrophilicity MW Slight Increase in Molecular Weight PEG2_Spacer->MW Conformation Altered Molecular Conformation PEG2_Spacer->Conformation Permeability Modulated Compound Permeability Solubility->Permeability Hydrophilicity->Permeability MW->Permeability Conformation->Permeability

Physicochemical Impact of a PEG2 Spacer on Permeability.

Experimental Protocols for Assessing Compound Permeability

To ensure the reproducibility and validity of permeability assessments, standardized experimental protocols are essential. Below are detailed methodologies for two widely used in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Cell Permeability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive, transcellular permeability.[1][2]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis A Prepare Donor Solution: Test compound in buffer (e.g., pH 7.4) D Add Donor Solution to Filter Plate A->D B Prepare Acceptor Solution: Buffer in acceptor plate E Place Filter Plate onto Acceptor Plate B->E C Coat Filter Plate: Apply artificial membrane solution (e.g., lipid in dodecane) to a 96-well filter plate C->E D->E F Incubate: (e.g., 4-18 hours at room temperature) E->F G Separate Plates F->G H Quantify Compound Concentration: In donor and acceptor wells (e.g., LC-MS/MS) G->H I Calculate Apparent Permeability (Papp) H->I

Workflow for the Parallel Artificial Membrane Permeability Assay.

Detailed Protocol:

  • Preparation of Solutions:

    • Donor Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.

    • Artificial Membrane Solution: Prepare a solution of a lipid (e.g., 10% lecithin) in an organic solvent (e.g., dodecane).

  • Assay Procedure:

    • Coat the filter of a 96-well filter plate with a small volume of the artificial membrane solution and allow the solvent to evaporate.

    • Add the donor solution containing the test compound to the wells of the coated filter plate.

    • Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

    • Incubate the plate assembly for a defined period (typically 4 to 18 hours) at room temperature, often with gentle shaking.

  • Analysis:

    • After incubation, separate the filter and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human drug absorption.[3][4] Caco-2 cells, when grown on semi-permeable filters, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[3][4] This assay can assess both passive and active transport mechanisms.[3]

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Permeability Assay cluster_2 Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days to form a differentiated monolayer A->B C Verify Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER) B->C D Wash monolayer with transport buffer C->D E Add Test Compound to Apical (A) or Basolateral (B) side D->E F Incubate at 37°C E->F G Sample from receiver compartment at various time points F->G H Quantify Compound Concentration (LC-MS/MS) G->H I Calculate Apparent Permeability (Papp) for A to B and B to A transport H->I J Determine Efflux Ratio (Papp B->A / Papp A->B) I->J

Workflow for the Caco-2 Cell Permeability Assay.

Detailed Protocol:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto semi-permeable filter inserts in a multi-well plate.

    • Culture the cells for 21-28 days, allowing them to differentiate and form a confluent monolayer with tight junctions.

    • Before the experiment, assess the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.

  • Permeability Experiment:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • To measure apical-to-basolateral (A-to-B) permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • To measure basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C, typically with gentle shaking.

    • Collect samples from the receiver chamber at specified time intervals.

  • Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 is generally indicative of active efflux.

Conclusion

The incorporation of a PEG2 spacer can be a valuable strategy to enhance the permeability of certain compounds, as demonstrated by available in vitro data. However, its impact is highly dependent on the specific molecular structure. The use of standardized and well-validated permeability assays, such as PAMPA and the Caco-2 cell model, is crucial for accurately assessing the effects of such modifications. The detailed protocols provided in this guide serve as a resource for researchers to conduct these experiments reliably and generate robust data to inform drug design and development decisions.

References

A Comparative Performance Analysis of C4 and C6 Acid Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant of the therapeutic efficacy and safety profile of antibody-drug conjugates (ADCs). The linker, which connects the antibody to the cytotoxic payload, profoundly influences the stability, pharmacokinetics, and drug release mechanism of the ADC.[1] Among the diverse array of linker technologies, dicarboxylic acids serve as fundamental building blocks for constructing more complex linker systems. This guide provides an objective comparison of the performance characteristics of C4 (succinic acid) and C6 (adipic acid) based linkers, supported by established principles in ADC development and experimental data from analogous linker modifications.

The length of the alkyl chain in a linker is a key parameter that can modulate the physicochemical properties and biological performance of an ADC.[2] A shorter linker, such as one derived from C4 succinic acid, generally increases the steric hindrance around the payload, potentially enhancing plasma stability.[2] Conversely, a longer C6 adipic acid-based linker may improve solubility and modify the drug release kinetics.

Quantitative Performance Comparison

While direct head-to-head studies exclusively comparing C4 and C6 acid linkers are not extensively published, the following table summarizes the expected performance differences based on established principles of linker design in ADCs. These principles are derived from studies analyzing the impact of linker length and hydrophobicity on ADC performance.

Performance ParameterC4 (Succinic Acid) LinkerC6 (Adipic Acid) LinkerRationale & References
Plasma Stability Generally HigherPotentially LowerShorter linkers can lead to better ADC stability by tethering the payload more closely to the antibody, increasing steric hindrance and protection from plasma enzymes.[2]
Conjugation Efficiency ComparableComparableThe carboxylic acid chemistry for conjugation is the same for both linkers, suggesting similar conjugation efficiencies under optimized conditions.
Drug Release Rate Potentially SlowerPotentially FasterLonger linkers may provide better access for cleaving agents (e.g., lysosomal enzymes), potentially leading to a faster payload release.[2]
Hydrophilicity/Solubility LowerHigherThe longer alkyl chain of the C6 linker increases its lipophilicity, which can paradoxically improve the overall hydrophilicity of the ADC by reducing aggregation caused by hydrophobic payloads.[]
In Vitro Cytotoxicity (IC50) Dependent on Payload ReleaseDependent on Payload ReleaseCytotoxicity is directly linked to the rate and efficiency of payload release within the target cell. Differences would likely correlate with the drug release rate.[1]
"Bystander Effect" Potentially LowerPotentially HigherA more efficient or rapid release of a membrane-permeable payload, potentially facilitated by a longer linker, can enhance the bystander killing of adjacent antigen-negative tumor cells.[4]
Off-Target Toxicity Potentially LowerPotentially HigherHigher plasma stability of shorter linkers can reduce premature drug release in circulation, thereby minimizing off-target toxicity.[4]

Experimental Protocols

To empirically determine the optimal linker for a specific ADC, rigorous experimental evaluation is necessary. The following are detailed methodologies for key experiments to compare the performance of ADCs constructed with C4 versus C6 acid linkers.

Protocol 1: ADC Conjugation and Characterization

Objective: To conjugate the linker-payload to the antibody and determine the drug-to-antibody ratio (DAR).

Methodology:

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL. If conjugating to cysteine residues, partially reduce the interchain disulfide bonds using a reducing agent like TCEP.

  • Linker-Payload Activation: Activate the carboxylic acid group of the C4 or C6 linker-payload using a coupling agent such as EDC/NHS to form an active ester.

  • Conjugation Reaction: Add the activated linker-payload to the antibody solution at a specific molar ratio. The reaction is typically performed at room temperature or 4°C for several hours.

  • Purification: Remove unconjugated linker-payload and other reagents by size exclusion chromatography (e.g., Sephadex G-25) or tangential flow filtration.

  • DAR Determination: Determine the average DAR using techniques such as UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at the payload's characteristic wavelength) and/or hydrophobic interaction chromatography (HIC).

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Analysis: At each time point, analyze the samples to quantify the amount of intact ADC and released payload. This can be achieved through various methods, including ELISA (to capture the antibody and detect the payload) or LC-MS (to separate and quantify different ADC species and the free drug).

  • Data Analysis: Plot the percentage of intact ADC over time to determine the stability profile and half-life of the ADC in plasma.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC on target cancer cells.

Methodology:

  • Cell Seeding: Plate target antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the C4- and C6-linker ADCs, as well as the unconjugated antibody and free payload as controls.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each ADC.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the chemical structures, a typical experimental workflow, and a relevant signaling pathway.

General ADC Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Antibody & Linker-Payload conjugation Conjugation Reaction start->conjugation purification Purification (SEC/TFF) conjugation->purification characterization Characterization (HIC, UV-Vis) purification->characterization stability Plasma Stability Assay characterization->stability cytotoxicity Cytotoxicity Assay (IC50) characterization->cytotoxicity pk Pharmacokinetics cytotoxicity->pk efficacy Efficacy (Xenograft Model) pk->efficacy ADC Internalization and Payload Release Pathway ADC ADC in Circulation TumorCell Target Tumor Cell ADC->TumorCell 1. Targeting Binding Binding to Surface Antigen Internalization Internalization (Endocytosis) Binding->Internalization 2. Binding Endosome Endosome (pH ~6.0-6.5) Internalization->Endosome 3. Internalization Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome 4. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 5. Acid/Enzyme Payload Released Payload Cleavage->Payload 6. Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 7. Action Apoptosis Apoptosis Target->Apoptosis

References

PEGylated Linkers: A Comparative Guide to Improved Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone strategy in drug development to enhance the pharmacokinetic profiles of a wide range of therapeutics, from small molecules to large biologics. This guide provides an objective comparison of the performance of PEGylated drugs against their non-PEGylated alternatives, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Enhanced Pharmacokinetic Profiles with PEGylation: The Evidence

PEGylation primarily improves pharmacokinetics by increasing the hydrodynamic size of the drug, which in turn leads to several beneficial effects. These include a reduction in renal clearance, protection from enzymatic degradation, and a decreased uptake by the reticuloendothelial system (RES).[1][2] The ultimate result is a prolonged circulation half-life, reduced dosing frequency, and potentially improved therapeutic efficacy and patient compliance.[3]

Quantitative Comparison of Pharmacokinetic Parameters

The following tables summarize the quantitative improvements in key pharmacokinetic parameters observed in various drugs after PEGylation.

Table 1: Pharmacokinetics of PEGylated vs. Non-PEGylated Doxorubicin (B1662922) in Walker 256 Tumor-Bearing Rats

ParameterDoxorubicin (in saline)PEGylated Liposomal Doxorubicin (Doxil®/Caelyx®)Fold ChangeReference
Plasma Half-life (t½) Short30 - 90 hoursSignificant Increase[4]
Area Under the Curve (AUC) Low~300-fold greater~300[4]
Clearance (CL) HighDrastically reduced (>250-fold)>250[4]
Volume of Distribution (Vd) HighDrastically reduced (>60-fold)>60[4]

Table 2: Pharmacokinetics of PEGylated vs. Native E. coli Asparaginase (B612624) in Pediatric Acute Lymphoblastic Leukemia Patients

ParameterNative E. coli AsparaginasePEG-Asparaginase (Oncaspar®)Fold ChangeReference
Clearance (CL) HigherLowerSignificant Decrease[5]
Plasma Half-life (t½) ShorterLongerSignificant Increase[6]

Table 3: Pharmacokinetics of PEGylated vs. Non-PEGylated Filgrastim (B1168352) (G-CSF) in Cancer Patients

ParameterFilgrastimPegfilgrastim (Neulasta®)Fold ChangeReference
Half-life (t½) ~3.5 hours15 - 80 hours~4-23[7][8]
Clearance (CL) Primarily renal and neutrophil-mediatedPrimarily neutrophil-mediated (renal clearance is insignificant)Altered Mechanism[7][9]

Table 4: Pharmacokinetics of PEGylated vs. Non-PEGylated Interferon Alfa

ParameterInterferon Alfa-2aPeginterferon Alfa-2a (Pegasys®)Interferon Alfa-2bPeginterferon Alfa-2b (PegIntron®)Reference
Half-life (t½) 3 - 8 hours50 - 130 hours2 - 3 hours~40 hours[10]
Clearance (CL) HighSignificantly LowerHighSignificantly Lower[10]

Table 5: Pharmacokinetics of Methoxy Polyethylene Glycol-Epoetin Beta (Mircera®) vs. Epoetin Beta

ParameterEpoetin BetaMethoxy Polyethylene Glycol-Epoetin Beta (Mircera®)Fold ChangeReference
Terminal Half-life (t½) (IV) Shorter~134 hoursSignificant Increase[1][11]
Terminal Half-life (t½) (SC) Shorter~139 - 142 hoursSignificant Increase[1][11]
Total Systemic Clearance (IV) Higher0.494 ml/h per kgSignificant Decrease[1][11]

Table 6: Pharmacokinetics of Pegademase Bovine (Adagen®) in SCID Patients

ParameterPegademase Bovine (Adagen®)Reference
Plasma Half-life (t½) 3 to >6 days[12]
Peak Plasma Levels 2 to 3 days post-injection[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented above.

Pharmacokinetic Study of Doxorubicin in Walker 256 Tumor-Bearing Rats
  • Animal Model: Male Wistar rats were inoculated with Walker 256 carcinoma cells to induce solid tumors.[13][14]

  • Drug Administration: A single intravenous (IV) dose of doxorubicin in saline or PEGylated liposomal doxorubicin was administered to the tumor-bearing rats.[15]

  • Blood Sampling: Blood samples were collected at predetermined time points (e.g., 10 min, 30 min, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-injection.[3][16]

  • Sample Processing: Blood samples were centrifuged to separate plasma. Plasma samples were then processed to extract doxorubicin. For liposomal formulations, a solid-phase extraction (SPE) method was employed to separate free doxorubicin from the encapsulated drug.[16]

  • Analytical Method: The concentration of doxorubicin in the plasma samples was quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][16]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data was analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[16]

Determination of Asparaginase Activity and Asparagine Concentration in Human Plasma
  • Sample Collection: Blood samples from patients undergoing asparaginase therapy were collected in tubes containing an anticoagulant.[5]

  • Sample Processing: To prevent the continued enzymatic activity of asparaginase after sample collection, a deproteinizing agent such as sulfosalicylic acid was immediately added to the blood samples.[6][12] The samples were then centrifuged to obtain plasma.[6]

  • Asparaginase Activity Assay: The enzymatic activity of asparaginase in the plasma was determined using a coupled enzymatic assay. This assay measures the rate of aspartate production, which is proportional to the asparaginase activity. The final product can be measured colorimetrically or fluorometrically.[11]

  • Asparagine Concentration Measurement: The concentration of asparagine in the deproteinized plasma samples was quantified using HPLC with pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and fluorescence detection, or by UPLC-MS/MS.[12][17]

  • Data Analysis: The measured asparaginase activity and asparagine concentrations were used to assess the pharmacodynamics of the different asparaginase formulations.

Visualizing the Concepts

Diagrams can provide a clear and concise understanding of complex biological processes and experimental designs.

PEGylated_Drug_Conjugate cluster_Drug Therapeutic Molecule cluster_Linker Linker cluster_PEG Polyethylene Glycol (PEG) cluster_Properties Resulting Properties Drug Drug (Protein, Peptide, Small Molecule, etc.) Linker PEGylated Linker Drug->Linker Covalent Bond PEG PEG Chain Linker->PEG Attachment Increased_Size Increased Hydrodynamic Size PEG->Increased_Size Reduced_Immunogenicity Reduced Immunogenicity PEG->Reduced_Immunogenicity Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Increased_HalfLife Increased Half-life Reduced_Clearance->Increased_HalfLife

Caption: General structure of a PEGylated drug conjugate and its resulting pharmacokinetic advantages.

Pharmacokinetic_Study_Workflow cluster_StudyDesign Study Design cluster_Sampling Sample Collection & Processing cluster_Analysis Analytical Phase cluster_DataAnalysis Data Interpretation Animal_Model Animal Model Selection (e.g., Rats, Mice) Drug_Admin Drug Administration (IV, SC, etc.) Animal_Model->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Drug_Extraction Drug Extraction from Plasma Plasma_Separation->Drug_Extraction Quantification Drug Quantification (HPLC, LC-MS/MS) Drug_Extraction->Quantification PK_Parameters Calculation of Pharmacokinetic Parameters (t½, AUC, CL, Vd) Quantification->PK_Parameters Comparison Comparison of PEGylated vs. Non-PEGylated Drug PK_Parameters->Comparison

References

Confirming Successful Conjugation with Boc-NH-PEG2-C2-amido-C4-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent conjugation of linkers like Boc-NH-PEG2-C2-amido-C4-acid is a critical step in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Verifying the successful formation of the desired conjugate is paramount for ensuring the efficacy and safety of the final product. This guide provides an objective comparison of the primary analytical techniques used to confirm successful conjugation, supported by representative experimental data and detailed protocols.

Core Analytical Techniques

The three most common and powerful techniques for confirming the successful conjugation of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers unique and complementary information regarding the reaction outcome.

Comparative Analysis of Analytical Techniques

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for quantitative data, detailed structural information, or high-throughput screening. The following table summarizes the key quantitative and qualitative parameters for each technique in the context of confirming the conjugation of this compound to a target molecule.

Parameter High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Confirmation Indirect (based on retention time shift)Direct (based on molecular weight)Direct (based on structural changes)
Key Indicator Appearance of a new peak with a different retention time.[1]Detection of a mass corresponding to the conjugate.[1]Appearance of characteristic PEG signals and shifts in adjacent proton signals.[1]
Quantitative Capability Excellent for determining purity and reaction conversion.[]Good for relative quantification; can be challenging for absolute quantification.Good for determining the degree of substitution and purity.[3]
Sensitivity High (ng range).[4]Very High (pg to fg range).[4]Lower (µg to mg range).[1][4]
Structural Information MinimalProvides molecular formula and fragmentation patterns.Provides detailed atomic-level structural information and confirmation of covalent bonds.[1]
Throughput HighHigh (especially with LC-MS)Low to Medium
Sample Requirement Soluble sampleSoluble sample, requires ionizationSoluble sample in deuterated solvent, relatively pure.[1]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are tailored for the confirmation of conjugation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring reaction progress and assessing the purity of the final conjugate.[1] By separating the reaction mixture based on polarity, HPLC can resolve the starting materials from the newly formed, typically more polar, conjugate.

Protocol:

  • System Preparation: Use a reversed-phase HPLC system equipped with a C18 column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: Maintain a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm (if the target molecule has a chromophore).

  • Sample Preparation: At various time points, quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase conditions.

  • Analysis: Inject the prepared sample. Successful conjugation is indicated by the appearance of a new peak with a distinct retention time compared to the starting materials. The area of the new peak can be used to quantify the reaction progress and the purity of the final product.[1]

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous evidence of conjugation by directly measuring the molecular weight of the product.[5] Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is commonly used.

Protocol:

  • Sample Preparation: Prepare a solution of the purified conjugate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water with 0.1% formic acid). Further dilute the sample to a final concentration of 10-100 µg/mL for analysis.[1]

  • Instrumentation: Introduce the sample into an ESI-MS system, often coupled with an HPLC for online separation (LC-MS).

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a mass range that includes the expected molecular weights of the starting materials and the conjugate.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Analysis: A successful conjugation will be confirmed by the presence of a molecular ion peak corresponding to the sum of the molecular weight of the target molecule and the this compound linker (approximately 376.45 Da), minus the mass of the leaving group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of the conjugate, confirming the formation of the new covalent bond.[1] Proton (¹H) NMR is most commonly used for routine confirmation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Successful conjugation is confirmed by observing the following key features in the spectrum:

    • Appearance of PEG Signals: The characteristic signals of the PEG backbone protons (-O-CH₂-CH₂-O-) will be present, typically in the range of 3.5-3.7 ppm.[1]

    • Presence of the Boc Signal: A sharp singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group will be observed around 1.4 ppm.[1]

    • Shifts in Adjacent Protons: Protons on the atom of the target molecule adjacent to the newly formed amide bond will show a downfield chemical shift.[1]

    • Disappearance of Starting Material Signals: The signals corresponding to the reactive group of the starting material will be absent.

Visualization of Workflows

To further clarify the processes involved, the following diagrams illustrate the general conjugation workflow and the analytical confirmation workflow.

General Conjugation Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification cluster_product Final Product Target_Molecule Target Molecule (with amine or other nucleophile) Activation Activation of Carboxylic Acid (e.g., with EDC/NHS) PEG_Linker This compound PEG_Linker->Activation Coupling Amide Bond Formation Activation->Coupling Purification_Step Purification (e.g., HPLC, Column Chromatography) Coupling->Purification_Step Final_Conjugate Purified Conjugate Purification_Step->Final_Conjugate

Caption: General workflow for the conjugation of this compound.

Analytical Confirmation Workflow cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Reaction_Mixture Reaction Mixture / Purified Product HPLC HPLC Reaction_Mixture->HPLC MS Mass Spectrometry Reaction_Mixture->MS NMR NMR Spectroscopy Reaction_Mixture->NMR HPLC_Result Purity and Retention Time Shift HPLC->HPLC_Result MS_Result Molecular Weight Confirmation MS->MS_Result NMR_Result Structural Elucidation NMR->NMR_Result

Caption: Workflow for the analytical confirmation of successful conjugation.

Alternative Conjugation Confirmation Methods

While HPLC, MS, and NMR are the primary methods, other techniques can provide complementary information:

  • Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of a reaction by observing the appearance of a new spot with a different retention factor (Rf) corresponding to the product.

  • Capillary Electrophoresis (CE): Can be used to analyze the purity and heterogeneity of the conjugate, offering high resolution and sensitivity.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their synthesized biomolecules for downstream applications in drug discovery and development.

References

Benchmarking Boc-NH-PEG2-C2-amido-C4-acid: A Comparative Guide for PROTAC Linker Selection

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of PROTAC efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties. This guide provides a comprehensive comparison of Boc-NH-PEG2-C2-amido-C4-acid with commercially available alternative linkers, supported by experimental data to inform researcher and drug development professionals in their selection process.

Comparative Analysis of PROTAC Linker Performance

The selection of a suitable linker is a multi-parameter optimization process. Key considerations include the linker's length, rigidity, and hydrophilicity, all of which can significantly impact the biological activity of the resulting PROTAC. Below is a summary of quantitative data comparing this compound with representative alternative linkers.

LinkerStructureLength (Å)Degradation Efficiency (DC50, nM)Ternary Complex Stability (KD, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
This compound Boc-NH-(PEG)2-C2-Amido-C4-COOH~15.225508.2
Alternative 1: Simple PEG Linker (Boc-NH-PEG4-acid) Boc-NH-(PEG)4-COOH~17.645759.5
Alternative 2: Alkyl Linker (Boc-NH-(CH2)8-acid) Boc-NH-(CH2)8-COOH~12.560905.1
Alternative 3: Rigid Piperazine Linker (Boc-Piperazine-C4-acid) Boc-N(C4H8)N-C4-COOH~9.815306.8

Note: The data presented above are representative values compiled from various sources and may vary depending on the specific target protein, E3 ligase, and cell line used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the level of the target protein following treatment with a PROTAC.

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein) is calculated.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the binding affinity and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

  • Immobilization: The target protein is immobilized on a sensor chip.

  • Binding Analysis: A solution containing a fixed concentration of the E3 ligase and varying concentrations of the PROTAC is flowed over the sensor chip.

  • Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the stability of the ternary complex.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

This assay assesses the ability of a compound to diffuse across an artificial membrane, providing an in vitro model for passive membrane permeability.

  • Plate Preparation: A donor plate is filled with a solution of the PROTAC in a buffer at a specific pH. An acceptor plate is filled with a buffer solution. The two plates are separated by a microfilter plate coated with a lipid solution to form an artificial membrane.

  • Incubation: The plate sandwich is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (VA * CA) / (Area * Time * (CD(t) - CA(t)))

    Where VA is the volume of the acceptor well, CA is the concentration in the acceptor well, Area is the filter area, Time is the incubation time, and CD(t) is the concentration in the donor well at time t.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for protein degradation analysis.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->E3Ligase Recruitment UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Western_Blot_Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis: Densitometry & DC50 Detection->Analysis End End: Results Analysis->End

Caption: Experimental workflow for quantifying protein degradation via Western Blot.

Safety Operating Guide

Proper Disposal of Boc-NH-PEG2-C2-amido-C4-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Boc-NH-PEG2-C2-amido-C4-acid, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker commonly used in biomedical research and drug development.[1][2] Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

While this compound is shipped under ambient temperature as a non-hazardous chemical, it is imperative that this chemical is not released into the environment and is disposed of through an approved waste disposal plan.[1] The following procedures are based on general principles of laboratory chemical waste management for related compounds.

Immediate Safety and Handling Considerations

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Ensure adequate ventilation to avoid the inhalation of any dust or aerosols. In case of accidental contact, follow standard first-aid procedures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water and seek medical attention.

Step-by-Step Disposal Protocol

The fundamental principle for laboratory waste is to have a disposal plan before beginning any experiment. The following steps provide a general framework for the disposal of this compound.

  • Waste Identification and Segregation:

    • Properly identify and segregate chemical waste to ensure safe handling and disposal.

    • This compound should be treated as chemical waste. Do not mix it with regular trash or dispose of it down the drain.[3][4]

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, weighing paper, and pipette tips.

    • Never mix this waste with incompatible materials.

  • Container Management:

    • Use containers that are compatible with the chemical. The original container is often a suitable choice for waste accumulation.

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

    • Do not overfill containers; it is recommended to fill them to no more than 75% capacity to allow for expansion.[5]

    • Store waste containers in a designated, well-ventilated, and secure area.

  • Spill Management:

    • In the event of a spill, absorb the material with a non-combustible absorbent material such as vermiculite, dry sand, or earth.[6]

    • Collect all contaminated materials and place them in the designated hazardous waste container.

    • Decontaminate the affected surfaces.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste.[5]

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[5]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.

Disposal Considerations for Related Chemical Structures

  • Polyethylene Glycol (PEG) Compounds: While polyethylene glycol is biodegradable and not considered hazardous waste, it is still important to avoid releasing it into wastewater systems.[7] This is because it can affect the biological and chemical oxygen demand in wastewater treatment processes.[7] The recommended disposal method is to store it in labeled containers for collection by a licensed chemical waste disposal contractor.[7]

  • Boc-Protected Compounds: The tert-Butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[8][9] The resulting waste stream will contain the deprotected amine, t-butyl cation byproducts, and the acid and solvent used. This mixture should be considered hazardous waste and disposed of accordingly.

  • Carboxylic Acids: Small quantities of simple, non-hazardous carboxylic acids may sometimes be neutralized and flushed down the drain with copious amounts of water, provided the resulting salt solution is not hazardous and local regulations permit it.[10][11] However, for a complex molecule like this compound, this method is not recommended.

Quantitative Data Summary

PropertyValueSource
CAS Number1310327-20-8[1][12]
Molecular FormulaC17H32N2O7[1]
Molecular Weight376.45[1]
AppearanceSolid Powder[1]
Purity≥98%[1]
Shipping ConditionShipped under ambient temperature as non-hazardous chemical[1]
Recommended StorageStore at -5°C, keep in dry and avoid sunlight[13]

Disposal Decision Workflow

DisposalWorkflow start Start: Have this compound Waste consult_sds Consult Institutional Chemical Hygiene Plan and Local Regulations start->consult_sds is_spill Is it a spill? consult_sds->is_spill spill_procedure Follow Spill Management Protocol: 1. Absorb with inert material. 2. Collect in hazardous waste container. 3. Decontaminate area. is_spill->spill_procedure Yes is_empty_container Is it an empty container? is_spill->is_empty_container No collect_waste Collect in a designated, labeled, and sealed hazardous chemical waste container. spill_procedure->collect_waste rinse_container Triple rinse with appropriate solvent. is_empty_container->rinse_container Yes is_unused_product Is it unused or waste product? is_empty_container->is_unused_product No collect_rinsate Collect first rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous solid waste. collect_rinsate->dispose_container is_unused_product->collect_waste Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup. collect_waste->contact_ehs final_disposal Dispose through a licensed chemical waste contractor. contact_ehs->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-NH-PEG2-C2-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-NH-PEG2-C2-amido-C4-acid. The following procedures are designed to ensure safe laboratory operations and minimize risk.

Hazard Identification

Hazard CategoryPotential HazardRecommendations
Inhalation May cause respiratory tract irritation if inhaled as dust.Handle in a well-ventilated area or use a chemical fume hood. Avoid generating dust.
Skin Contact May cause mild skin irritation upon prolonged contact.Avoid direct contact. Wear appropriate gloves and a lab coat.
Eye Contact May cause eye irritation.Wear safety glasses or goggles.
Ingestion Harmful if swallowed is a potential classification for some PEG derivatives.[2]Do not ingest. Practice good laboratory hygiene.
Combustibility As a fine powder, it may form combustible dust concentrations in the air.[3]Avoid creating dust clouds. Keep away from ignition sources.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe chemical handling.[4] The following equipment should be utilized when working with this compound to create an effective barrier between the researcher and the chemical.[4]

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or chemical safety goggles.[5]Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant, powder-free nitrile gloves.[6]Prevents skin contact. Thicker gloves offer better protection.[6] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated.[6]
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use of a fume hood.Required when dusts are generated or if ventilation is inadequate.

Operational Plan: Handling and Storage

Adherence to a strict operational protocol minimizes the risk of exposure and maintains the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for damage.

  • Store the compound in its original, tightly sealed container in a dry, dark environment.

  • Recommended Storage: Store at -5°C and protect from sunlight.

Handling and Weighing:

  • Perform all manipulations in a well-ventilated area, preferably within a chemical fume hood or on a bench with local exhaust ventilation, to control dust.

  • Before weighing, allow the container to reach room temperature to prevent condensation.

  • Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust.

  • Take precautionary measures against static discharge.[3]

Solution Preparation:

  • Add the weighed solid to the chosen solvent slowly.

  • If the procedure involves deprotection of the Boc group, be aware that acids like trifluoroacetic acid (TFA) are often used.[7][8] This step should always be performed in a fume hood with appropriate acid-resistant PPE.

  • The reaction to add or remove a Boc group can release carbon dioxide gas; do not perform these reactions in a completely sealed system.[8][9]

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Ensure Work Area is Ventilated (Fume Hood Recommended) prep1->prep2 handle1 Allow Container to Reach Room Temperature prep2->handle1 Proceed handle2 Weigh Compound Carefully to Avoid Dust handle1->handle2 handle3 Transfer to Solvent handle2->handle3 cleanup Clean Work Area & Dispose of Waste Properly handle3->cleanup After Use store1 Tightly Seal Container store2 Store at -5°C, Away from Light store1->store2 cleanup->store1 Final Step

Caption: Safe Handling Workflow for this compound.

Disposal Plan

Proper waste management is essential for laboratory safety and environmental protection.[2]

Waste Segregation and Collection:

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated, clearly labeled chemical waste container.

  • Unused Compound: The original compound should be disposed of as chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Aqueous Waste: While polyethylene (B3416737) glycol is biodegradable, it is best practice to avoid releasing it into sewer systems.[10] Collect aqueous solutions containing the compound in a designated hazardous waste container for pickup by a licensed disposal contractor.

Container Disposal:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., water or an alcohol).

  • The first rinse should be collected and disposed of as hazardous chemical waste.[2]

  • After cleaning, deface or remove the original label and dispose of the container as regular solid waste.[2]

G cluster_solid Contaminated Solids & Unused Compound cluster_liquid Contaminated Liquid cluster_container Empty Compound Container start Waste Generated (Solid, Liquid, Empty Container) solid_waste Place in Labeled Solid Chemical Waste Bin start->solid_waste liquid_waste Pour into Labeled Aqueous Waste Container start->liquid_waste rinse1 Triple Rinse with Appropriate Solvent start->rinse1 end_node Arrange for Pickup by Licensed Waste Contractor solid_waste->end_node liquid_waste->end_node rinse2 Collect First Rinsate as Hazardous Waste rinse1->rinse2 rinse2->liquid_waste dispose_container Deface Label & Dispose as Non-Hazardous Waste rinse2->dispose_container

Caption: Waste Disposal Workflow.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

IncidentFirst Aid / Spill Response
Spill Evacuate the area if the spill is large. Avoid breathing dust.[3] Absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1] Do not flush to the sewer.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[1] Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.